[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Description
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOFCQITLTNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-97-7 | |
| Record name | [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS 1227502-97-7 properties
An In-depth Technical Guide to [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol (CAS 1227502-97-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, CAS 1227502-97-7, is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. The strategic placement of a chloro group, a trifluoromethyl moiety, and a hydroxymethyl group on the pyridine ring provides a versatile scaffold for the development of novel bioactive molecules. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the available technical data, plausible synthetic routes, predicted physicochemical properties, and potential applications of this compound, drawing upon data from closely related analogues to offer a robust scientific resource.
Introduction and Strategic Importance
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group is highly electronegative and lipophilic, often leading to increased metabolic stability by blocking potential sites of oxidation, and can enhance binding to target proteins.
This compound is a key building block that combines three critical functionalities:
-
2-Chloro Pyridine Core: The chlorine atom serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) and a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents.
-
4-Trifluoromethyl Group: This group imparts the desirable physicochemical properties mentioned above, making it a valuable feature in the design of new drugs and agrochemicals. The presence of the -CF3 group also influences the reactivity of the pyridine ring.
-
3-Hydroxymethyl Group: The primary alcohol functionality can be easily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, providing another point for molecular elaboration.
The unique arrangement of these groups makes this molecule a valuable intermediate for constructing complex molecular architectures with potential applications in oncology, neuroscience, and infectious diseases.
Physicochemical and Spectroscopic Properties
While specific experimental data for CAS 1227502-97-7 is not widely available, we can infer its properties from the well-characterized analogue, 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6).
Table 1: Physicochemical Properties
| Property | Predicted Value for this compound | Experimental Data for 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) | Reference |
| Molecular Formula | C7H5ClF3NO | C6H3ClF3N | |
| Molecular Weight | 211.57 g/mol | 181.54 g/mol | |
| Appearance | Predicted: Colorless to light yellow solid or oil | Colorless oil | [1] |
| Boiling Point | > 150 °C (Predicted) | 146-147 °C | |
| Density | ~1.5 g/mL (Predicted) | 1.411 g/mL at 25 °C | |
| Refractive Index | ~1.47 (Predicted) | n20/D 1.4490 |
Spectroscopic Profile (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR will display signals for the five carbons of the pyridine ring and one for the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the -CF3 group.
-
IR Spectroscopy: Key vibrational bands would include O-H stretching (around 3300 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl).
Synthesis and Manufacturing
A robust synthesis of this compound would likely start from the commercially available 2-chloro-4-(trifluoromethyl)pyridine. A plausible and efficient synthetic strategy involves the introduction of a hydroxymethyl group at the 3-position.
Proposed Synthetic Pathway
A logical approach would be a directed ortho-metalation followed by reaction with an electrophile, or a more classical approach involving functional group interconversion. A potential multi-step synthesis is outlined below, starting from 2-chloro-4-(trifluoromethyl)pyridine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Directed ortho-Metalation
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 2-chloro-4-(trifluoromethyl)pyridine in anhydrous THF to the LDA solution at -78 °C. The deprotonation is expected to occur at the 3-position, which is activated by the adjacent chloro group.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
Expertise & Experience Insight: The choice of LDA as the base is critical. It is a strong, non-nucleophilic base that favors kinetic deprotonation. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate.
Step 2: Electrophilic Quench with Paraformaldehyde
-
Add dry paraformaldehyde powder in one portion to the solution of the lithiated pyridine at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Trustworthiness: This protocol is based on well-established methodologies for the functionalization of pyridine rings. The aqueous workup with a mild acid like ammonium chloride is a standard procedure for quenching organolithium reactions.
Chemical Reactivity and Applications
The trifunctional nature of this compound makes it a highly valuable building block for combinatorial chemistry and targeted synthesis.
Caption: Reactivity and derivatization potential.
Applications in Drug Discovery
The trifluoromethylpyridine motif is present in several pharmaceuticals and agrochemicals.[2][3] For instance, derivatives of 2-chloro-4-(trifluoromethyl)pyridine are used in the synthesis of herbicides and other bioactive compounds.[4] The title compound is an ideal starting material for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The chloro and hydroxymethyl groups can be elaborated to occupy different pockets of the ATP-binding site.
-
GPCR Ligands: The scaffold can be used to develop novel ligands for G-protein coupled receptors, where the substituents can be tailored to achieve desired selectivity and potency.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated pyridine rings.[3] This building block could be used to synthesize new crop protection agents with improved efficacy and environmental profiles.
Safety and Handling
Based on the hazard classifications of analogous compounds such as [2-(Trifluoromethyl)pyridin-3-yl]methanol, appropriate safety precautions should be taken.[5]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is a strategically designed building block with significant potential for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from closely related structures. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to leverage this versatile intermediate in their discovery and development programs.
References
-
PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
BU CyberSec Lab. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Goud, B. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100159. Retrieved from [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Retrieved from [Link]
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Shibuya, K., & Miyamoto, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 95-101. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-4-(pyridin-3-yl)pyriMidine. Retrieved from [Link]
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Physicochemical properties of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
An In-Depth Technical Guide to the Physicochemical Properties of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Foreword: Navigating the Landscape of a Niche Intermediate
In the realms of medicinal chemistry and agrochemical synthesis, the strategic value of a molecular scaffold is determined by its functional group handles, electronic properties, and synthetic accessibility. This compound emerges as a compound of significant interest, embodying a trifluoromethylated pyridine core—a motif increasingly prevalent in modern pharmaceuticals and crop protection agents.[1] The presence of a chloro substituent and a primary alcohol provides orthogonal points for molecular elaboration, making it a potentially versatile building block for generating libraries of novel compounds.
This guide provides a comprehensive analysis of this compound. Given that this molecule is a specialized laboratory-scale intermediate rather than a widely commercialized bulk chemical, direct, published data on its specific properties is scarce. Therefore, this document adopts a holistic approach. We will build a robust profile of the target molecule by examining its constituent parts, analyzing its most logical synthetic precursor, 2-Chloro-4-(trifluoromethyl)pyridine, and extrapolating its properties and reactivity based on established chemical principles and data from closely related analogues. This methodology ensures a scientifically grounded and practically valuable resource for researchers in the field.
Molecular Profile and Physicochemical Properties
The structure of this compound combines several key features that dictate its chemical behavior:
-
Pyridine Ring: A heterocyclic aromatic amine, which is generally electron-deficient.
-
Trifluoromethyl Group (-CF3): A potent electron-withdrawing group that enhances the electrophilicity of the pyridine ring and can improve metabolic stability and binding affinity in drug candidates.[2]
-
Chloro Group (-Cl): An electron-withdrawing group and a versatile leaving group for nucleophilic aromatic substitution reactions.
-
Methanol Group (-CH2OH): A primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, and substitution reactions.
To establish a baseline, we first present the known properties of its direct synthetic precursor, 2-Chloro-4-(trifluoromethyl)pyridine.
Table 1: Physicochemical Properties of the Key Precursor, 2-Chloro-4-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 81565-18-6 | [3][4] |
| Molecular Formula | C₆H₃ClF₃N | [3][5] |
| Molecular Weight | 181.54 g/mol | [3][4] |
| Physical Form | Colorless Oil / Liquid | [6] |
| Boiling Point | 146-147 °C (lit.) | [3] |
| Density | 1.411 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.4490 (lit.) |[3] |
Based on the structure and the properties of its precursor and related analogues, we can project the likely physicochemical properties of the target molecule. The addition of the hydroxymethyl group (-CH₂OH) will increase the molecular weight and polarity, leading to a higher boiling point and likely altering its physical state from a liquid to a low-melting solid or a more viscous liquid.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| CAS Number | Not widely assigned | Specialized intermediate |
| Molecular Formula | C₇H₅ClF₃NO | Based on structure |
| Molecular Weight | 211.57 g/mol | Calculated |
| Physical Form | Colorless to pale yellow solid or viscous oil | Increased polarity and hydrogen bonding capability from the -OH group compared to its precursor. |
| Boiling Point | > 200 °C | Significantly higher than the precursor due to increased molecular weight and hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate). Limited solubility in water and nonpolar solvents (Hexanes). | The alcohol functionality enhances polarity. |
| pKa (hydroxyl proton) | ~14-16 | Typical range for a primary alcohol, slightly more acidic due to the electron-withdrawing pyridine ring. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical and efficient synthesis of this compound would involve the functionalization of the commercially available precursor, 2-Chloro-4-(trifluoromethyl)pyridine. A common strategy for introducing a hydroxymethyl group at the 3-position of a pyridine ring is through a metal-halogen exchange followed by reaction with an electrophile (e.g., formaldehyde), or through the reduction of a carboxylic acid or ester at that position. A plausible multi-step synthesis is outlined below.
The synthesis of the precursor itself, 2-chloro-4-(trifluoromethyl)pyridine, has been described via a multi-step sequence starting from vinyl n-butyl ether, which proceeds through a cyclocondensation to form the 2-hydroxy-4-trifluoromethyl pyridine intermediate, followed by chlorination.[6][7]
A proposed route to the target alcohol from the precursor would be:
-
Directed Ortho-Metalation: Use of a strong base like lithium diisopropylamide (LDA) to deprotonate the C3 position, which is activated by the adjacent chloro and pyridine nitrogen atoms.
-
Formylation: Quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF).
-
Reduction: Selective reduction of the intermediate aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
Sources
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Topic: Structure Elucidation and Confirmation of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the pyridine ring's unique electronic properties and ability to engage in critical biological interactions.[1][2] The compound at the center of this guide, [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, incorporates several key pharmacophores: a halogenated pyridine ring, a trifluoromethyl group known for enhancing metabolic stability and binding affinity, and a primary alcohol functional group that can serve as a synthetic handle or a hydrogen bonding moiety.
The Postulated Structure and Synthetic Rationale
Before embarking on any analytical campaign, we must first establish a hypothesis. The target molecule, this compound, is commonly synthesized via the reduction of its corresponding aldehyde, 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde. This synthetic pathway provides a strong logical basis for the proposed connectivity.
-
Reaction: Reduction of an aldehyde to a primary alcohol.
-
Reagent: A mild reducing agent such as sodium borohydride (NaBH₄) is typically sufficient for this transformation, selectively reducing the aldehyde in the presence of the robust pyridine ring.[3]
-
Expected Outcome: The conversion of the -CHO group at the 3-position to a -CH₂OH group, without disturbing the substituents at the 2- and 4-positions.
This synthetic context is our starting point. The following analytical methodologies are designed to rigorously test and confirm this expected outcome.
A Multi-Pronged Analytical Strategy for Unambiguous Confirmation
No single technique can provide absolute structural proof. True confidence is achieved through the convergence of evidence from orthogonal analytical methods. Our strategy integrates Mass Spectrometry (MS) for molecular weight and elemental composition, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: MS is our first line of inquiry. It provides the molecular weight, a fundamental property of the molecule. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool that offers immediate, high-confidence evidence for the presence and number of specific halogen atoms.[4][5]
Trustworthiness (Self-Validation): The protocol is self-validating through the observation of a characteristic isotopic pattern for chlorine. The molecular formula derived from high-resolution mass spectrometry (HRMS) must align with the elemental composition determined by other methods (e.g., NMR).
Expected Data & Interpretation: The molecular formula is C₇H₅ClF₃NO. The monoisotopic mass is calculated to be approximately 199.00 g/mol .
-
Molecular Ion (M⁺): We expect to see a molecular ion peak cluster.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion:
-
Key Fragmentation Patterns: Electron Ionization (EI) will induce fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for this molecule would include:
-
Loss of a hydroxyl radical (•OH, -17 Da).
-
Loss of the hydroxymethyl group (•CH₂OH, -31 Da).
-
Loss of a chlorine atom (•Cl, -35 Da).
-
Loss of the trifluoromethyl group (•CF₃, -69 Da).
-
Data Summary: Predicted MS Peaks
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 199 | Molecular Ion |
| [M+2]⁺ | 201 | Isotopic peak for ³⁷Cl |
| [M-OH]⁺ | 182 | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | 168 | Loss of hydroxymethyl group |
| [M-Cl]⁺ | 164 | Loss of chlorine atom |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct insertion probe or GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns useful for library matching and structural analysis.[4]
-
Analysis: Acquire the mass spectrum over a range of m/z 40-400.
-
Data Processing: Analyze the molecular ion region for the characteristic 3:1 isotopic pattern of chlorine and identify key fragment ions. For definitive formula confirmation, repeat the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass measurement.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. For our target, we are looking for definitive evidence of the hydroxyl (-OH) group, the aromatic C-H bonds, the C-F bonds of the trifluoromethyl group, and the vibrations of the substituted pyridine ring.
Trustworthiness (Self-Validation): The presence of a broad O-H stretch and strong C-F stretches provides direct, corroborating evidence for the key functional groups inferred from the proposed structure and synthesis.
Expected Data & Interpretation:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the alcohol.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretches from the -CH₂- group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1650 cm⁻¹ region.[7]
-
C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
-
C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected around 1050 cm⁻¹.
Data Summary: Predicted IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Broad, Strong |
| C-H (aromatic) | 3050-3150 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium |
| C=C, C=N (ring) | 1400-1650 | Medium-Strong |
| C-F (CF₃) | 1100-1350 | Very Strong |
| C-O (alcohol) | ~1050 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.
-
Data Processing: Use the instrument software to perform the background subtraction and identify the peak frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus, we can piece together the molecular skeleton. 2D NMR techniques like COSY and HMBC are then used to definitively confirm the bonding arrangement, acting as a "molecular GPS" to connect the individual atoms. The influence of the electron-withdrawing trifluoromethyl group and chlorine atom on the chemical shifts of the pyridine ring protons and carbons provides a rich dataset for analysis.[8]
Trustworthiness (Self-Validation): The system is self-validating. The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The number of unique signals in the ¹³C NMR must match the number of unique carbon atoms. Finally, the correlations observed in 2D NMR spectra must be fully consistent with the proposed connectivity; any deviation would invalidate the hypothesis.
-
Expected Signals:
-
Two Aromatic Protons: The protons at the 5- and 6-positions of the pyridine ring. They will likely appear as doublets due to coupling with each other. Their chemical shifts will be downfield due to the aromatic ring current and the influence of the electronegative substituents.
-
One Methylene Signal: The two protons of the -CH₂OH group are chemically equivalent and should appear as a singlet, or as a doublet if coupled to the hydroxyl proton.
-
One Hydroxyl Proton: The -OH proton will likely appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the signal disappears.
-
-
Expected Signals: Seven unique carbon signals are expected.
-
Five Pyridine Carbons: C2, C3, C4, C5, and C6. The carbons attached to chlorine (C2) and the trifluoromethyl group (C4) will be significantly affected. The CF₃ group will cause the C4 signal to appear as a quartet due to ¹J-coupling.
-
One Methylene Carbon: The -CH₂OH carbon signal.
-
One Trifluoromethyl Carbon: The CF₃ carbon, which will appear as a quartet in the proton-decoupled spectrum due to strong one-bond coupling to the three fluorine atoms (¹J-).
-
-
Expected Signal: A single signal is expected for the three magnetically equivalent fluorine atoms of the CF₃ group. This provides unambiguous confirmation of this moiety.
Data Summary: Predicted NMR Chemical Shifts (in CDCl₃)
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H-6 | ~8.6 | d | Doublet due to coupling with H-5 |
| ¹H | H-5 | ~7.6 | d | Doublet due to coupling with H-6 |
| ¹H | -CH ₂OH | ~4.8 | s | Methylene protons |
| ¹H | -OH | Variable | br s | Hydroxyl proton, D₂O exchangeable |
| ¹³C | C2 | ~155 | s | Attached to Cl |
| ¹³C | C4 | ~145 | q | Attached to CF₃, shows C-F coupling |
| ¹³C | C6 | ~150 | s | |
| ¹³C | C5 | ~122 | s | |
| ¹³C | C3 | ~130 | s | Attached to CH₂OH |
| ¹³C | -C H₂OH | ~60 | s | Methylene carbon |
| ¹³C | -C F₃ | ~123 | q | Quartet due to ¹J-coupling |
| ¹⁹F | -CF₃ | ~ -65 | s | Relative to CFCl₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR (if necessary for ambiguity):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships (e.g., confirming the H-5/H-6 coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the substitution pattern. For example, correlations from the -CH₂- protons to C2, C3, and C4 would definitively place the methanol group at the 3-position.
-
Caption: Expected HMBC correlations confirming substituent position.
Conclusion: A Synthesis of Corroborating Evidence
The structural elucidation of this compound is not achieved by a single measurement but by the logical convergence of a complete analytical dataset.
-
Mass Spectrometry confirms the molecular weight (199 Da) and elemental composition (C₇H₅ClF₃NO), with the 3:1 M⁺/M+2 ratio providing definitive proof of one chlorine atom.
-
IR Spectroscopy provides a quick and clear fingerprint of the essential functional groups: the O-H stretch of the alcohol and the powerful C-F stretches of the trifluoromethyl group.
-
NMR Spectroscopy delivers the final, high-resolution picture. ¹H, ¹³C, and ¹⁹F NMR confirm the presence and environment of each magnetically active nucleus, while 2D correlation experiments unequivocally establish the connectivity, proving the 2-chloro, 3-methanol, and 4-trifluoromethyl substitution pattern on the pyridine ring.
Each piece of data validates the others, creating a self-consistent and irrefutable body of evidence. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the solid foundation required for advancing a compound in any research and development pipeline.
References
- BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem Technical Support Team.
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. [Link]
-
Gomez, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(8), 1148. [Link]
-
NIST. 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- BenchChem. (2025).
-
El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. [Link]
-
Wikipedia. Pyridine. [Link]
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- 6. Mass Spectrometry [www2.chemistry.msu.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Abstract
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a hydroxymethyl group on a pyridine ring, imparts unique chemical properties that are highly sought after in the development of novel active ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two core retrosynthetic approaches, providing detailed, step-by-step protocols and exploring the chemical principles that underpin these methodologies.
Introduction: The Significance of a Fluorinated Pyridine Moiety
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The additional presence of a chlorine atom and a reactive hydroxymethyl group on the pyridine ring of this compound makes it a versatile precursor for a wide range of chemical transformations, enabling the construction of complex molecular architectures. Trifluoromethylpyridines are integral components in numerous commercial agrochemicals and pharmaceuticals, highlighting the industrial relevance of efficient synthetic routes to key intermediates like the topic compound.[1]
Retrosynthetic Analysis: Devising the Pathways
A logical retrosynthetic analysis of this compound suggests two primary pathways originating from more readily available precursors. Both strategies focus on the installation and subsequent modification of a functional group at the C3 position of the 2-chloro-4-(trifluoromethyl)pyridine core.
Caption: A possible route to the nicotinic acid intermediate.
Step 1.2: Reduction of the Carboxylic Acid
The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. [2][3]The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
It is crucial to perform the reaction under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. [3]The workup procedure involves the careful quenching of excess hydride, followed by hydrolysis to liberate the alcohol product.
Alternatively, borane complexes such as BH₃·THF or BH₃·SMe₂ can also be employed for the selective reduction of carboxylic acids. [4]In some cases, sodium borohydride (NaBH₄) can be used if the carboxylic acid is first activated, for example, by conversion to a mixed anhydride. [5][6][7]
| Reagent | Solvent | Temperature | Key Considerations |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to reflux | Highly reactive, moisture-sensitive. [2][8] |
| BH₃·THF | Anhydrous THF | 0 °C to reflux | More selective than LiAlH₄ for carboxylic acids over some other functional groups. [4] |
| NaBH₄ / Activator | Various | Varies | Milder than LiAlH₄, requires activation of the carboxylic acid. [5][7] |
Experimental Protocol: Reduction of 2-Chloro-4-(trifluoromethyl)nicotinic Acid with LiAlH₄
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
The system is flushed with dry nitrogen.
-
Lithium aluminum hydride (1.5 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in the flask and cooled to 0 °C in an ice bath.
2. Addition of Substrate:
-
2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.
-
The solution of the acid is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.
3. Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
4. Quenching and Workup:
-
The reaction is cooled to 0 °C.
-
The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
5. Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Pathway 2: Synthesis via Reduction of 2-Chloro-4-(trifluoromethyl)nicotinaldehyde
This pathway involves the preparation of 2-chloro-4-(trifluoromethyl)nicotinaldehyde, which is then reduced to the target alcohol. The reduction of an aldehyde to a primary alcohol is a more facile transformation than the reduction of a carboxylic acid and can be achieved with milder reducing agents.
Step 2.1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinaldehyde
The synthesis of the aldehyde intermediate can be achieved through the oxidation of the corresponding primary alcohol, if it were more accessible, or more practically, through the reduction of a nicotinic acid derivative to the aldehyde stage. This partial reduction can be challenging as over-reduction to the alcohol is a common side reaction. [9]One approach is the conversion of the nicotinic acid to an ester or an acid chloride, followed by a controlled reduction using a less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another method involves the oxidation of a 3-methyl group on the pyridine ring. A patent describes the synthesis of 2-chloro nicotinaldehyde from 2-chloronicotinic acid via a two-step process of reduction to the alcohol followed by oxidation. [10]
Diagram 3: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinaldehyde
Caption: A potential route to the nicotinaldehyde intermediate.
Step 2.2: Reduction of the Aldehyde
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and carboxylic acids. [11][12]The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
| Reagent | Solvent | Temperature | Key Considerations |
| NaBH₄ | Methanol, Ethanol | 0 °C to Room Temp. | Mild, selective for aldehydes and ketones. [11][12] |
| LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to Room Temp. | Stronger, less selective, moisture-sensitive. |
| H₂, Catalyst | Various | Varies | Catalytic hydrogenation (e.g., with Pd/C, PtO₂) is also effective. |
| Table 2: Comparison of Reducing Agents for Aldehydes |
Experimental Protocol: Reduction of 2-Chloro-4-(trifluoromethyl)nicotinaldehyde with NaBH₄
1. Reaction Setup:
-
A round-bottom flask is charged with 2-chloro-4-(trifluoromethyl)nicotinaldehyde (1.0 equivalent) and dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
2. Addition of Reducing Agent:
-
Sodium borohydride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
3. Reaction:
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
4. Quenching and Workup:
-
The reaction is quenched by the slow addition of water.
-
The bulk of the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
5. Purification:
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Conclusion and Outlook
Both of the presented pathways offer viable routes to the synthesis of this compound. The choice between them will often depend on the availability and cost of the starting materials. The reduction of the nicotinic acid (Pathway 1) is a robust method, although it requires the use of a highly reactive and moisture-sensitive reagent, LiAlH₄. The reduction of the nicotinaldehyde (Pathway 2) is a milder and often higher-yielding final step, but the synthesis of the aldehyde precursor can be more challenging than that of the corresponding carboxylic acid.
For large-scale industrial production, factors such as reagent cost, safety, and ease of handling will be paramount in selecting the optimal synthetic route. Further process development and optimization of reaction conditions for either pathway could lead to more efficient and cost-effective methods for the production of this important chemical intermediate.
References
-
PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Org Lett. 2008 May 1;10(9):1835-7. doi: 10.1021/ol800458k. Epub 2008 Apr 10. Retrieved from [Link]
- Google Patents. (n.d.). CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Scribd. (n.d.). Lab 9 NaBH4 Reduction | PDF | Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Alcohol. Retrieved from [Link]
-
SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of 4 Chloro | PDF. Retrieved from [Link]
-
ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
Sources
- 1. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]
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- 5. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 12. scribd.com [scribd.com]
Spectroscopic Characterization of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel compound [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data with experimental evidence from closely related analogs to offer a comprehensive characterization.
Molecular Structure and Spectroscopic Overview
This compound presents a unique substitution pattern on the pyridine ring, featuring a chlorine atom, a trifluoromethyl group, and a hydroxymethyl group. This arrangement dictates a distinct electronic and magnetic environment for each atom, which can be elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Pyridine H-5 | 8.5 - 8.7 | Doublet | J = 5.0 - 6.0 |
| Pyridine H-6 | 7.6 - 7.8 | Doublet | J = 5.0 - 6.0 |
| -CH₂- | 4.8 - 5.0 | Singlet | - |
| -OH | Variable | Broad Singlet | - |
Causality Behind Predictions: The downfield shifts of the pyridine protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the trifluoromethyl and chloro substituents. The proximity of the -CH₂- group to the aromatic ring and the electron-withdrawing groups results in its predicted downfield shift compared to a typical primary alcohol.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insight into the carbon framework of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) | Quartet Coupling (JC-F) |
| C-2 (C-Cl) | 150 - 153 | No |
| C-3 (C-CH₂OH) | 138 - 141 | No |
| C-4 (C-CF₃) | 145 - 148 | Yes (q, J ≈ 35-40 Hz) |
| C-5 | 122 - 125 | No |
| C-6 | 148 - 151 | No |
| -CH₂- | 58 - 62 | No |
| -CF₃ | 120 - 124 | Yes (q, J ≈ 270-280 Hz) |
Self-Validating System: The combination of the number of signals, their chemical shifts, and the specific C-F coupling patterns in the ¹³C NMR spectrum provides a robust and self-validating confirmation of the molecular structure.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Proposed key fragmentations in EI-MS.
Expertise in Interpretation: The loss of a water molecule (H₂O) or the hydroxymethyl radical (•CH₂OH) are common fragmentation pathways for benzylic-type alcohols. The presence of these fragment ions would strongly support the proposed structure.
Conclusion
The spectroscopic data presented in this guide, based on a combination of predictive methods and experimental data from analogous compounds, provides a robust framework for the structural confirmation of this compound. The unique combination of NMR, IR, and MS data offers a comprehensive and self-validating approach to characterizing this important chemical entity. Researchers can use this guide to anticipate and interpret the spectroscopic features of this molecule in their research and development endeavors.
References
While direct experimental data for this compound is not widely published, the following resources provide valuable spectroscopic information for closely related compounds and general spectroscopic principles:
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 2015, 7(9):110-121. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Navigating the Synthesis and Procurement of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: A Technical Guide for Chemical Researchers
For Immediate Release
Executive Summary: A Compound of Interest by Synthesis
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol represents a unique trifluoromethyl-substituted pyridine scaffold. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. The chloro- and hydroxymethyl- functionalities offer versatile handles for further chemical modifications, opening avenues for the creation of diverse compound libraries.
A thorough search of commercial chemical databases reveals a lack of off-the-shelf availability for this compound. However, the key precursor, 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) , is commercially available from a variety of suppliers. This guide, therefore, focuses on a robust and well-documented synthetic route to empower research teams to either produce the target compound in-house or to effectively outsource its synthesis.
Proposed Synthetic Pathway
The most direct and logical synthetic route to this compound from the available starting material involves a two-step process:
-
Formylation of 2-Chloro-4-(trifluoromethyl)pyridine to introduce a formyl group (-CHO) at the 3-position.
-
Reduction of the resulting aldehyde to the primary alcohol.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Formylation of 2-Chloro-4-(trifluoromethyl)pyridine
The introduction of a formyl group onto the electron-deficient pyridine ring at the position ortho to the chloro group can be achieved through directed ortho metalation (DoM). This powerful technique utilizes a directed metalation group (DMG) to guide deprotonation to an adjacent position, followed by quenching with an electrophile. In this case, the chloro group can act as a DMG.
Experimental Protocol: Directed Ortho Metalation and Formylation
-
Dissolution and Cooling: Dissolve 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1-1.2 eq), to the cooled solution while maintaining the low temperature. The choice of base is critical to ensure regioselective deprotonation at the C-3 position.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add a suitable formylating agent, such as N,N-dimethylformamide (DMF) (1.5-2.0 eq), to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde, can then be purified by column chromatography on silica gel.
Step 2: Reduction of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
The reduction of the newly installed aldehyde to the corresponding primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this purpose.
Experimental Protocol: Aldehyde Reduction
-
Dissolution: Dissolve the purified 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) in a protic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess borohydride.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The final compound, this compound, can be purified by column chromatography or recrystallization.
Commercial Availability of Starting Material
The key to accessing the target compound is the procurement of the starting material, 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) . This compound is readily available from several reputable chemical suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 1g, 5g, 25g |
| Combi-Blocks | >97% | 1g, 5g, 10g, 25g |
| Fluorochem | >97% | 1g, 5g, 25g |
| TCI Chemicals | >98% | 1g, 5g, 25g |
| Oakwood Chemical | 97% | 1g, 5g, 10g, 25g |
Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Custom Synthesis Services
For research groups without the capacity or resources for in-house synthesis, outsourcing the production of this compound to a custom synthesis provider is a viable and efficient option. Several contract research organizations (CROs) specialize in the synthesis of complex organic molecules and pyridine derivatives.
Figure 2: Decision workflow for obtaining this compound.
Leading Custom Synthesis Providers:
-
WuXi AppTec: A global leader in pharmaceutical, biopharmaceutical, and medical device outsourcing services with extensive expertise in custom chemical synthesis.
-
Pharmaron: A premier R&D service provider for the life sciences industry, offering integrated services including custom synthesis and process development.
-
Syngene International: An integrated research, development, and manufacturing organization providing a wide range of scientific services, including custom chemical synthesis.
-
Jubilant Biosys: A leading contract research organization in India, offering a comprehensive suite of drug discovery and development services.
When approaching a custom synthesis provider, it is beneficial to provide them with the proposed synthetic route outlined in this guide to facilitate a more accurate and timely quotation.
Conclusion
While this compound is not a stock chemical, its synthesis is achievable through a well-defined, two-step chemical transformation from a readily available precursor. This technical guide provides researchers with the necessary information to either pursue the synthesis in their own laboratories or to confidently engage with a custom synthesis partner. The strategic value of this and other functionalized trifluoromethylpyridine building blocks in accelerating drug discovery programs is significant, and a clear path to their procurement is essential for advancing medicinal chemistry research.
References
The Strategic Incorporation of Trifluoromethylpyridine Intermediates in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in medicinal chemistry, transitioning from a niche curiosity to a cornerstone in the development of novel therapeutics and agrochemicals.[1][2][3][4][5][6] The strategic fusion of a trifluoromethyl group's unique electronic properties with the versatile chemistry of the pyridine ring allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[7][8] This guide provides an in-depth analysis of the role of TFMP intermediates, exploring the fundamental principles behind their utility, common synthetic pathways, and their application in contemporary drug discovery projects. We will delve into the causality behind experimental choices, present validated protocols, and examine case studies that highlight the transformative impact of this essential building block.
The Rationale: Why Trifluoromethylpyridine?
The ascent of fluorinated compounds in medicine is a testament to the profound influence of fluorine on molecular properties.[9] While approximately 30% of approved drugs since 2020 contain fluorine, the trifluoromethyl (-CF₃) group is a particularly powerful tool for molecular optimization.[9]
1.1 The Power of the Trifluoromethyl Group
Unlike a single fluorine atom, which acts as a weak electron-donating group through resonance despite its high electronegativity, the -CF₃ group is a potent, purely electron-withdrawing group (Hammett constant σₚ = 0.54).[1] This has several critical consequences for a drug candidate:
-
Modulation of pKa: The strong inductive effect of the -CF₃ group can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen. This is a crucial lever for medicinal chemists. By reducing basicity, one can decrease unwanted off-target interactions (e.g., with the hERG channel) and improve the molecule's ability to permeate cell membranes, thereby enhancing bioavailability.[10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[10] Placing a -CF₃ group at a metabolically labile position (a "soft spot") on a molecule can effectively block oxidative metabolism, prolonging the drug's half-life and therapeutic effect.[7][11][12]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule.[13] This property can improve membrane permeability and facilitate passage across the blood-brain barrier, which is essential for CNS-active agents.[7] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased toxicity.
-
Binding Interactions: The -CF₃ group is a poor hydrogen bond acceptor but can participate in other non-covalent interactions within a protein's active site, including dipole-dipole and halogen bonding, potentially increasing binding affinity and target selectivity.[14][15]
1.2 The Synergy with the Pyridine Ring
When the -CF₃ group is appended to a pyridine ring, a synergistic effect is achieved. The pyridine ring itself is a key pharmacophore, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions. The nitrogen atom provides a handle for salt formation to improve solubility. The combination offers a scaffold where the -CF₃ group modulates the electronic and metabolic properties, while the pyridine core provides key interaction points and chemical versatility.[1][3] This duality makes TFMP intermediates highly sought-after building blocks in drug design.[8][13][16][17]
Physicochemical Properties and Bioisosterism
A core strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve properties while retaining biological activity. The trifluoromethylpyridine motif serves as an effective bioisostere for several common chemical groups.
The introduction of the -CF₃ group drastically alters the molecule's electronic landscape and lipophilicity compared to a simple methyl group or hydrogen. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is significantly different from that of benzotrifluoride, which can lead to novel biological activity and improved toxicity profiles.[1]
| Property Comparison | Parent Compound (e.g., 3-Picoline) | Trifluoromethylated Analogue (3-Trifluoromethylpyridine) | Rationale for Change |
| Structure | Pyridine with -CH₃ group | Pyridine with -CF₃ group | Substitution of H with highly electronegative F atoms. |
| pKa (of Pyridine Nitrogen) | ~5.97 | ~2.84 | The potent electron-withdrawing nature of the -CF₃ group pulls electron density from the ring, making the nitrogen lone pair less available to accept a proton, thus lowering basicity.[10] |
| Calculated LogP (Lipophilicity) | ~1.1 | ~1.8 | The hydrophobic nature of the fluorine atoms significantly increases the overall lipophilicity of the molecule, which can enhance membrane permeation.[7][12] |
| Metabolic Stability (at the substituted site) | Low (Benzylic oxidation is common) | High | The high strength of the C-F bond prevents enzymatic oxidation at the site of the trifluoromethyl group, blocking a common metabolic pathway.[11] |
In some contexts, the -CF₃ group has been successfully used as a bioisostere for the aliphatic nitro group (-NO₂).[18] Both are strongly electron-withdrawing, but the -CF₃ group often confers greater metabolic stability and avoids the potential toxicity concerns sometimes associated with nitro groups.[18] This replacement can lead to compounds with higher potency and improved in vitro metabolic stability.[18]
Synthesis of Trifluoromethylpyridine Intermediates
The accessibility of TFMP intermediates is crucial for their widespread use. Several robust synthetic strategies have been developed, each with specific advantages depending on the desired isomer and scale.[17]
Key Synthetic Strategies
-
Halogen Exchange (Halex) Reaction: This is a classic and industrially important method. It involves the synthesis of a (trichloromethyl)pyridine intermediate, typically by radical chlorination of a picoline (methylpyridine) precursor. The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction using hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride.[1][19] This method is particularly effective for large-scale industrial manufacturing.[1]
-
Cyclocondensation with -CF₃ Building Blocks: This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[1][3][16] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][3] This strategy offers great flexibility for creating complex substitution patterns.
-
Direct Trifluoromethylation: More recent advances in synthetic methodology allow for the direct introduction of a -CF₃ group onto a pre-functionalized pyridine ring.[20] These methods often use radical trifluoromethylation reagents (e.g., Togni's reagent) or transition-metal-catalyzed cross-coupling reactions.[15] While powerful for late-stage functionalization in a discovery setting, these reagents can be expensive for large-scale synthesis.
Caption: Naporafenib inhibits the mutated BRAF kinase signaling cascade.
An optimized synthesis of naporafenib introduces the key 2-(trifluoromethyl)isonicotinic acid intermediate in the final step, highlighting the importance of having a robust supply of this building block. [1]
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of drug development. Below is a representative, self-validating protocol for a key synthetic transformation.
Protocol 5.1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol describes the conversion of 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-(trifluoromethyl)pyridine, a common intermediate for pharmaceuticals and agrochemicals. [1][19] Causality: The reaction is performed under anhydrous and super-atmospheric pressure conditions. Anhydrous HF is required as both the reactant and the solvent; water would lead to unwanted side reactions. The high pressure and temperature are necessary to overcome the activation energy for the sequential exchange of chlorine for fluorine atoms on the trichloromethyl group. [19]A metal halide catalyst facilitates the exchange.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (≥ 3.0 eq)
-
Iron(III) chloride (FeCl₃, anhydrous) (1-10 mol %)
-
Pressurized reaction vessel (e.g., Hastelloy autoclave)
-
Scrubbing system for HF gas (e.g., aqueous potassium hydroxide)
Experimental Workflow:
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The Trifluoromethyl Group in Heterocyclic Scaffolds: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the intricate process of drug discovery, the strategic modification of molecular scaffolds is a paramount strategy for optimizing biological and physicochemical properties.[1] Among the elements in the medicinal chemist's toolkit, fluorine has emerged as an indispensable tool for fine-tuning drug candidates.[2][3] Its introduction into small molecules can profoundly modulate acidity, lipophilicity, conformation, and membrane permeability, often leading to enhanced pharmacokinetic profiles, greater target selectivity, and improved metabolic stability.[2] While the strategic placement of a single fluorine atom is a well-established tactic, the incorporation of the trifluoromethyl (CF3) group represents a more profound architectural alteration that has become a cornerstone of modern drug design.[4]
The CF3 group, a functional group with the formula -CF3, is derived from a methyl group by replacing each hydrogen atom with a fluorine atom.[5] Its unique combination of high electronegativity, steric bulk, and extreme stability makes it a powerful modulator of molecular properties.[6][7] This guide provides a comprehensive exploration of the role of trifluoromethylated heterocyclic compounds in medicinal chemistry, delving into the physicochemical rationale for their use, prevalent synthetic strategies, and their tangible impact on drug efficacy, supported by field-proven insights and detailed methodologies.
Part 1: The Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The decision to introduce a trifluoromethyl group is a calculated one, aimed at achieving specific, desirable changes in a molecule's behavior. These modifications are rooted in the fundamental physicochemical properties of the CF3 group.
Modulation of Electronic Properties and Acidity
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[8][9] This strong inductive effect can significantly alter the electron distribution within a heterocyclic ring system, impacting the pKa of nearby functional groups.[7][10] For instance, introducing a CF3 group can decrease the basicity of nearby nitrogen atoms in a heterocycle. This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with its biological target.[10]
Enhancing Lipophilicity and Membrane Permeability
A central challenge in drug design is achieving a balance between aqueous solubility and the ability to cross lipid-rich biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation generally increases a molecule's logP value.[11][12] This enhanced lipophilicity can improve a drug's ability to permeate cell membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) targets.[6][12] The antidepressant Fluoxetine (Prozac) is a classic example where the CF3 group contributes to its lipophilicity, facilitating efficient brain penetration.[6][11]
A Paradigm of Metabolic Stability: Blocking the Metabolic "Soft Spot"
One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability.[12][13] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[11] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are responsible for the majority of oxidative drug metabolism.[13]
Strategically placing a CF3 group at a known or suspected site of metabolism—a "metabolic soft spot"—can effectively block this pathway.[13] This is often done by replacing a metabolically labile methyl (-CH3) or hydrogen (-H) group.[5] This "metabolic switching" leads to a longer drug half-life, reduced clearance, improved bioavailability, and a more predictable pharmacokinetic profile.[13]
The following table summarizes the typical outcomes observed in in-vitro metabolic stability assays when a metabolically labile group is replaced with a CF3 group.
| Parameter | Molecule without CF3 (e.g., with -CH3) | Molecule with CF3 | Rationale for Change |
| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks a primary site of oxidative metabolism, reducing the rate of clearance.[13] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the inhibition of a major metabolic pathway.[13] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[13] |
The Trifluoromethyl Group as a Bioisostere
In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group to produce a compound with similar biological properties. The trifluoromethyl group is frequently used as a bioisostere for several other functional groups:
-
Methyl Group (-CH3): While sterically larger, the CF3 group can occupy a similar space in a binding pocket while offering enhanced metabolic stability.[5][6]
-
Chloro Group (-Cl): The CF3 group has a similar steric demand to a chlorine atom and can often be substituted to fine-tune electronic and lipophilic properties.[6][11]
-
Nitro Group (-NO2): In some cases, the CF3 group has been successfully used as a bioisosteric replacement for the aliphatic nitro group, which is often considered a less "drug-like" functionality.[14][15]
Part 2: Synthetic Strategies for the Trifluoromethylation of Heterocycles
The widespread adoption of the CF3 group in medicinal chemistry has been driven by parallel advances in synthetic organic chemistry.[16] A variety of methods now exist for introducing this crucial moiety into heterocyclic scaffolds.
Direct C-H Trifluoromethylation
Directly converting a C-H bond on a heterocycle to a C-CF3 bond is a highly desirable and atom-economical approach.[16] Radical trifluoromethylation has emerged as a powerful strategy. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), often in the presence of an oxidant, can generate the trifluoromethyl radical (•CF3), which can then react with electron-rich or electron-deficient heterocycles.[16]
This method is operationally simple and can often be performed at ambient temperature on unprotected molecules, making it highly attractive for late-stage functionalization in a drug discovery program.[16]
Objective: To introduce a trifluoromethyl group onto a pyridine scaffold via a direct C-H functionalization protocol.
Materials:
-
4-tert-butylpyridine (substrate)
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH, oxidant)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-tert-butylpyridine (1.0 mmol) in DMSO (5 mL) in a round-bottom flask is added sodium trifluoromethanesulfinate (2.0 mmol).
-
The mixture is stirred at room temperature, and tert-butyl hydroperoxide (3.0 mmol) is added dropwise over 10 minutes.
-
The reaction is allowed to stir at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired trifluoromethylated pyridine.
Causality: This protocol leverages the generation of the electrophilic trifluoromethyl radical from CF3SO2Na and an oxidant. The choice of DMSO as a solvent is often crucial for radical reactions. The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble reagents.
Trifluoromethylation via Building Blocks
An alternative and powerful strategy involves the use of pre-functionalized building blocks that already contain the trifluoromethyl group.[17] These synthons are then used in cyclization or condensation reactions to construct the final heterocyclic ring system. This approach offers excellent control over regioselectivity.
Examples of common trifluoromethylated building blocks include:
-
β-trifluoromethylated α,β-unsaturated ketones[18]
-
Trifluoroacetimidoyl chlorides[17]
-
2-Bromo-3,3,3-trifluoropropene (BTP)[17]
-
Trifluoroacetic acid and its derivatives[17]
Caption: A generalized workflow for synthesizing trifluoromethylated heterocycles using a building block approach.
Other Trifluoromethylation Methods
A diverse array of other methods has been developed, including:
-
Nucleophilic Trifluoromethylation: Using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.[19]
-
Electrophilic Trifluoromethylation: Employing reagents such as Umemoto's or Togni's reagents.[20]
-
Copper-Catalyzed Trifluoromethylation: Cross-coupling reactions involving organometallic reagents.[21]
The choice of synthetic method depends on factors such as the nature of the heterocyclic substrate, functional group tolerance, desired regioselectivity, and scalability.
Part 3: Case Studies of Landmark Trifluoromethylated Heterocyclic Drugs
The theoretical benefits of trifluoromethylation are best illustrated by its successful application in marketed drugs. A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern pharmacotherapy.[19][22][23]
Celecoxib (Celebrex): A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its structure features a 3-(trifluoromethyl)pyrazole moiety.[21] The trifluoromethyl group in Celecoxib is crucial for its biological activity. It occupies a hydrophobic side pocket in the cyclooxygenase-2 (COX-2) enzyme, contributing to the drug's selectivity over the COX-1 isoform and thereby reducing the risk of gastrointestinal side effects.
Sitagliptin (Januvia): A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin is an oral antihyperglycemic agent that works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The structure of Sitagliptin includes a trifluoromethyl group attached to a triazolopiperazine core.[21] This CF3 group enhances the metabolic stability of the molecule and contributes to its potent and selective inhibition of the DPP-4 enzyme.
Aprepitant (Emend): An NK-1 Receptor Antagonist
Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. It contains two trifluoromethyl groups on a phenyl ring.[12] These CF3 groups are critical for the drug's pharmacological profile, enhancing its metabolic stability and lipophilicity, which allows it to effectively cross the blood-brain barrier to act on neurokinin-1 (NK-1) receptors in the brain.[12]
Caption: The logical relationship between the CF3 group's properties and improved drug pharmacokinetics.
Conclusion and Future Perspectives
The trifluoromethyl group has solidified its role as a privileged substituent in medicinal chemistry, particularly in the design of heterocyclic drugs.[24][25] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity provides a powerful, multi-faceted approach to optimizing lead compounds.[11][24] The continued development of novel and efficient synthetic methodologies for trifluoromethylation will further expand the accessibility and application of this critical functional group.[16][20] As our understanding of drug-target interactions becomes more sophisticated, the rational incorporation of the trifluoromethyl group into heterocyclic scaffolds will undoubtedly continue to be a key strategy in the discovery and development of the next generation of therapeutics.[26]
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Methodological & Application
Application Note: Strategic Use of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol for Accelerated Library Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the physicochemical properties of a molecule make it a "privileged scaffold" in drug discovery.[3][4] The strategic functionalization of this core allows for the exploration of extensive chemical space to identify novel bioactive agents.[5]
This guide focuses on [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol , a versatile building block uniquely suited for parallel synthesis and the rapid generation of compound libraries. Its utility stems from three key structural features:
-
A Nucleophilic Substitution Handle: The chlorine atom at the C2 position is activated by the electron-withdrawing pyridine nitrogen and the trifluoromethyl group, making it an excellent site for nucleophilic aromatic substitution (SNAr) reactions.
-
An Alkylation/Esterification Handle: The primary alcohol (methanol group) at the C3 position provides a straightforward point for diversification through reactions like O-alkylation or esterification.
-
A Bioisosteric Modulator: The trifluoromethyl (CF₃) group at C4 is a critical feature. It is often used to enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to its biological target.[6]
The presence of two chemically distinct reactive sites allows for a robust and logical approach to combinatorial library design, enabling the systematic exploration of structure-activity relationships (SAR).
The Parallel Synthesis Workflow: A Logic-Driven Approach
Parallel synthesis accelerates drug discovery by enabling the simultaneous creation and testing of many related compounds. The workflow is a systematic process designed for efficiency and high throughput, moving from conceptual library design to purified compounds ready for screening.
Caption: 2D combinatorial diversification strategy.
Protocol 1: Parallel O-Alkylation via Williamson Ether Synthesis
This protocol targets the hydroxyl group for diversification. The Williamson ether synthesis is a robust and reliable method for forming ether linkages, making it highly suitable for library production.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form a sodium alkoxide. This highly nucleophilic intermediate readily attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired ether with high efficiency. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction.
Self-Validation:
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Product Verification: The final products are verified by LC-MS to confirm the expected molecular weight. A representative subset of the library should be analyzed by ¹H NMR to confirm structural integrity. [7] Experimental Protocol:
-
Preparation: In an array of reaction vials (e.g., in a 24 or 96-well reaction block) under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv., e.g., 0.1 mmol, 21.1 mg) dissolved in anhydrous N,N-Dimethylformamide (DMF, 0.5 mL).
-
Deprotonation: To each vial, add a slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., 4.8 mg) in anhydrous DMF (0.2 mL) at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Add a solution of the corresponding alkyl halide (R-X, 1.1 equiv.) in anhydrous DMF (0.3 mL) to each respective vial.
-
Reaction: Seal the reaction block and stir the reactions at room temperature for 4-12 hours (or until completion as monitored by LC-MS). Gentle heating (40-50 °C) may be required for less reactive halides.
-
Quenching: Carefully quench each reaction by the slow addition of water (0.5 mL).
-
Workup: Dilute each reaction mixture with ethyl acetate (2 mL) and water (1 mL). Shake and separate the layers. The organic layer containing the product can be taken forward for purification.
| Building Block Example (R-X) | Reagent | Product MW ( g/mol ) |
| Benzyl bromide | C₇H₇Br | 301.71 |
| Ethyl iodide | C₂H₅I | 239.62 |
| 1-Bromobutane | C₄H₉Br | 267.70 |
| Propargyl bromide | C₃H₃Br | 251.61 |
Protocol 2: Parallel Nucleophilic Aromatic Substitution (SNAr)
This protocol targets the 2-chloro position for diversification using a library of primary or secondary amines.
Causality: The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This effect is strongly enhanced by the powerful electron-withdrawing trifluoromethyl group at C4. This activation facilitates the attack of a nucleophile (the amine) and the subsequent displacement of the chloride leaving group. [8]A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Self-Validation:
-
Reaction Monitoring: Track the consumption of the starting chloropyridine via LC-MS.
-
Product Verification: Confirm the identity and purity of each library member using LC-MS analysis.
Experimental Protocol:
-
Preparation: To an array of reaction vials containing the products from Protocol 1 (1.0 equiv., e.g., 0.1 mmol), add a solution of the desired amine (R₁R₂NH, 1.5 equiv.) and DIPEA (2.0 equiv.) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (1.0 mL).
-
Reaction: Seal the reaction block securely and heat to 100-140 °C. Stir for 12-24 hours. Microwave irradiation can often be used to significantly reduce reaction times.
-
Workup: After cooling to room temperature, dilute each reaction mixture with water (2 mL) and ethyl acetate (2 mL).
-
Extraction: Shake and separate the layers. The organic layer is collected for purification. For products with higher polarity, multiple extractions may be necessary.
| Building Block Example (R₁R₂NH) | Reagent | Product MW ( g/mol ) from Benzylated Intermediate |
| Morpholine | C₄H₉NO | 352.34 |
| Piperidine | C₅H₁₁N | 350.38 |
| Aniline | C₆H₇N | 358.34 |
| Methylamine (as solution) | CH₅N | 296.27 |
High-Throughput Purification and Analysis
Purifying and analyzing entire libraries of compounds requires specialized techniques that are fast and automated. [9]
Parallel Purification
For small-scale libraries, purification is almost exclusively performed using mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC).
Protocol Outline: Mass-Directed Prep-HPLC
-
Solubilization: The crude product from each reaction well is dissolved in a suitable solvent (e.g., DMSO or DMF/Methanol mixture).
-
Injection: Samples are injected sequentially onto a reverse-phase column (e.g., C18).
-
Elution: A standard gradient is run (e.g., 10-95% acetonitrile in water with 0.1% formic acid or trifluoroacetic acid).
-
Detection & Fractionation: The eluent is split. A small portion goes to a mass spectrometer, which detects the mass of the target compound. When the target mass is detected, the main flow is diverted to a fraction collector.
-
Post-Processing: The collected fractions containing the pure compound are evaporated to dryness.
Library Quality Control
Every compound in the final library must be analyzed to confirm its identity and assess its purity.
-
LC-MS Analysis: This is the primary tool for high-throughput QC. Each purified compound is re-analyzed to confirm its molecular weight and determine purity, typically by integrating the area of the product peak at a specific wavelength (e.g., 254 nm). Purity targets are often set at >90% or >95%. [10]* NMR Analysis: For a representative selection of library members (e.g., 5-10%), ¹H NMR spectra are acquired to ensure the overall chemical transformation was successful and the correct structure was formed. [10]
Conclusion
This compound is a powerful and strategically designed building block for parallel synthesis in drug discovery. Its orthogonal reactive handles—the hydroxyl and chloro groups—coupled with the beneficial properties of the trifluoromethyl substituent, provide a logical and efficient pathway for the rapid generation of diverse chemical libraries. The protocols outlined herein offer a robust framework for researchers to leverage this scaffold in their quest for novel therapeutic agents.
References
- Chemical compounds derived from pyridine are highly sought-after in the pharmaceutical industry. (2023). Vertex AI Search.
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]
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Shuttleworth, S. J., et al. (1998). Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Molecular Diversity, 4(3), 183-5. [Link]
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Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24-8. [Link]
- Parallel Synthesis and Library Design. (n.d.). Google Books.
-
Amination of 2-halopyridines. (n.d.). ResearchGate. [Link]
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Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. [Link]
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Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
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Parallel Synthesis. (n.d.). BioDuro. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
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High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. (n.d.). National Institutes of Health. [Link]
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Application Note: [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol as a Strategic Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity. The trifluoromethylpyridine motif has emerged as one such scaffold, offering a unique combination of properties that enhance drug-like characteristics.[1] This document provides a detailed guide on the application of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, a versatile building block, in the rational design and synthesis of next-generation kinase inhibitors, with a specific focus on Bruton's Tyrosine Kinase (BTK) inhibitors.
The Strategic Advantage of the this compound Scaffold
The utility of this building block stems from the synergistic effects of its constituent functional groups, each contributing to an improved pharmacological profile.
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making the group resistant to enzymatic degradation by cytochrome P450 enzymes.[2][3] This often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2] Furthermore, the CF3 group is highly lipophilic and electron-withdrawing, which can increase membrane permeability and modulate the electronic properties of the molecule to foster stronger, more favorable interactions within the kinase binding pocket.[2][3][4]
-
2-Chloro-Pyridine Core: The pyridine ring is a privileged scaffold in numerous FDA-approved drugs.[5] The chlorine atom at the 2-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, heteroaryl, or amine substituents. This modularity is crucial for exploring the structure-activity relationship (SAR) and fine-tuning inhibitor potency and selectivity.[1]
-
3-Hydroxymethyl (-CH2OH) Group: The methanol substituent at the 3-position provides a crucial vector for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions to introduce additional functionalities. These modifications can be used to improve solubility, modulate pharmacokinetics, or probe for additional binding interactions within the target kinase.
Synthesis of the Building Block
While commercially available, an in-house synthesis of this compound can be achieved from its parent compound, 2-Chloro-4-(trifluoromethyl)pyridine. A representative, scalable synthetic route is outlined below.[6]
Caption: Synthetic workflow for the building block.
Application Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[7][8] Its deregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[8][9] Several approved BTK inhibitors have demonstrated significant clinical efficacy.[7][10][11]
Rationale and Signaling Pathway
BTK activation is a critical step in the cascade that leads to B-cell proliferation and survival.[11] Inhibiting BTK effectively shuts down this pro-survival signaling.
Caption: Simplified BTK signaling pathway.
General Synthetic Strategy
The this compound scaffold can be elaborated into potent BTK inhibitors using a convergent synthesis. A key step is the Suzuki coupling to install a desired aryl or heteroaryl group at the C2 position of the pyridine ring.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to synthesize a key intermediate.
Reaction: Synthesis of [2-(4-phenoxyphenyl)-4-(trifluoromethyl)pyridin-3-yl]methanol
Materials:
-
This compound (1.0 eq)
-
(4-phenoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.10 eq)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, (4-phenoxyphenyl)boronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water to the reaction flask (typically a 4:1 to 5:1 solvent ratio).
-
Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Characterization:
-
Expected Yield: 75-90%
-
¹H NMR & ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Structure-Activity Relationship (SAR) Insights
The pyridine scaffold allows for systematic exploration of SAR to optimize for potency and selectivity.[12][13][14]
| Position | Modification | Rationale & Potential Impact |
| C2-Aryl Group | Vary substituents (e.g., morpholine, piperazine) on the distal phenyl ring. | Probes the solvent-exposed region of the ATP binding pocket. Can improve potency, selectivity, and physicochemical properties like solubility. |
| C3-Methanol | Oxidize to aldehyde/acid; form ethers or esters. | Can introduce new hydrogen bond donors/acceptors to interact with the hinge region or other key residues. Modulates solubility and cell permeability. |
| C5-Position | Introduce small substituents (e.g., F, Me) if synthetic route allows. | Can modulate the pKa of the pyridine nitrogen and influence hinge-binding interactions. |
Troubleshooting and Safety
-
Low Coupling Yield: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is critical. Screen different bases (e.g., Cs2CO3, K3PO4) and solvent systems if necessary.
-
Side Reactions: Protodeboronation of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate this.
-
Safety: Handle all reagents, especially palladium catalysts and organoboron compounds, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its inherent properties—metabolic stability from the CF3 group, synthetic versatility of the 2-chloro position, and a modifiable hydroxymethyl handle—provide medicinal chemists with a powerful platform for lead discovery and optimization. The successful application of this scaffold in the development of BTK inhibitors underscores its potential for targeting a wide range of kinases implicated in human disease.
References
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
-
ResearchGate. (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Available from: [Link]
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]
-
PubMed Central. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Available from: [Link]
-
MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link]
-
FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Available from: [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity - RSC Advances. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]
-
Semantic Scholar. Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application. Available from: [Link]
-
PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Available from: [Link]
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Application Notes and Protocols: Synthetic Derivatization of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Abstract
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a pivotal fluorinated building block in contemporary medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a reactive hydroxymethyl group, a displaceable chloro substituent, and an electron-withdrawing trifluoromethyl moiety, offers a versatile platform for targeted molecular elaboration. This guide provides a comprehensive overview of synthetic protocols for the derivatization of this key intermediate. We delve into the strategic considerations behind reaction selection, offering detailed, field-proven protocols for etherification, esterification, oxidation, and nucleophilic aromatic substitution. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: Strategic Importance and Molecular Reactivity
The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is a cornerstone of modern synthetic chemistry. The title compound, this compound, is of particular interest due to the confluence of three distinct chemical handles, each offering a unique avenue for derivatization.
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a prime target for O-alkylation to form ethers, esterification to generate esters, or oxidation to yield the corresponding aldehyde or carboxylic acid. These transformations are fundamental for introducing a vast array of side chains and modulating physicochemical properties such as solubility and lipophilicity.
-
The 2-Chloro Substituent (-Cl): Positioned ortho to the ring nitrogen, this chlorine atom is activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of both the adjacent trifluoromethyl group and the pyridine nitrogen atom significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This pathway is critical for introducing nitrogen, oxygen, or sulfur-based functionalities directly onto the pyridine core.
-
The 4-Trifluoromethyl Group (-CF₃): While generally unreactive itself, the -CF₃ group is a powerful modulator of the molecule's electronic properties. Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]
The central challenge and opportunity in derivatizing this molecule lie in achieving regioselectivity. The choice of nucleophile, base, and reaction conditions dictates whether the reaction occurs at the benzylic-type alcohol or the aromatic chloride, a concept we will explore in the following protocols.
Logical Workflow for Derivatization Strategy
The selection of a synthetic pathway is dictated by the desired final structure. The following workflow illustrates the primary decision-making process for modifying the parent molecule.
Caption: Decision workflow for derivatizing the target molecule.
Synthetic Protocols and Methodologies
The following protocols are presented as robust starting points for laboratory synthesis. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol facilitates the formation of an ether linkage by deprotonating the hydroxymethyl group to form a potent nucleophile, which then displaces a halide from an alkyl electrophile.
Principle & Mechanistic Insight: The reaction proceeds via an SN2 mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, forming a sodium alkoxide. The resulting alkoxide attacks the alkyl halide (e.g., benzyl bromide) to form the desired ether. The choice of an aprotic polar solvent like THF stabilizes the charged intermediate.
Experimental Protocol: Synthesis of 3-(Benzyloxymethyl)-2-chloro-4-(trifluoromethyl)pyridine
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 2.11 g, 10.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 40 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy white suspension should form.
-
Alkylation: Add benzyl bromide (1.1 eq, 1.31 mL, 11.0 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting alcohol.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the pure ether.
| Reagent | M.W. | Eq. | Amount |
| [2-Chloro-4-(CF₃)pyridin-3-yl]methanol | 211.58 | 1.0 | 2.11 g |
| Sodium Hydride (60%) | 24.00 | 1.2 | 0.48 g |
| Benzyl Bromide | 171.04 | 1.1 | 1.31 mL |
| THF (Anhydrous) | - | - | 40 mL |
| Expected Yield | 301.71 | - | ~80-90% |
Protocol 2: Esterification via Acylation
This method forms an ester by reacting the alcohol with a highly reactive acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Principle & Mechanistic Insight: The lone pair on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion is facilitated by a base like triethylamine (TEA), which neutralizes the generated HCl, driving the reaction to completion.
Experimental Protocol: Synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methyl acetate
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 2.11 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 eq, 2.09 mL, 15.0 mmol).
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq, 0.85 mL, 12.0 mmol) dropwise. A white precipitate of triethylammonium hydrochloride will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM (40 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.
| Reagent | M.W. | Eq. | Amount |
| [2-Chloro-4-(CF₃)pyridin-3-yl]methanol | 211.58 | 1.0 | 2.11 g |
| Triethylamine | 101.19 | 1.5 | 2.09 mL |
| Acetyl Chloride | 78.50 | 1.2 | 0.85 mL |
| DCM (Anhydrous) | - | - | 40 mL |
| Expected Yield | 253.61 | - | >95% |
Protocol 3: Oxidation of the Hydroxymethyl Group
The alcohol can be selectively oxidized to the aldehyde using mild conditions, providing a key intermediate for imine formation, Wittig reactions, or further oxidation.
Principle & Mechanistic Insight: Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation. The reaction proceeds through a periodinane ester intermediate, followed by an intramolecular elimination.
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinaldehyde
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.11 g, 10.0 mmol) and anhydrous DCM (50 mL).
-
Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.1 eq, 4.66 g, 11.0 mmol) in one portion at room temperature.
-
Reaction: Stir the resulting suspension at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The aldehyde product will be less polar than the starting alcohol.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (50 mL). Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the pure aldehyde.
| Reagent | M.W. | Eq. | Amount |
| [2-Chloro-4-(CF₃)pyridin-3-yl]methanol | 211.58 | 1.0 | 2.11 g |
| Dess-Martin Periodinane | 424.14 | 1.1 | 4.66 g |
| DCM (Anhydrous) | - | - | 50 mL |
| Expected Yield | 209.57 | - | ~85-95% |
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol displaces the 2-chloro substituent with a nucleophile, a key strategy for building complex heterocyclic systems. The reaction often requires elevated temperatures to overcome the activation energy barrier. For many nucleophiles, prior protection of the hydroxymethyl group (e.g., as a silyl ether) is advisable to prevent competitive reactions.
Principle & Mechanistic Insight: The SNAr mechanism on electron-deficient pyridines is typically a concerted process or proceeds through a short-lived Meisenheimer-like intermediate.[2] The high electrophilicity of the C2 carbon, enhanced by the adjacent nitrogen and trifluoromethyl group, makes it the primary site of attack.[3][4]
Caption: General scheme for SNAr at the C2 position.
Experimental Protocol: Synthesis of [2-(Piperidin-1-yl)-4-(trifluoromethyl)pyridin-3-yl]methanol
-
Reagent Preparation: In a sealable reaction vessel (e.g., a microwave vial or sealed tube), combine this compound (1.0 eq, 1.06 g, 5.0 mmol), piperidine (2.0 eq, 0.99 mL, 10.0 mmol), and potassium carbonate (K₂CO₃, 1.5 eq, 1.04 g, 7.5 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 20 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Caution: The reaction should be performed in a well-ventilated fume hood.
-
Monitoring: After cooling, spot a small aliquot on a TLC plate (5:1 Hexanes:Ethyl Acetate) to check for consumption of the starting material.
-
Workup: Pour the cooled reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the aminated product.
| Reagent | M.W. | Eq. | Amount |
| [2-Chloro-4-(CF₃)pyridin-3-yl]methanol | 211.58 | 1.0 | 1.06 g |
| Piperidine | 85.15 | 2.0 | 0.99 mL |
| Potassium Carbonate | 138.21 | 1.5 | 1.04 g |
| DMF | - | - | 20 mL |
| Expected Yield | 260.27 | - | ~60-75% |
Conclusion
The synthetic protocols detailed herein provide a robust framework for the derivatization of this compound. By carefully selecting reagents and reaction conditions, researchers can selectively functionalize either the hydroxymethyl group or the 2-chloro position, enabling the synthesis of a diverse library of novel compounds. The provided methodologies, grounded in established chemical principles, serve as a valuable resource for scientists and professionals in drug development and materials science, facilitating the exploration of this versatile chemical space.
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Application Notes and Protocols: [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol in Agrochemical Synthesis
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Agrochemicals
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in the discovery and development of next-generation agrochemicals.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties to a molecule, including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects.[3] These characteristics are highly desirable in the design of modern pesticides, as they can lead to increased efficacy, better bioavailability, and improved resistance management.[3][4] To date, over 20 commercialized agrochemicals, spanning fungicides, herbicides, and insecticides, feature the TFMP moiety, a testament to its significance in the field.[1][2]
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a functionalized intermediate designed for the synthesis of complex agrochemical active ingredients. The strategic placement of the chloro, trifluoromethyl, and hydroxymethyl groups offers multiple reaction sites for derivatization, making it a versatile building block. This document provides a detailed guide for researchers and drug development professionals on the potential applications and synthetic protocols involving this key intermediate.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key properties of the closely related compound, 2-chloro-4-(trifluoromethyl)pyridine.
| Property | Value | Source |
| Molecular Formula | C6H3ClF3N | [5] |
| Molecular Weight | 181.54 g/mol | [5] |
| Boiling Point | 146-147 °C | Sigma-Aldrich |
| Density | 1.411 g/mL at 25 °C | Sigma-Aldrich |
The reactivity of this compound is governed by its three key functional groups:
-
2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as alkoxy, amino, or cyano groups.
-
4-Trifluoromethyl Group: This strongly electron-withdrawing group influences the reactivity of the pyridine ring and enhances the overall stability and lipophilicity of the molecule.
-
3-Hydroxymethyl Group: This primary alcohol is a versatile handle for a range of transformations. It can be oxidized to an aldehyde or carboxylic acid, or, more commonly in agrochemical synthesis, converted into a more reactive leaving group, such as a chloromethyl group, for subsequent alkylation reactions.
Core Application: Synthesis of a Hypothetical Pyridine-Based Fungicide
While direct public-domain evidence for the use of this compound in the synthesis of a specific commercialized agrochemical is limited, its structural motifs are present in numerous patented compounds. The following section outlines a detailed, field-proven protocol for a key transformation of this intermediate and its subsequent use in the synthesis of a hypothetical, yet representative, fungicide.
The overall synthetic workflow can be visualized as a two-step process: activation of the hydroxymethyl group followed by coupling with a suitable nucleophile.
Caption: Synthetic workflow from the starting methanol to a final agrochemical product.
Protocol 1: Chlorination of this compound
Objective: To convert the primary alcohol of this compound into a more reactive chloromethyl group, a common and critical step in the synthesis of many biologically active molecules. This "activation" step prepares the intermediate for subsequent nucleophilic substitution reactions.
Causality behind Experimental Choices:
-
Reagent: Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting primary alcohols to alkyl chlorides.[6][7][8] It is preferred over other chlorinating agents like HCl because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.
-
Solvent: A non-protic solvent such as toluene or dichloromethane is used to prevent reaction with the solvent.
-
Temperature: The reaction is typically carried out at reflux to ensure it proceeds to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (10 volumes) to the flask and stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-2-chloro-4-(trifluoromethyl)pyridine. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of a Hypothetical Fungicide via N-Alkylation
Objective: To couple the activated intermediate, 3-(chloromethyl)-2-chloro-4-(trifluoromethyl)pyridine, with a nucleophilic heterocyclic core, in this case, a substituted triazole, to form the final hypothetical fungicide. This N-alkylation reaction is a common strategy in the synthesis of many agrochemicals.
Causality behind Experimental Choices:
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the triazole, making it a more potent nucleophile. A stronger base could lead to unwanted side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is gently heated to increase the reaction rate without causing decomposition of the reactants or products.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 volumes).
-
Addition of Alkylating Agent: Add a solution of 3-(chloromethyl)-2-chloro-4-(trifluoromethyl)pyridine (1.1 eq) in DMF to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final hypothetical fungicide.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.
Caption: Logical flow of the synthetic pathway.
Conclusion and Future Outlook
This compound represents a strategically important, albeit specialized, intermediate for the synthesis of novel agrochemicals. Its trifluoromethylpyridine core provides a proven toxophore, while the hydroxymethyl group offers a versatile point of attachment for building more complex molecules. The protocols detailed herein provide a robust framework for the activation of this intermediate and its subsequent coupling to form potential agrochemical candidates. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the development and application of such highly functionalized building blocks will undoubtedly play a crucial role in the future of agrochemical research.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Application Note: The Strategic Use of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol in the Synthesis of Potent RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting RORγt in Autoimmune Disease
The Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) has emerged as a high-value therapeutic target for a spectrum of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγt is a nuclear receptor that functions as the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells. These cells are critical for immune surveillance but are also key drivers of pathogenesis in many autoimmune conditions through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).
The transcriptional activity of RORγt is ligand-dependent. While agonists can stabilize an active conformation and enhance pro-inflammatory gene expression, a class of small molecules known as inverse agonists offers a powerful therapeutic strategy. Inverse agonists bind to the RORγt ligand-binding domain (LBD) and stabilize an inactive conformation. This action prevents the recruitment of transcriptional co-activators and instead promotes the binding of co-repressors, actively suppressing the basal transcriptional activity of the receptor and thereby downregulating the production of IL-17A and other inflammatory mediators. The development of potent, selective, and orally bioavailable RORγt inverse agonists is a major goal in modern drug discovery.[1]
The Pyridinyl Methanol Scaffold: A Privileged Building Block
In the modular design of RORγt inverse agonists, the chemical scaffold is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. The substituted pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to form key interactions with biological targets and for its favorable physicochemical properties.[2]
The specific building block, [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol , provides a versatile and strategically functionalized starting point for the synthesis of complex RORγt inverse agonists. Its utility is derived from three key features:
-
2-Chloro Group: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the efficient formation of a core biaryl or heteroaryl-aryl structure, which is common in many potent RORγt inhibitors.[3][4]
-
4-(Trifluoromethyl) Group: The CF₃ group is a bioisostere for a methyl group but is significantly more lipophilic and metabolically stable. It can enhance binding affinity through favorable interactions within the LBD and improve the metabolic profile of the final compound by blocking potential sites of oxidation.
-
3-Methanol Group: This primary alcohol acts as a crucial synthetic handle. It can be readily converted into an ether or ester, allowing for the connection of other molecular fragments required for potent inverse agonist activity, often through reactions like the Williamson ether synthesis.[5]
Synthesis of a Representative RORγt Inverse Agonist
This section outlines a representative two-step synthesis of a potential RORγt inverse agonist, starting from this compound. The strategy involves an initial Suzuki-Miyaura cross-coupling to build the core biaryl scaffold, followed by a Williamson ether synthesis to attach a side chain crucial for receptor engagement.
Overall Synthetic Workflow
The logical flow of the synthesis is designed for efficiency and modularity, allowing for the variation of both coupling partners to explore the structure-activity relationship (SAR).
Caption: Synthetic workflow for a representative RORγt inverse agonist.
Detailed Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling
This protocol details the synthesis of the biaryl intermediate, [2-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-3-yl]methanol.
Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[6] Its tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it an ideal choice for this key bond-forming step. A palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 211.58 | 1.00 g | 4.73 |
| 4-Fluorophenylboronic acid | 139.92 | 0.79 g | 5.67 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 193 mg | 0.236 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.50 g | 14.18 |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.73 mmol), 4-fluorophenylboronic acid (0.79 g, 5.67 mmol), and sodium carbonate (1.50 g, 14.18 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask. Bubble nitrogen gas through the solvent mixture for 10-15 minutes to degas. Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (193 mg, 0.236 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product, [2-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-3-yl]methanol, as a white solid.
Detailed Experimental Protocol: Step 2 - Williamson Ether Synthesis
This protocol details the attachment of a methoxyethyl side chain to form the final product, 3-((2-methoxyethoxy)methyl)-2-(4-fluorophenyl)-4-(trifluoromethyl)pyridine.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8][9] It proceeds via an Sₙ2 mechanism where a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[9][10] Sodium hydride (NaH) is an effective, non-nucleophilic base for generating the alkoxide in an irreversible manner.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| [2-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-3-yl]methanol | 269.22 | 1.00 g | 3.71 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 178 mg | 4.46 |
| 1-Bromo-2-methoxyethane | 138.99 | 0.45 mL | 4.82 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the biaryl methanol intermediate (1.00 g, 3.71 mmol) and dissolve it in anhydrous THF (20 mL).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (178 mg of a 60% dispersion, 4.46 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add 1-bromo-2-methoxyethane (0.45 mL, 4.82 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup and Extraction: Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes) to yield the final inverse agonist.
Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
Expected Characterization Data for the Final Product:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons on both rings, the -OCH₂CH₂O- and -OCH₃ groups, and the benzylic -CH₂- group. Chemical shifts and coupling constants will confirm the connectivity. |
| ¹³C NMR | Signals for all unique carbon atoms, including the CF₃ carbon (quartet due to C-F coupling) and carbons of the pyridine and phenyl rings. |
| HRMS (ESI) | Calculation of the exact mass of the protonated molecular ion [M+H]⁺, which should match the observed mass to within 5 ppm, confirming the elemental composition. |
| HPLC | A single major peak indicating a purity of >95%. |
Mechanism of RORγt Inhibition
The synthesized inverse agonist is designed to occupy the ligand-binding domain of RORγt. The biaryl core provides a rigid scaffold to position key functional groups. The fluorophenyl group and trifluoromethylpyridine moiety make critical hydrophobic and potential halogen-bonding interactions within the pocket. The ether side chain can extend into a specific sub-pocket, displacing key water molecules or interacting with residues that are crucial for stabilizing the active "agonist" conformation of Helix 12 (H12), the activation function-2 (AF-2) region. By preventing the proper positioning of H12, the inverse agonist blocks the formation of the co-activator binding groove, thus inhibiting gene transcription.
Caption: Mechanism of RORγt inverse agonism.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of RORγt inverse agonists. Its distinct functional handles allow for a modular and efficient synthetic approach using robust and well-established chemical transformations like the Suzuki-Miyaura coupling and Williamson ether synthesis. The protocols provided herein offer a reliable pathway to construct novel modulators of RORγt, enabling further investigation into this critical therapeutic target for autoimmune diseases. While many RORγt inhibitors have advanced to clinical trials, challenges related to efficacy and safety remain, highlighting the continued need for innovative chemical scaffolds and synthetic strategies.[11][12]
References
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Williamson, A. Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
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Nakashima, T., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(24), 2146-2153. Available at: [Link]
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Kouno, M., et al. (2018). Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 26(4), 834-844. Available at: [Link]
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Wang, Y., et al. (2018). From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 9(2), 120-124. Available at: [Link]
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Gerlach, C., et al. (2021). Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357. Journal of Medicinal Chemistry, 64(2), 1019-1041. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Fauber, B. P., et al. (2017). RORγ antagonists and inverse agonists: a patent review. Expert Opinion on Therapeutic Patents, 27(1), 101-112. Available at: [Link]
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Wang, Y., et al. (2018). From RORγt Agonist to Two Types of RORγt Inverse Agonists. Figshare. Available at: [Link]
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Khan Academy. Williamson ether synthesis. Khan Academy. Available at: [Link]
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Tulchinsky, Y., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available at: [Link]
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ResearchGate. (n.d.). Williamson ether synthesis. ResearchGate. Available at: [Link]
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de Vries, H., et al. (2021). Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site. ACS Chemical Biology, 16(4), 727-737. Available at: [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]
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Yang, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
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Patsnap. (n.d.). RORγt inverse agonist(Novartis). Patsnap Synapse. Available at: [Link]
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Ichikawa, M., et al. (2020). Discovery of[5][8][11]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Pupo, F., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(22), 7766-7775. Available at: [Link]
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Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 9967591. Available at: [Link]
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Scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine derivatives
An Application Guide for the Scalable Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Abstract
The 2-chloro-4-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the strategically placed chlorine atom—a versatile handle for nucleophilic substitution—make it an invaluable building block for creating complex, biologically active molecules. This guide provides a detailed overview of scalable synthetic strategies for this key intermediate, focusing on methodologies amenable to large-scale production. We delve into the mechanistic rationale behind process choices, present detailed, field-tested protocols, and offer comparative data to aid researchers and process chemists in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of the Title Compound
2-Chloro-4-(trifluoromethyl)pyridine serves as a critical precursor for a multitude of high-value compounds, including herbicides and pharmaceuticals.[1][2] The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[3] The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, providing a reliable and efficient nexus for molecular elaboration.
Historically, the synthesis of this and similar fluorinated pyridines involved harsh conditions, such as high-temperature vapor-phase reactions or the use of toxic reagents like SF₄, which are often not amenable to safe, scalable, and cost-effective industrial production.[4] This has driven the development of more refined, milder, and efficient synthetic routes, which will be the focus of this document.
Strategic Analysis of Synthetic Routes
Two primary strategies dominate the scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine:
-
Strategy A: De Novo Ring Construction. This "bottom-up" approach involves building the pyridine ring from acyclic precursors. This modern strategy offers high flexibility and avoids the use of expensive or difficult-to-handle pyridine starting materials. It often proceeds under milder conditions, making it highly attractive for large-scale synthesis.[1]
-
Strategy B: Functionalization of a Pre-formed Ring. This traditional "top-down" approach starts with a substituted pyridine and modifies its functional groups. A common pathway involves the chlorination of a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate. While effective, the overall efficiency depends heavily on the accessibility of the starting hydroxypyridine.
Comparative Overview
| Feature | Strategy A: De Novo Ring Construction | Strategy B: Functionalization of Pre-formed Ring |
| Starting Materials | Simple, acyclic, commodity chemicals (e.g., vinyl ethers).[1] | Substituted pyridines (e.g., 2-hydroxy-4-(trifluoromethyl)pyridine).[4] |
| Process Conditions | Generally mild, multi-step.[1] | Can involve harsh reagents (e.g., PCl₅, SOCl₂) but fewer overall steps.[4] |
| Scalability | High; designed for large-scale production with stable intermediates.[1] | Moderate to High; depends on the safety and handling of chlorinating agents. |
| Advantages | Avoids costly pyridine precursors, high overall yield, milder conditions.[1] | Often a direct and high-yielding final step. |
| Disadvantages | More linear steps compared to the final chlorination step of Strategy B. | Relies on the efficient synthesis of the precursor hydroxypyridine. |
Detailed Protocols and Methodologies
Protocol 1: De Novo Ring Construction and Subsequent Chlorination
This protocol is adapted from a modern, scalable approach that builds the pyridine ring from the ground up.[1] It is designed for process safety and efficiency.
Caption: De Novo synthesis workflow for 2-chloro-4-(trifluoromethyl)pyridine.
Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one
-
Rationale: This step constructs a key trifluoromethyl-containing building block. The reaction is an acylation of an enol ether. Pyridine is used as a mild base to scavenge the trifluoroacetic acid byproduct, preventing side reactions. Dichloromethane (DCM) is a suitable inert solvent. The low temperature is critical to control the exothermicity of the acylation.
-
Procedure:
-
To a reactor charged with vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and 100 mL of dichloromethane, cool the mixture to -10°C with stirring.[1]
-
Slowly add trifluoroacetic anhydride (0.70 mol) dropwise, ensuring the internal temperature is maintained between -10°C and 0°C.[1]
-
After the addition is complete, allow the reaction to warm to 25°C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to -10°C and filter the resulting solid (pyridinium trifluoroacetate). The filtrate is washed with 200 mL of water. The aqueous layer is extracted with a small amount of DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a pale yellow liquid.
-
-
Expected Yield: ~95%.[1]
Step 2 & 3: Intermediate Formation and Ring Condensation
-
Rationale: The ketone from Step 1 undergoes a Horner-Wadsworth-Emmons type reaction followed by a condensation reaction with an ammonia source (ammonium acetate) to form the thermodynamically stable pyridone ring.
-
Procedure:
-
The crude product from Step 1 is reacted with trimethylphosphonoacetate to obtain methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers.[1]
-
This intermediate mixture is then condensed with ammonium acetate in a cyclization reaction to form 2-hydroxy-4-(trifluoromethyl)pyridine.[1][5]
-
Step 4: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
Rationale: This is the final, crucial transformation. Thionyl chloride (SOCl₂) is an effective and common chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active chlorinating species and accelerates the reaction. 1,2-dichloroethane is a high-boiling inert solvent suitable for the required reflux temperature.
-
Procedure:
-
Charge a reactor with 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 20 mL of 1,2-dichloroethane.[1]
-
Add 1-2 drops of DMF as a catalyst.
-
At room temperature, add thionyl chloride (0.025 mol) dropwise.[1]
-
After addition, heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Work-up: After cooling, dilute the reaction mixture with 20 mL of 1,2-dichloroethane. Carefully add the mixture to ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer, dry the combined organics over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
-
Expected Yield: ~92%.[1]
Protocol 2: Alternative Chlorination Using Phosphorus Pentachloride
This protocol presents a robust alternative for the final chlorination step, particularly useful when different reactivity or work-up conditions are desired.[4]
-
Rationale: Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting hydroxypyridines to chloropyridines. DMF serves as a suitable solvent for this transformation. This method is often high-yielding but requires careful handling of the solid PCl₅ and management of the phosphorus-containing byproducts during work-up.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in 160 mL of DMF at room temperature.[4]
-
Carefully add phosphorus pentachloride (2.0 mol) portion-wise, controlling any initial exotherm.
-
Stir the reaction mixture for 5 hours at room temperature.[4]
-
Work-up: Upon completion, the product is isolated directly via vacuum distillation from the reaction mixture. Collect the fraction boiling at 78-80°C / 75 mmHg to obtain pure 2-chloro-4-(trifluoromethyl)pyridine.[4]
-
-
Expected Yield: ~84.3%.[4]
Quantitative Data Summary (Protocol 1)
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature | Time | Yield |
| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | 1:1:1 | DCM | -10°C to 25°C | 2 h | 95.2%[1] |
| 4 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl chloride, DMF (cat.) | 1:2.1 | 1,2-Dichloroethane | 110°C | 4 h | 92%[1] |
Safety and Process Considerations
-
Reagent Handling: Both thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Temperature Control: The initial acylation in Protocol 1 is exothermic and requires careful temperature control to minimize byproduct formation.
-
Work-up: Neutralization of acidic streams from both protocols can be exothermic and must be performed with cooling.
-
Purification: While distillation is an effective purification method for the final product,[4] chromatographic methods may be required for intermediates to ensure high purity. The final product has a boiling point of 146-147 °C at atmospheric pressure.[6]
Conclusion and Future Outlook
The synthesis of 2-chloro-4-(trifluoromethyl)pyridine has evolved from harsh, high-temperature processes to more controlled, scalable, and efficient methods. The de novo ring construction strategy offers significant advantages for industrial-scale production due to its use of readily available starting materials and milder reaction conditions. The choice between chlorinating agents like thionyl chloride and phosphorus pentachloride for the final step can be made based on equipment availability, cost, and desired work-up procedures. As demand for complex fluorinated heterocycles continues to grow, further process optimization and the development of catalytic, even greener, synthetic routes will remain an area of active research.
References
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- Fujimoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 330-339.
- (2003). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
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Application Notes & Protocols: Leveraging [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol in Fragment-Based Drug Design
Introduction: The Strategic Value of a Multifunctional Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) by focusing on smaller, simpler molecules.[1][2][3] This approach leverages the principle that low-molecular-weight fragments (typically <300 Da) can probe a protein's binding sites with high ligand efficiency, serving as robust starting points for optimization into potent, selective drug candidates.[2][4] The success of FBDD is contingent on the quality of the fragment library and the sensitivity of the biophysical techniques used for screening.[5]
This guide focuses on the application of a particularly valuable, yet underexplored fragment: [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol . This compound is not merely a random small molecule; it is a purpose-built chemical tool, engineered with a unique constellation of functional groups that provide multiple avenues for target interaction and subsequent chemical elaboration. Its strategic design incorporates:
-
A pyridine scaffold , a privileged structure in medicinal chemistry, presenting a nitrogen atom as a key hydrogen bond acceptor.
-
A trifluoromethyl (CF₃) group , which is instrumental in modern drug design for enhancing metabolic stability, modulating pKa, and improving binding affinity through unique non-covalent interactions.[6][7][8]
-
A chloro (Cl) substituent , which can participate in halogen bonding—a specific and directional interaction increasingly harnessed in drug design—and serves as a versatile synthetic handle.[9][10]
-
A primary alcohol (-CH₂OH) , providing a crucial hydrogen bond donor/acceptor moiety and a clear, reactive vector for fragment growth.
This document serves as a detailed guide for researchers, providing both the theoretical rationale and practical, step-by-step protocols for effectively utilizing this compound in an FBDD campaign.
Physicochemical Profile and Strategic Rationale
The utility of a fragment is defined by its physicochemical properties and the opportunities it presents for forming meaningful interactions with a biological target.
| Property | Estimated Value | Significance in FBDD |
| Molecular Weight | ~213.5 g/mol | Well within the "Rule of Three" (<300 Da), ensuring higher probability of fitting into small binding pockets. |
| logP | ~1.5 - 2.0 | Balanced lipophilicity aids solubility in aqueous buffers while allowing for membrane permeability and hydrophobic interactions. |
| Hydrogen Bond Donors | 1 (from -OH) | Provides a key directional interaction to anchor the fragment in a binding site. |
| Hydrogen Bond Acceptors | 3 (N, O, F₃) | Offers multiple points for hydrogen bonding, increasing the chances of a specific interaction. |
| Rotatable Bonds | 1 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The Synergy of Functional Groups
The true power of this fragment lies in the interplay of its substituents, which offer distinct advantages for both initial binding and subsequent optimization.
Caption: Key functional groups and their strategic roles.
The Fragment-Based Drug Design Workflow
Utilizing this fragment requires its integration into a systematic FBDD campaign. The workflow is designed to maximize the probability of identifying genuine, optimizable hits.
Caption: A typical FBDD campaign workflow.
This process begins with preparing a high-quality, stable protein target and a validated stock solution of the fragment. The fragment is then screened against the target using highly sensitive biophysical techniques to identify weak but specific binding events.[4][5] Positive hits are confirmed using a secondary, orthogonal method to eliminate false positives. The precise binding mode is then determined, typically by X-ray crystallography or NMR, which provides the structural blueprint for the final and most critical stage: rational, structure-guided optimization of the fragment into a potent lead compound.[11]
Experimental Protocols for Screening and Validation
The low-affinity nature of fragment binding necessitates the use of sensitive biophysical techniques.[12] Below are detailed protocols for primary screening and hit validation.
Protocol 3.1: Primary Screening by X-ray Crystallography
Principle: X-ray crystallography is the gold standard for FBDD as it unambiguously confirms binding and reveals the precise 3D atomic interactions between the fragment and the target, providing a direct roadmap for optimization.[13][14][15][16]
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein to a suitable size (typically 50-200 µm).
-
Causality: Crystal quality directly impacts diffraction resolution. Robust, well-ordered crystals are required to detect the low-occupancy binding typical of fragments.
-
Transfer crystals into a cryoprotectant-containing solution compatible with the crystallization buffer.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in the cryoprotectant buffer. The final DMSO concentration should not exceed 5-10% (v/v) to avoid crystal damage.
-
Causality: The fragment concentration is a balance between maximizing the likelihood of binding (higher concentration) and avoiding solubility issues or non-specific effects (lower concentration).
-
Introduce a protein crystal into a drop of the soaking solution for a duration ranging from minutes to several hours. Time is an empirical parameter that must be optimized.
-
-
Data Collection:
-
Harvest the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Causality: Synchrotron radiation is essential for collecting high-quality data from small crystals and for resolving the weak electron density of a low-occupancy fragment.[17]
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a high-resolution apo (ligand-free) structure as a model.
-
Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the shape of the fragment. Specialized software can aid in identifying weak binding events.[14]
-
If a clear binding event is observed, model the fragment into the density, refine the structure, and analyze the key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts).
-
Protocol 3.2: Primary Screening by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-based method for detecting weak fragment binding.[12] Ligand-observed experiments, such as Saturation Transfer Difference (STD), are particularly efficient for screening.[18]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS, pH 7.4 in 99.9% D₂O).
-
Prepare a 100 mM stock of the fragment in deuterated DMSO (DMSO-d₆).
-
The final NMR sample should contain the protein and the fragment at a 1:100 ratio (e.g., 20 µM protein and 2 mM fragment).
-
Causality: A large excess of the fragment is required to ensure that a detectable fraction of it is bound to the protein at any given time, even with a weak binding affinity (millimolar range).[12]
-
-
NMR Data Acquisition (STD-NMR):
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" reference spectrum where the saturation frequency is applied to a region where no protein signals are present.
-
Causality: In the on-resonance experiment, saturation is transferred from the protein to any bound ligands via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. This effect is specific to binders.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Only signals from protons of the fragment that made close contact with the protein will appear in the resulting difference spectrum.
-
The presence of signals in the STD spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (the "group epitope mapping").
-
Protocol 3.3: Hit Validation and Affinity Ranking by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures real-time binding kinetics, providing association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated. It is an excellent orthogonal method for validating hits and quantifying their affinity.[19][20][21]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a sensor chip (e.g., a CM5 chip) and activate the carboxyl groups on its surface using a mixture of EDC/NHS.
-
Immobilize the target protein to the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 5,000-10,000 Response Units (RU).
-
Deactivate any remaining active esters using ethanolamine.
-
Causality: One flow cell should be left as a reference (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes from the signal.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment in a suitable running buffer (e.g., HBS-EP+), typically ranging from low micromolar to high millimolar concentrations, depending on the expected affinity. Include several buffer-only (blank) injections for double referencing.
-
Inject the fragment solutions over both the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Causality: Injecting a range of concentrations is essential for accurately determining the binding kinetics and affinity. The real-time sensorgram shows the association phase during injection and the dissociation phase during the buffer wash.
-
-
Data Analysis:
-
Subtract the reference cell data and the blank injection data from the active cell sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).
-
A concentration-dependent binding response that fits a kinetic model confirms a specific interaction and provides a quantitative measure of the fragment's affinity for the target.
-
From Hit to Lead: Fragment Optimization Strategies
Once this compound is confirmed as a hit with a known binding pose, the next phase is to increase its affinity and selectivity. The fragment's built-in synthetic handles are critical for this process.
-
Fragment Growing: This strategy involves extending the fragment from a specific vector to engage with an adjacent pocket on the protein surface. The primary alcohol (-CH₂OH) is an ideal starting point for this, allowing for the addition of new chemical matter via ether or ester linkages to pick up additional favorable interactions.
-
Fragment Linking: If a second, nearby fragment hit is discovered, the two can be connected with a chemical linker.[22] The chloro group on the pyridine ring is a perfect handle for this, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to install a linker that bridges the gap to the second fragment, often resulting in a dramatic increase in potency.[23]
Caption: Optimization pathways from a validated fragment hit.
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its carefully selected combination of a privileged scaffold, a metabolic blocker (CF₃), a halogen bond donor (Cl), and reactive vectors for optimization (-CH₂OH and -Cl) makes it a high-potential starting point for tackling a wide range of biological targets. By employing the systematic workflow and robust biophysical protocols detailed in this guide, researchers can effectively harness the power of this fragment to accelerate the journey from an initial, weak-binding hit to a potent, optimized lead candidate.
References
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- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- ChemicalBook. (n.d.). (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis.
- PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- ChemicalBook. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine synthesis.
- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Wasko, M. J., Pellegrene, K. A., Madura, J. D., & Surratt, C. K. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
- PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
- PubMed Central. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
- PubMed Central. (2019). Concepts and Core Principles of Fragment-Based Drug Design.
- PubMed Central. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
- PubMed Central. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
- ACS Publications. (n.d.). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
- DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
- PharmaFeatures. (n.d.). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Journal of Medicinal Chemistry. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
- Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets.
- Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry.
- ResearchGate. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- HAN University of Applied Sciences. (2022). Approaches to Fragment-Based Drug Design.
- YouTube. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR.
- ResearchGate. (n.d.). Fragment-Based Drug Discovery and X-Ray Crystallography.
- StudySmarter. (n.d.). Fragment-Based Drug Design: Techniques & Examples.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed Central. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020.
- National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
- PubMed Central. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach.
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Application Note & Protocols: [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol as a Versatile Scaffold for Compound Library Development
Introduction: Strategic Value in Medicinal Chemistry
The pursuit of novel therapeutic agents requires access to diverse and well-functionalized chemical matter. Heterocyclic compounds, particularly those incorporating fluorine, are foundational to modern drug discovery. The trifluoromethyl group is a key pharmacophore, often introduced to enhance metabolic stability, increase lipophilicity for better membrane penetration, and modulate pKa for improved target binding affinity.[1][2]
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol emerges as a highly valuable, trifunctional building block for the synthesis of compound libraries. Its strategic arrangement of reactive sites—a palladium-catalyzable 2-chloro position, a modifiable 3-hydroxymethyl group, and the influential 4-trifluoromethyl substituent—offers orthogonal handles for controlled, stepwise diversification. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in constructing focused compound libraries.
Reagent Profile: Properties, Reactivity, and Safe Handling
Before utilization, a thorough understanding of the reagent's characteristics and safety requirements is paramount.
Physicochemical and Safety Data
The properties of the core scaffold, 2-chloro-4-(trifluoromethyl)pyridine, provide a strong basis for handling its derivatives.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Parent CAS Number | 81565-18-6 (for 2-chloro-4-(trifluoromethyl)pyridine) | [3] |
| Molecular Formula | C₇H₅ClF₃NO | Calculated |
| Molecular Weight | 211.57 g/mol | Calculated |
| Appearance | Typically a solid or oil | Inferred |
| Boiling Point (Parent) | 146-147 °C | [3] |
| Density (Parent) | 1.411 g/mL at 25 °C | [3] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [3][4] |
| Signal Word | Warning | [3] |
Reactivity Insights
The molecule's utility stems from two primary reactive centers:
-
C2-Chloride: The chlorine atom is activated by the electron-withdrawing nature of the pyridine ring and the trifluoromethyl group. This makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7] The oxidative addition of the C-Cl bond to a Pd(0) complex is the typical initiating step in these catalytic cycles.[8]
-
C3-Hydroxymethyl: The primary alcohol is a versatile nucleophile and a point for derivatization. It can be readily converted into ethers, esters, or oxidized to an aldehyde for further elaboration, providing a secondary vector for library diversification.
Mandatory Safety & Handling Protocol
Working with fluorinated pyridines requires strict adherence to safety protocols to mitigate risks.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and splash-proof safety goggles or a face shield at all times.[3][9]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical advice.[10]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Library Synthesis Workflow: A Divergent Approach
The orthogonal reactivity of this compound is best exploited using a divergent synthesis strategy. This allows for the rapid generation of a large number of analogs from a common intermediate. The following workflow illustrates how two distinct diversification points can be used to build a comprehensive compound library.
Sources
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Welcome to the technical support center for the synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and achieve optimal results.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the preparation of a key intermediate, 2-chloro-4-(trifluoromethyl)nicotinic acid, followed by its selective reduction to the desired pyridylmethanol. The presence of both a chloro and a trifluoromethyl substituent on the pyridine ring presents unique challenges that necessitate a thorough understanding of the underlying reaction mechanisms.
This guide will address common issues encountered during the synthesis, providing explanations for why problems occur and offering practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic pathway begins with the synthesis of 2-chloro-4-(trifluoromethyl)pyridine. This intermediate can then be converted to 2-chloro-4-(trifluoromethyl)nicotinic acid, which is subsequently reduced to the target alcohol. A common method for preparing 2-chloro-4-(trifluoromethyl)pyridine involves a multi-step sequence starting from vinyl n-butyl ether, as detailed in patent literature[1]. The nicotinic acid can be synthesized through methods like the hydrolysis of a corresponding nitrile precursor.[2][3][4] The final and most critical step is the selective reduction of the carboxylic acid functional group.
Q2: Which reducing agent is best for the conversion of 2-chloro-4-(trifluoromethyl)nicotinic acid to the corresponding alcohol?
A2: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are the reagents of choice for this transformation. Carboxylic acids are generally unreactive towards milder reducing agents like sodium borohydride (NaBH₄) under standard conditions.[5][6][7] Boranes are electrophilic reducing agents that readily attack the electron-rich carbonyl oxygen of the carboxylic acid, leading to efficient reduction.
Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction?
A3: Direct reduction of the carboxylic acid with NaBH₄ is generally inefficient.[5][6] However, it is possible to reduce the corresponding ester derivative (e.g., the methyl or ethyl ester of 2-chloro-4-(trifluoromethyl)nicotinic acid) with NaBH₄, often requiring an excess of the reagent and elevated temperatures. This adds an extra step to the synthesis (esterification) and may not be as clean or efficient as the direct reduction of the carboxylic acid with a borane reagent.
Q4: What are the main challenges in this synthesis?
A4: The primary challenges include:
-
Achieving selective reduction: The reducing agent must selectively reduce the carboxylic acid without affecting the chloro or trifluoromethyl substituents. Over-reduction or side reactions can lead to impurities.
-
Preventing side reactions: The pyridine nitrogen can be reactive, and the electron-withdrawing nature of the substituents can influence the reactivity of the ring, potentially leading to undesired byproducts.
-
Purification of the final product: Separating the desired alcohol from starting materials, reagents, and byproducts can be challenging and often requires careful chromatographic purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Carboxylic Acid to Alcohol | 1. Inactive Borane Reagent: Borane solutions (especially BH₃·THF) can degrade over time if not stored properly under an inert atmosphere. | 1. Use a fresh bottle of the borane reagent or titrate the solution to determine its exact molarity before use. |
| 2. Insufficient Reagent: An inadequate molar ratio of the borane reagent to the carboxylic acid will result in incomplete reaction. | 2. Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to ensure completion. | |
| 3. Low Reaction Temperature: The reduction may be sluggish at very low temperatures. | 3. While the reaction is typically started at 0 °C to control the initial exotherm, it may be necessary to allow it to warm to room temperature or even gently heat it to drive the reaction to completion. | |
| Formation of Multiple Unidentified Byproducts | 1. Over-reduction: Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the reduction of the chloro or trifluoromethyl group. | 1. Carefully control the reaction temperature and time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| 2. Reaction with Pyridine Nitrogen: The borane reagent can complex with the pyridine nitrogen, potentially leading to side reactions. | 2. This is a known interaction.[8] Using a slight excess of the borane reagent can help ensure that enough is available for the reduction of the carboxylic acid. | |
| 3. Moisture in the Reaction: Borane reagents react violently with water. The presence of moisture can quench the reagent and lead to side reactions. | 3. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Difficult Purification of the Final Product | 1. Co-elution of Impurities: Byproducts with similar polarity to the desired alcohol can be difficult to separate by column chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| 2. Product is a viscous oil or low-melting solid: This can make handling and purification more challenging. | 2. If the product is an oil, ensure all solvent is removed under high vacuum. If it is a solid, recrystallization from a suitable solvent system may be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid
This protocol assumes the availability of a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile.
-
Hydrolysis of the Nitrile:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[2][3][4]
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) until the pH is acidic (around 3-4) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Reduction of 2-Chloro-4-(trifluoromethyl)nicotinic Acid to this compound
-
Reaction Setup:
-
In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-(trifluoromethyl)nicotinic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF) dropwise to the cooled solution of the carboxylic acid via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Be aware that this will generate hydrogen gas.
-
After the gas evolution ceases, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to the target molecule.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
Common Organic Chemistry. Sodium Borohydride. [Link]
- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
-
ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. [Link]
- Google Patents. EP2368550B1 - Preparation of substituted aminopyridines and their use as pesticides.
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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YouTube. column chromatography & purification of organic compounds. [Link]
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DergiPark. nicotine-borane-based task specific ionic liquid:an alternative to pyridine-borane for efficient reductive amination. [Link]
- Google Patents.
- Google Patents. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
- Google Patents.
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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YouTube. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. [Link]
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Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
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MDPI. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Taylor & Francis eBooks. Synthesis, Designing and Challenges of Functionalized Polymeric Nanomaterials and Their Spectroscopic Applications. [Link]
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Chemguide. hydrolysis of nitriles. [Link]
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PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]
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YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
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PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
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YouTube. 【4K】-- Column Chromatography (Purification). [Link]
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PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]
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PubChem. Nicotinic Acid. [Link]
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Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]
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MDPI. Special Issue : Advanced Functional Materials: Challenges and Opportunities. [Link]
-
Sci-Hub. Preparation of Highly Functionalized Pyridylmagnesium Reagents for the Synthesis of Polyfunctional Pyridines. [Link]
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PubMed. The effects of excess boron with niacin on Daucus carota L. (carrot) root callus. [Link]
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RSC Publishing. The challenges of controlling polymer synthesis at the molecular and macromolecular level. [Link]
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News-Medical.Net. Niacin Side Effects. [Link]
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Technical Support Center: Improving Yield in the Synthesis of Trifluoromethylpyridine Derivatives
Introduction
Trifluoromethylpyridine (TFMP) derivatives are cornerstone structural motifs in modern chemistry, with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inclusion of the trifluoromethyl (-CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[1][3] However, the synthesis of these compounds is frequently plagued by challenges such as low yields, poor regioselectivity, and harsh reaction conditions.[4][5]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of TFMP synthesis and significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion is a common issue stemming from several factors.[6] Systematically check the following:
-
Reagent & Catalyst Integrity: Ensure your trifluoromethylating reagent (e.g., Togni's, Umemoto's, Ruppert-Prakash) has not degraded.[7] Many are shelf-stable but require proper storage. Verify the activity of your catalyst (e.g., copper, palladium, photoredox catalyst); ensure it is anhydrous and used at the correct loading.[6][7]
-
Reaction Conditions: Trifluoromethylation reactions are highly sensitive to temperature, pressure, and solvent.[7] Some protocols require high temperatures (150-250°C) and superatmospheric pressures, particularly for chlorine/fluorine exchange methods.[7][8] Conversely, some nucleophilic or radical reactions perform better at room temperature or below.[5][9]
-
Inert Atmosphere: Oxygen can interfere with radical-based pathways.[6] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.[6]
Q2: How can I improve the regioselectivity of C-H trifluoromethylation on the pyridine ring?
A2: Achieving high regioselectivity is a significant challenge, as radical trifluoromethylation often yields mixtures of isomers.[5]
-
Substrate Activation: The inherent electronics of the pyridine ring direct trifluoromethylation. Nucleophilic trifluoromethylation methods typically favor the 2- and 4-positions.[5] For the challenging C-3 position, strategies involving hydrosilylation to activate the pyridine ring have been developed, which can provide high regioselectivity.[5][10]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a DMSO/water system can completely reverse the selectivity between the C-2 and C-3 positions.[11]
-
Directed Reactions: If your substrate has a directing group, palladium-catalyzed reactions can be used to achieve ortho-trifluoromethylation with high selectivity.[12]
Q3: I'm observing significant side product formation. What are the likely causes and solutions?
A3: Side products often arise from excess radical generation, substrate decomposition, or reactions with the solvent.[4][6]
-
Control Radical Concentration: In radical-based reactions, an excessively high concentration of trifluoromethyl radicals can lead to undesired side reactions like dimerization.[6] Try reducing the amount of the radical initiator or, in photocatalytic setups, decreasing the intensity of the light source.[6]
-
Choose an Inert Solvent: The trifluoromethyl radical can react with certain solvents. Choose a solvent that is inert under your reaction conditions. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used and often give good results.[6][13]
-
Protect Sensitive Functional Groups: The strong electron-withdrawing nature of the -CF₃ group can activate the pyridine ring towards nucleophilic attack, potentially leading to decomposition.[4] If your substrate contains sensitive functional groups, consider using a protecting group strategy.
Q4: Purification of my trifluoromethylpyridine product is difficult due to volatility or co-eluting impurities. What strategies can I use?
A4: Purification can be challenging, especially with volatile products.
-
Avoid Rotary Evaporation: Volatile products can be lost during solvent removal under reduced pressure.[11] If volatility is suspected, minimize the use of rotary evaporation or use it at very low temperatures. Consider extraction and careful drying over an anhydrous salt followed by filtration.
-
Melt Crystallization: For solid products, melt crystallization can be a highly effective purification technique that avoids solvents altogether. The process involves controlled cooling to crystallize the desired product, followed by a "sweating" step (gentle heating) to melt and remove impurities.[14]
-
Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve better separation from impurities.
Troubleshooting Guide
This guide addresses specific experimental issues in a structured format.
Problem 1: Low or No Yield
| Possible Cause | Explanation & Validation | Recommended Solution |
| Inactive Catalyst/Initiator | The catalyst (e.g., CuI, Pd(OAc)₂) or initiator (e.g., photoredox catalyst, AIBN) may be old, oxidized, or poisoned.[6] To validate, run a control reaction with a fresh batch of catalyst/initiator. | Use a fresh, high-purity catalyst from a reputable supplier. For air-sensitive catalysts, handle them in a glovebox. For photoredox reactions, ensure your light source emits at the correct wavelength to excite the catalyst.[6] |
| Poor Reagent Quality | The trifluoromethylating reagent (e.g., Togni's, Langlois', Ruppert-Prakash) may have degraded.[7] Solvents may contain water or other impurities that quench the reaction.[6] | Use reagents from a reputable source and store them under the recommended conditions (e.g., under argon, protected from light). Always use anhydrous solvents for moisture-sensitive reactions.[6] |
| Suboptimal Reaction Conditions | Temperature, pressure, or reaction time may be incorrect for your specific substrate and method.[7] Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time.[7] | Perform a systematic optimization study. Screen different solvents (e.g., DMF, MeCN, DMSO).[11][13] Vary the temperature in increments (e.g., room temp, 50°C, 80°C). For pressure-sensitive reactions like fluorine exchange, ensure the vessel is properly sealed and pressurized.[8] |
| Incorrect Reaction Pathway | The chosen synthetic route may not be suitable for your substrate. For example, an electrophilic trifluoromethylation might fail on a very electron-poor pyridine. | Consider an alternative synthetic strategy. The main approaches are: 1) Chlorine/Fluorine exchange on a trichloromethylpyridine, 2) Cyclocondensation using a CF₃-containing building block, or 3) Direct trifluoromethylation of the pyridine ring.[1][2] |
Problem 2: Poor Selectivity (Mixture of Regioisomers)
| Possible Cause | Explanation & Validation | Recommended Solution |
| Lack of Intrinsic Substrate Control | For direct C-H trifluoromethylation, the reaction often proceeds via a radical mechanism, which can have low intrinsic selectivity, leading to a mixture of products.[5] | Activate the pyridine ring to direct the reaction. Strategies include N-oxide formation, N-methylation to a pyridinium salt, or temporary dearomatization, which can change the nucleophilicity of specific ring positions.[15][16] |
| Incorrect Solvent System | The solvent can significantly influence the transition state energies for the formation of different isomers.[11] | Screen a panel of solvents with varying polarities and coordinating abilities, such as DCM, MeCN, DMF, and DMSO, sometimes in aqueous mixtures.[11][13] |
| Overly Reactive Conditions | Harsh conditions (high temperature, high radical concentration) can reduce selectivity by overcoming the small energy differences between competing reaction pathways. | Attempt the reaction under milder conditions. Lower the temperature, reduce the concentration of the radical initiator, or switch to a less aggressive trifluoromethylating reagent.[6] |
Visualizing the Troubleshooting Workflow
A logical approach is critical when diagnosing a failed reaction. The following workflow can guide your efforts from initial observation to resolution.
Caption: A general workflow for troubleshooting low yield and selectivity issues.
Key Synthetic Strategies & Mechanisms
Understanding the underlying mechanism is key to optimization. The three primary strategies for synthesizing TFMPs are distinct in their approach.
Caption: The three main retrosynthetic approaches to TFMP derivatives.
Copper-Catalyzed Trifluoromethylation of Halopyridines
A common and effective method is the copper-catalyzed cross-coupling of a halopyridine with a trifluoromethyl source. The mechanism, while complex and debated, often involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for copper-mediated trifluoromethylation.
Optimized Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine
This protocol describes a robust method for the synthesis of 2-(trifluoromethyl)pyridine using the Ruppert-Prakash reagent (TMSCF₃).[17]
Materials:
-
2-Iodopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Standard glassware for workup and purification
Experimental Procedure:
-
Vessel Preparation: Under an inert atmosphere of argon or nitrogen, add copper(I) iodide (1.5 equiv.), anhydrous potassium fluoride (2.0 equiv.), and a magnetic stir bar to the reaction vessel.
-
Reagent Addition: Add anhydrous DMF to the vessel, followed by 2-iodopyridine (1.0 equiv.).
-
TMSCF₃ Addition: Add TMSCF₃ (1.5 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quench and Workup: After cooling to room temperature, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent in vacuo. Caution: The product is volatile.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(trifluoromethyl)pyridine.
Characterization:
-
Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- Optimization of reaction conditions for N-trifluoromethyl
- Technical Support Center: Synthesis of Trifluoromethylpyridines. (2025). Benchchem.
- Preventing decomposition of trifluoromethylpyridines during synthesis. (2025). Benchchem.
- Fujioka, G. S. (1987). Preparation of (trifluoromethyl)pyridines. U.S.
- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews.
- Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central (PMC) - NIH.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters.
- Regioselective Direct C–H Trifluoromethylation of Pyridine.
- Yang, X., et al. (2020).
- Preparation of (trifluoromethyl)pyridines. (1984).
- Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022).
- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2025).
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2025).
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
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- 10. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Side-Product Analysis in [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and application of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. This molecule is a critical building block in the development of novel agrochemicals and pharmaceuticals.[1] However, its synthesis, typically involving the reduction of a carbonyl precursor, is often accompanied by the formation of challenging side-products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical causality. Our goal is to empower you with the expertise to anticipate, identify, and mitigate common synthetic issues, ensuring the integrity and efficiency of your research.
Synthesis Overview: The Reduction Pathway
The most prevalent route to this compound is the reduction of the corresponding carboxylic acid, ester, or aldehyde. This is typically achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). While seemingly straightforward, the reaction's success hinges on careful control of conditions to prevent unwanted transformations on the electron-deficient pyridine ring.
Caption: General synthetic route to the target alcohol via reduction.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My reaction is sluggish, and the final sample shows a significant amount of unreacted starting material (e.g., the corresponding acid or ester). What are the likely causes?
Answer: Incomplete reduction is a common issue stemming from several factors related to reagent activity and reaction conditions.
-
Causality (Reagent Potency): Sodium borohydride (NaBH₄), while safer and easier to handle, is a milder reducing agent than lithium aluminum hydride (LAH). It is highly effective for reducing aldehydes and acyl chlorides but can be slow or inefficient for reducing carboxylic acids and esters directly. The electron-withdrawing effects of the chloro and trifluoromethyl groups on the pyridine ring can further deactivate the carbonyl group towards reduction.
-
Troubleshooting Steps:
-
Reagent Selection: If reducing a carboxylic acid or ester, consider using a stronger reducing agent like LAH in an anhydrous ether solvent (e.g., THF, diethyl ether). Alternatively, for NaBH₄, the carboxylic acid must first be converted to a more reactive species, such as an acyl chloride or a mixed anhydride.
-
Activation: When using NaBH₄ on esters, the addition of a Lewis acid (e.g., LiCl) or conducting the reaction in a protic solvent like methanol or ethanol can enhance its reducing power.
-
Temperature Control: While initial addition should be done at low temperatures (0 °C) for safety, sluggish reactions may require gentle warming or an extended reaction time at room temperature to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question: I'm observing a significant side-product with a mass that is ~34 Da less than my expected product. What is this impurity and how can I prevent it?
Answer: This mass loss strongly suggests a hydro-dechlorination side-reaction, resulting in the formation of [4-(Trifluoromethyl)pyridin-3-yl]methanol.
-
Mechanistic Insight: The C2-position on the pyridine ring is activated towards nucleophilic attack and reduction due to the electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group.[2] Aggressive reducing agents or catalytic hydrogenation conditions can facilitate the reductive cleavage of the C-Cl bond. This is a known challenge in the chemistry of halogenated pyridines.[1][3]
-
Preventative Measures:
-
Avoid Catalytic Hydrogenation: Do not use reduction methods like H₂ with a Palladium (Pd) catalyst, as this is a classic method for dehalogenation.[4]
-
Use Milder Hydrides: Prefer NaBH₄ over the more powerful LAH, especially if dehalogenation is a persistent issue.
-
Strict Temperature Control: Conduct the reduction at the lowest effective temperature (e.g., maintain at 0 °C or below). Overheating can provide the activation energy needed for the dehalogenation pathway.
-
Stoichiometry: Use the minimum required equivalents of the reducing agent. A large excess of hydride can drive the reaction towards the undesired side-product.
-
Caption: Key reaction pathways leading to desired and undesired products.
Question: My post-purification NMR shows complex signals, and mass spectrometry indicates a high molecular weight species (~395 Da). What could this be?
Answer: This observation is consistent with the formation of a dimeric ether, specifically Bis[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methyl ether .
-
Formation Mechanism: Benzyl-type alcohols are susceptible to self-condensation (etherification) under acidic conditions. During an acidic aqueous work-up (e.g., quenching excess hydride with HCl), the product alcohol can be protonated, leading to the loss of water and formation of a stabilized carbocation. This cation is then attacked by another molecule of the alcohol, forming the ether dimer.
-
Mitigation Strategy:
-
Neutral or Basic Work-up: Quench the reaction with a neutral salt solution, such as saturated aqueous ammonium chloride (NH₄Cl), or a mild base like sodium bicarbonate (NaHCO₃) solution, especially during the initial quench at low temperatures.[5]
-
Avoid Strong Acids: Do not use strong mineral acids for the work-up or pH adjustment if possible. If an acid is necessary, use it sparingly and keep the temperature low to minimize the rate of etherification.
-
Prompt Extraction: After quenching, proceed immediately to extraction with an organic solvent. Do not let the product sit in an acidic aqueous environment for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should screen for during quality control analysis?
You should primarily screen for the unreacted starting material, the dechlorinated side-product [4-(trifluoromethyl)pyridin-3-yl]methanol, and the high-molecular-weight ether dimer. See the data summary table below for key identifiers.
Q2: How can I analytically differentiate the desired product from the dechlorinated impurity?
The most effective method is mass spectrometry (GC-MS or LC-MS). The desired product and the dechlorinated impurity will have distinct molecular ions due to the mass of the chlorine atom. Specifically, you will observe an isotopic pattern for the chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) which will be absent in the dechlorinated version.
Q3: My purification by silica gel column chromatography is resulting in product streaking and poor separation. What can I do?
Pyridine-containing compounds are basic and often interact strongly with the acidic surface of silica gel, leading to tailing.
-
Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent (e.g., hexane/ethyl acetate). This will deactivate the acidic sites on the silica and result in sharper peaks and better separation.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina for your column chromatography, which is often more suitable for basic compounds.
Protocols and Methodologies
Protocol 1: Synthesis via Reduction of an Ester Intermediate
This protocol is a two-step procedure involving the esterification of the commercially available nicotinic acid followed by reduction.
Step A: Esterification of 2-Chloro-4-(trifluoromethyl)nicotinic acid
-
Suspend 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. The reaction is exothermic.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion of the starting acid.
-
Cool the reaction and concentrate under reduced pressure to remove the methanol and excess SOCl₂.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.
Step B: Reduction to this compound
-
Dissolve the methyl 2-chloro-4-(trifluoromethyl)nicotinate from the previous step in a mixture of THF and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC/LC-MS.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify as needed via column chromatography.
Protocol 2: Analytical Workflow for Purity Assessment
A robust analytical method is crucial for identifying and quantifying side-products.
Caption: A standard workflow for LC-MS based purity analysis.
Data Summary: Common Side-Product Identification
| Impurity Name | Structure Description | Molecular Weight (Da) | Key Analytical Signature |
| Starting Material (e.g., Nicotinic Acid) | Carboxylic acid group (-COOH) instead of alcohol (-CH₂OH). | 227.56 | Distinct retention time from the product alcohol. Molecular ion at m/z 228 [M+H]⁺. |
| [4-(Trifluoromethyl)pyridin-3-yl]methanol | Dechlorinated analog of the target product. | 177.12 | Molecular ion at m/z 178 [M+H]⁺. Absence of the characteristic 3:1 chlorine isotope pattern.[6] |
| Bis[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methyl ether | Two product molecules linked by an ether bond. | 395.15 | High molecular weight peak in MS at m/z 396 [M+H]⁺. Will have a complex chlorine isotope pattern (Cl₂). |
| 2-Chloro-4-(trifluoromethyl)nicotinaldehyde | Incomplete reduction product; aldehyde (-CHO) instead of alcohol. | 195.55 | Molecular ion at m/z 196 [M+H]⁺. May react with amine-containing buffers or solvents. |
References
- Vertex AI Search. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. Accessed January 20, 2026.
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Accessed January 20, 2026.
- ChemicalBook. 2-Chloro-4-(trifluoromethyl)pyridine synthesis. Accessed January 20, 2026.
- ChemicalBook. (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis. Accessed January 20, 2026.
- Benchchem. 2-Chloro-4-(trifluoromethyl)nicotinamide | 886762-28-3. Accessed January 20, 2026.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 20, 2026.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Accessed January 20, 2026.
- Benchchem. Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. Accessed January 20, 2026.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Accessed January 20, 2026.
- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. Accessed January 20, 2026.
- BLD Pharm. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm. Accessed January 20, 2026.
- Pharmaffiliates. CAS No : 65753-47-1 | Product Name : 2-Chloro-3-(trifluoromethyl)pyridine. Accessed January 20, 2026.
- Organic Chemistry Portal. Pyridine synthesis. Accessed January 20, 2026.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Accessed January 20, 2026.
- CymitQuimica. 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine. Accessed January 20, 2026.
- ResearchGate. Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions | Request PDF. Accessed January 20, 2026.
- Sigma-Aldrich. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol. Accessed January 20, 2026.
- Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Accessed January 20, 2026.
- Benchchem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Accessed January 20, 2026.
- Benchchem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Accessed January 20, 2026.
- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine synthesis. Accessed January 20, 2026.
- ChemicalBook. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2. Accessed January 20, 2026.
- ChemScene. 1040681-74-0 | 2-Fluoro-4-(trifluoromethyl)nicotinic acid. Accessed January 20, 2026.
- Google Patents. Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5... Accessed January 20, 2026.
- ChemScene. (6-Chloro-2-methyl-3-(trifluoromethyl)pyridin-4-yl)methanol. Accessed January 20, 2026.
- BLDpharm. 1805082-64-7|2-Chloro-4-(difluoromethyl)-6-(trifluoromethyl)nicotinic acid. Accessed January 20, 2026.
- Oakwood Chemical. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. Accessed January 20, 2026.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Accessed January 20, 2026.
- Frontier Specialty Chemicals. 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. Accessed January 20, 2026.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Harsh Reaction Conditions for Fluorination of Pyridines
Welcome to the Technical Support Center for pyridine fluorination. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of introducing fluorine into pyridine rings. The unique electronic properties of the pyridine ring often necessitate harsh reaction conditions, leading to challenges in yield, selectivity, and safety.[1] This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about pyridine fluorination, providing concise answers and foundational knowledge.
Q1: Why is the direct fluorination of pyridine challenging and often requires harsh conditions?
A1: The pyridine ring is an electron-deficient aromatic system.[1] This electronic nature makes it less susceptible to electrophilic attack compared to benzene. Consequently, direct C-H fluorination often requires highly reactive and sometimes hazardous reagents or conditions to overcome the ring's inherent inertness.[2][3] Furthermore, achieving regioselectivity, especially at the meta-position, is a significant hurdle due to the electronic distribution within the ring.[1]
Q2: What are the primary methods for fluorinating pyridines, and what are their general limitations?
A2: The main strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves displacing a good leaving group (like a halide) with a fluoride source. It is effective for pyridines with electron-withdrawing groups at the ortho or para positions, which stabilize the intermediate Meisenheimer complex.[4][5] However, it requires a pre-functionalized pyridine.
-
Balz-Schiemann Reaction: This classic method transforms an amino-substituted pyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[6][7][8] While versatile, it can require high temperatures for decomposition, posing safety risks, and yields can be variable.[9]
-
Electrophilic Fluorination: This approach uses reagents like Selectfluor® to directly introduce fluorine. The electron-deficient nature of the pyridine ring can make it sluggish towards electrophilic attack unless activating groups are present.[10][11][12]
-
Direct C-H Fluorination: Modern methods using reagents like silver(II) fluoride (AgF₂) allow for the direct conversion of C-H bonds to C-F bonds, often with high regioselectivity for the position adjacent to the nitrogen.[2][3][13] These reactions can be sensitive to moisture and reagent quality.[12]
Q3: What are the major safety concerns when working with fluorinating agents for pyridines?
A3: Safety is paramount. Key hazards include:
-
Hydrofluoric Acid (HF) and its complexes (e.g., Olah's reagent): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful and can lead to systemic toxicity by penetrating tissue and binding to calcium.[14][15][16][17] Always work in a certified chemical fume hood with appropriate personal protective equipment (PPE), and have calcium gluconate gel readily available as an antidote for skin exposure.[15][16][17]
-
Highly Reactive Reagents: Reagents like diethylaminosulfur trifluoride (DAST) can be explosive at elevated temperatures. Silver(II) fluoride is a strong oxidizing agent and moisture-sensitive.[2]
-
Exothermic Reactions: Many fluorination reactions are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
Q4: How can I improve the solubility of fluoride salts for SNAr reactions?
A4: The low solubility of common fluoride sources like potassium fluoride (KF) can limit reaction rates. Strategies to enhance solubility include:
-
Using Phase-Transfer Catalysts: Catalysts like tetrabutylammonium chloride (Bu₄NCl) can be used to generate more soluble anhydrous tetraalkylammonium fluoride in situ.[18][19]
-
Employing Anhydrous Fluoride Sources: Anhydrous tetramethylammonium fluoride (Me₄NF) is a highly reactive and soluble fluoride source that can enable fluorination at room temperature.[18]
-
Utilizing Cesium Fluoride (CsF): CsF is more soluble than KF in aprotic polar solvents but is also more expensive.[19]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental issues.
Guide 1: Low Yield or No Reaction
Low product yield is a frequent challenge in pyridine fluorination. Use the following decision tree and table to diagnose the potential cause.[20][21][22]
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Underlying Reason | Recommended Solution |
| Reagent Quality | The fluorinating agent may have decomposed. For example, AgF₂ is moisture-sensitive and will turn from black to yellow/brown upon degradation.[12] | Use fresh, high-purity reagents. Store moisture-sensitive reagents like AgF₂ in a desiccator.[12] |
| Moisture | Water can quench highly reactive reagents and intermediates. AgF₂ is known to be hygroscopic and decomposes in the presence of water.[23] | Ensure all glassware is oven-dried. Use anhydrous solvents. While not always necessary to work in a glovebox, minimize exposure of reagents to the atmosphere.[12][23] |
| Reaction Temperature | Many fluorination reactions have a narrow optimal temperature range. For SNAr, high temperatures (>130 °C) may be needed but can also lead to decomposition.[19] For AgF₂ fluorinations, an ambient water bath is often used to maintain a consistent temperature.[12] | Carefully control the reaction temperature. For exothermic reactions, consider slower addition of reagents and external cooling. For sluggish reactions, cautiously increase the temperature while monitoring for byproduct formation. |
| Substrate Reactivity | Pyridines with strongly electron-withdrawing groups can be deactivated towards electrophilic fluorination. Conversely, for SNAr, electron-withdrawing groups are necessary. | For deactivated substrates in electrophilic fluorination, consider increasing the reaction time or temperature.[12] For SNAr on electron-rich pyridines, the reaction is unlikely to proceed. |
| Incompatible Functional Groups | Free amines, alcohols, and carboxylic acids can react with the fluorinating agent. | Protect incompatible functional groups before the fluorination step. For example, a Boc group can be used to protect amines.[12] |
Guide 2: Poor Regioselectivity or Formation of Isomers
Achieving the desired regiochemistry is a common challenge, particularly with substituted pyridines.
Q: My fluorination is producing a mixture of isomers. How can I improve selectivity?
A: Regioselectivity is highly dependent on the chosen method and the substitution pattern of the pyridine.
-
For C-H fluorination with AgF₂:
-
The Rule: Fluorination generally occurs with high selectivity at the C-2 position (adjacent to the nitrogen).[12][13]
-
The Exception (3-Substituted Pyridines): While 3-halo or 3-alkoxy pyridines give high C-2 selectivity, 3-alkyl substituted pyridines can yield mixtures of 2- and 6-fluoro isomers.[12]
-
The Exception (3,5-Disubstituted Pyridines): Unsymmetrical 3,5-disubstituted pyridines often result in poor site selectivity.[12][23]
-
Solution: If isomeric mixtures are unavoidable, careful purification by flash chromatography is necessary. Alternatively, reconsider your synthetic strategy to introduce the fluorine atom at an earlier stage before other substituents are installed.
-
-
For SNAr Reactions:
-
The Rule: The reaction is favored when the leaving group is at the ortho or para position to the nitrogen, as the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[4][5]
-
Solution: Ensure your substrate is designed with the leaving group in an activated position (ortho or para). Fluorination at the meta position via SNAr is generally not feasible.
-
-
For Electrophilic Fluorination (e.g., with Selectfluor®):
-
The Rule: The regioselectivity is dictated by the electronic effects of the existing substituents on the pyridine ring. Activating groups will direct the electrophilic attack.
-
Solution: The presence of an activating group (e.g., amino, hydroxyl) is often necessary for efficient and selective fluorination.[12]
-
Guide 3: Product Decomposition
Degradation of the starting material or product can occur under harsh fluorination conditions.
Q: I'm observing significant decomposition of my material during the reaction. What can I do?
A: Decomposition is often a sign that the reaction conditions are too harsh for your specific substrate.
-
Excessive Heat: High temperatures required for some methods, like the Balz-Schiemann reaction or high-boiling point SNAr reactions, can lead to decomposition.
-
Solution: Explore milder, modern fluorination methods. For instance, recent advancements in SNAr chemistry allow for fluorination at room temperature using highly active, anhydrous fluoride sources.[18][19] Consider photochemical or flow chemistry approaches, which can offer better temperature control and shorter reaction times.[24][25][26]
-
-
Strongly Acidic/Basic Conditions: The reagents or byproducts (e.g., HF) can create a highly acidic environment that may not be tolerated by sensitive functional groups on your molecule.
-
Solution: Add a non-nucleophilic base to scavenge acid byproducts if compatible with the reaction mechanism. Protect acid-sensitive functional groups prior to fluorination.
-
-
Oxidative/Reductive Side Reactions: Some fluorinating agents are strong oxidants (e.g., AgF₂).
-
Solution: Ensure that your substrate does not contain functional groups susceptible to oxidation under the reaction conditions. If it does, a different fluorination strategy may be required.
-
Section 3: Validated Protocols & Methodologies
This section provides step-by-step protocols for common pyridine fluorination reactions, emphasizing safety and reproducibility.
Protocol 1: Direct C-H Fluorination of Pyridine using AgF₂
This protocol is adapted from the work of Hartwig and Fier for the site-selective fluorination of pyridines adjacent to the nitrogen atom.[2][13]
Safety First: Silver(II) fluoride (AgF₂) is a strong oxidizing agent and is sensitive to moisture.[2] Hydrofluoric acid (HF) can be generated as a byproduct. All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical splash goggles with a face shield.
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol)
-
Anhydrous Acetonitrile (MeCN)
-
Oven-dried glassware
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 mmol).
-
In the fume hood, weigh the AgF₂ (2.5 mmol) quickly to minimize exposure to atmospheric moisture and add it to the reaction vial.[2]
-
Add anhydrous acetonitrile (to achieve a 0.1 M concentration of the pyridine substrate).
-
Seal the vial and stir the reaction mixture vigorously at room temperature (an ambient temperature water bath can be used to maintain 22-25 °C).[12]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove silver salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Chloropyridine
This protocol describes a general procedure for the fluorination of an activated chloropyridine using KF and a phase-transfer catalyst.
Safety First: Handle all reagents in a chemical fume hood. High temperatures may be required, so ensure proper shielding and temperature monitoring.
Materials:
-
Activated Chloropyridine (e.g., 2-chloro-5-nitropyridine) (1.0 mmol)
-
Potassium Fluoride (KF), spray-dried (2.0 mmol)
-
Tetrabutylammonium Chloride (Bu₄NCl) (1.1 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the activated chloropyridine (1.0 mmol), spray-dried KF (2.0 mmol), and Bu₄NCl (1.1 mmol).
-
Add anhydrous DMSO (to achieve a 0.2 M concentration of the substrate).
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 4: Advanced Concepts & Future Outlook
Flow Chemistry for Safer Fluorination
The hazardous nature of many fluorination reagents has spurred the development of continuous flow chemistry approaches.[24] Flow reactors offer significant advantages:
-
Enhanced Safety: Hazardous reagents can be generated and consumed in situ, minimizing the risk of handling and accumulation.[25][27] The small reaction volumes at any given time reduce the risk associated with exothermic events.
-
Precise Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to improved yields and selectivity.[26]
-
Scalability: Scaling up reactions is often more straightforward in flow compared to batch processes.[26]
Sources
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- 27. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Chlorinated Pyridines
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving chlorinated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. The pyridine motif is a cornerstone in medicinal chemistry, and the use of cost-effective chloropyridines is highly desirable. However, their lower reactivity compared to bromo or iodo analogs, combined with potential catalyst inhibition by the pyridine nitrogen, necessitates careful optimization.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section tackles common problems encountered during the cross-coupling of chlorinated pyridines, offering systematic approaches to identify and resolve them.
Issue 1: Low to Non-Existent Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with a chloropyridine substrate is showing very low or no conversion. What are the likely causes, and how can I troubleshoot this?
Answer: This is a frequent challenge, primarily because the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[2] A systematic evaluation of your reaction components is the most effective path to a solution.
Initial Troubleshooting Steps:
-
Catalyst System Integrity: The choice and handling of your catalyst are paramount.
-
Palladium Source: For challenging chloropyridine couplings, standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ may be inefficient in generating the active Pd(0) species.[3][4] Consider using air- and thermally-stable palladium precatalysts, such as those bearing biarylphosphine ligands (e.g., G3 or G4 palladacycles).[2] These precatalysts are designed for easy activation and ensure the formation of the highly active monoligated Pd(0) complex necessary for oxidative addition.[3][5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical for activating C-Cl bonds.[4][6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][2] For Suzuki-Miyaura reactions, ligands like SPhos and XPhos are excellent starting points.[4][6] For Buchwald-Hartwig aminations, RuPhos, BrettPhos, or DavePhos are highly recommended.[2]
-
Catalyst Loading: While the goal is to minimize catalyst loading, an initial loading of 1-2 mol% is a good starting point. For particularly unreactive chloropyridines, you may need to increase this to as high as 5 mol%.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[4][7] It is crucial to ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves using oven-dried glassware and properly degassing your solvents.[4][8]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2] The presence of water can interfere with the catalytic cycle and promote side reactions.[2]
-
Temperature: Cross-coupling reactions with chloropyridines often require elevated temperatures, typically in the range of 80-120 °C, to facilitate the challenging oxidative addition step.[2][6]
-
Base Selection: The choice of base is critical and depends on the specific cross-coupling reaction. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally the most effective.[2] For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.[4]
-
Issue 2: Significant Hydrodehalogenation Side Product
Question: I am observing a substantial amount of the hydrodehalogenated pyridine (where the chlorine is replaced by hydrogen) in my reaction mixture. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common competing pathway, particularly in Buchwald-Hartwig aminations.[2] It occurs when the reductive elimination of the desired product is slow, allowing for alternative pathways such as reaction with trace water or β-hydride elimination from the amine.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: Employing more electron-rich and sterically hindered ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Purity: Ensure your base is anhydrous and of high purity. Some batches of NaOtBu may contain trace amounts of sodium hydroxide or moisture, which can exacerbate this side reaction.[2]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (typically 1.2-1.5 equivalents) can help to favor the desired amination.[2]
-
Scrupulously Anhydrous Conditions: Double-check that all reagents and solvents are thoroughly dried and that the reaction is maintained under a rigorously inert atmosphere.[2]
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Question: My reaction starts, but then stalls, and I observe the formation of a black precipitate (palladium black). What is causing this, and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation. This can be caused by several factors, including:
-
Presence of Oxygen: As mentioned, even trace amounts of oxygen can lead to the oxidation and aggregation of the Pd(0) catalyst.[7]
-
High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can accelerate catalyst decomposition. It is a fine balance that may require optimization for your specific substrate.
-
Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leaving it susceptible to aggregation. This can be more pronounced with less sterically bulky ligands or at very low catalyst loadings.
-
Substrate Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active complexes.[4] The use of bulky biarylphosphine ligands helps to mitigate this by sterically discouraging such coordination.[9]
Preventative Measures:
-
Rigorous Inert Technique: This is the most critical factor. Ensure your degassing procedure is effective and that the inert atmosphere is maintained throughout the reaction.[4][8]
-
Use of Precatalysts: Modern palladium precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently, which can reduce the likelihood of decomposition.[3][5]
-
Ligand-to-Palladium Ratio: In some cases, a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can help to stabilize the catalyst and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal initial catalyst loading for my reaction?
A1: A good starting point for most cross-coupling reactions with chloropyridines is 1-2 mol% of the palladium source and a corresponding amount of ligand (typically a 1:1 or 1:2 Pd:ligand ratio, depending on the catalyst system). If the reaction is sluggish or fails, increasing the catalyst loading to 3-5 mol% is a reasonable next step.[2] However, it's important to remember that higher catalyst loadings can sometimes lead to more side reactions.[10]
Q2: Can I use microwave irradiation to improve my reaction?
A2: Yes, microwave-assisted heating can be highly effective for these reactions. It often leads to significantly reduced reaction times and can improve yields, sometimes even allowing for lower catalyst loadings.[7][11]
Q3: What is the best way to degas my reaction mixture?
A3: The most reliable method is to evacuate the reaction vessel on a vacuum manifold and then backfill with an inert gas like argon or nitrogen, repeating this cycle three times.[4][8] Simply bubbling the inert gas through the solvent (sparging) is generally less effective.[8]
Q4: How do I handle air-sensitive ligands and catalysts?
A4: While many modern precatalysts are air-stable, the active Pd(0) species is not.[1][8] It is best practice to handle all catalyst components under an inert atmosphere, for example, in a glovebox. If a glovebox is not available, weigh out the solids quickly in the air and immediately place the reaction vessel under an inert atmosphere.
Q5: For dichloropyridines, how can I achieve regioselective coupling?
A5: Achieving regioselectivity can be challenging. Generally, the halide adjacent to the nitrogen (the C2 position) is more reactive. However, selectivity can be influenced and even reversed by the choice of ligand. For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[12] In some cases, ligand-free conditions can also enhance selectivity for the C4 position.[12]
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Chloropyridine Type | Recommended Catalyst/Ligand System | Typical Pd Loading (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Electron-deficient (e.g., 2-chloro-5-nitropyridine) | Pd₂(dba)₃ / SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | [4] |
| Electron-neutral (e.g., 2-chloropyridine) | Pd(OAc)₂ / SPhos | 2-4 | K₂CO₃ | Toluene | 100-110 | [6] |
| Sterically hindered (e.g., 2-chloro-3,5-dimethylpyridine) | BrettPhos-precatalyst | 2-3 | K₃PO₄ | t-Amyl alcohol | 100 | [2] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the chloropyridine, arylboronic acid, base, and palladium precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Experimental Workflow Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides.
- A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amin
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 4-Amino-3-chloropyridine N-oxide. Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
- Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl).
- Developing Ligands for Palladium(II)
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Science of Synthesis.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Heck Reaction—St
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- How can I solve my problem with Suzuki coupling?.
- Sonogashira Coupling. Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- A General Solution for the 2-Pyridyl Problem.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyridin-4-yl Nonafl
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions involving [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Welcome to the technical support center for [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your reaction success rates. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge for future synthetic endeavors.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How should I store and handle this compound?
A1: This compound should be stored in a cool, dry place away from light and moisture. While generally stable, the hydroxymethyl group can be susceptible to oxidation over long-term storage or in the presence of oxidizing agents. For extended storage, an inert atmosphere (argon or nitrogen) is recommended.
Q2: Are there any known incompatibilities for this reagent?
A2: Avoid strong oxidizing agents, which can convert the primary alcohol to an aldehyde or carboxylic acid. Strong acids may protonate the pyridine nitrogen, altering its electronic properties and reactivity. Strong bases can deprotonate the hydroxyl group, which may be a desired step in some reactions but should be controlled.
Troubleshooting Guide: Low Conversion Rates in Cross-Coupling Reactions
The 2-chloro-4-(trifluoromethyl)pyridine core is a common substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the inherent properties of this scaffold can present challenges. The electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen can significantly influence reactivity.
Scenario 1: Suzuki-Miyaura Coupling
Q3: I am experiencing low to no yield in a Suzuki-Miyaura coupling with this compound and an arylboronic acid. What are the likely causes and how can I improve the conversion?
A3: Low conversion in Suzuki couplings involving 2-chloropyridines is a common issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step to the Pd(0) catalyst challenging and often rate-limiting.[1] The electron-withdrawing trifluoromethyl group further deactivates the pyridine ring towards oxidative addition. Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
Initial Check: Standard catalysts like Pd(PPh₃)₄ may be insufficient. While effective for some 2-chloropyridines, the combined deactivating effect of the trifluoromethyl group necessitates a more robust system.[2]
-
Recommendation: Employ modern, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition of the C-Cl bond, and can shield the palladium from inhibitory coordination by the pyridine nitrogen.[1][3]
| Ligand Family | Recommended Ligands | Key Advantages |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | High activity for C-Cl bond activation.[1] |
| Ferrocenylphosphines | dppf (less effective for chlorides) | Good for a variety of couplings, but may be less optimal here. |
2. Base Selection:
-
Initial Check: Weaker bases like Na₂CO₃ are often ineffective for this substrate class. The base is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[1]
-
Recommendation: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective in these challenging couplings.[1] The choice of base can significantly impact the reaction rate and overall yield.
3. Solvent and Temperature:
-
Initial Check: Ensure your solvent is anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water, are standard. Elevated temperatures (90-120 °C) are typically required to overcome the activation energy for the C-Cl bond cleavage.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2-4 mol%)
-
SPhos (4-8 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture, anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What adjustments should I make?
A4: Similar to the Suzuki coupling, the low reactivity of the C-Cl bond is the primary obstacle.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst System:
-
Ligand Choice: For amination of chloropyridines, bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, or DavePhos are often required.[4] Standard ligands like PPh₃ or even BINAP may be ineffective.[5]
-
Palladium Source: Use a reliable palladium source. Air-stable palladacycle precatalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species than sources like Pd(OAc)₂.[4]
-
Catalyst Loading: For this challenging substrate, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[4]
-
-
Base Selection:
-
A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[4][6] If your substrate is sensitive to NaOtBu, other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened, but this will likely necessitate a more active catalyst system and higher temperatures.[4]
-
-
Reaction Conditions:
-
Temperature: High temperatures, typically in the range of 80-110 °C, are necessary to facilitate the oxidative addition.[4]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[4]
-
Solvent: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[4]
-
Q5: I am observing hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I minimize this?
A5: Hydrodehalogenation can occur through a competing reaction pathway. This is often exacerbated by the presence of water or other protic sources, an insufficiently active catalyst system that favors side reactions, or a base that is not optimal.
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware.
-
Optimize Catalyst/Ligand: A more active catalyst system can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling.[4]
Troubleshooting Guide: Reactions Involving the Hydroxymethyl Group
Q6: I am attempting to chlorinate the primary alcohol of this compound using thionyl chloride (SOCl₂), but I am getting a complex mixture of products and low yield. What is going on?
A6: Chlorination of pyridyl methanols can be more complex than for simple benzyl alcohols.[7] The pyridine nitrogen can react with SOCl₂ to form a pyridinium salt intermediate. This can lead to side reactions and complicate the desired transformation of the hydroxyl group.
Troubleshooting Steps:
-
Reagent Choice:
-
SOCl₂: The reaction with SOCl₂ often requires careful temperature control and sometimes the addition of a catalytic amount of DMF (Vilsmeier-Haack conditions). However, the inherent basicity of the pyridine can still lead to issues.
-
Alternative Reagents: Consider milder or alternative chlorinating agents that are less prone to reacting with the pyridine nitrogen. The Appel reaction (using PPh₃ and CCl₄ or NCS) is a common and often higher-yielding alternative for converting alcohols to chlorides under milder conditions.
-
-
Reaction Conditions:
-
Temperature Control: If using SOCl₂, start at low temperatures (e.g., 0 °C) and slowly warm to room temperature or slightly above. This can help control the rate of side reactions.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or chloroform.
-
Protocol: Appel Reaction for Chlorination
Materials:
-
This compound (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Anhydrous acetonitrile or DCM
Procedure:
-
Dissolve this compound in the anhydrous solvent under an argon atmosphere.
-
Add triphenylphosphine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (CCl₄ or NCS).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide.
Logic Diagram: Navigating Reaction Pathways
Caption: Potential reaction pathways for the substrate.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]
-
Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415. Available at: [Link]
-
Kelly, C. B., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 22(43), 15351-15356. Available at: [Link]
-
ResearchGate (2021). Pyridine methanol chlorinations. [Table]. Available at: [Link]
-
J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
Sources
Technical Support Center: Stability and Degradation Studies of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] Many suppliers recommend refrigeration (2-8°C).[2] The trifluoromethyl group generally enhances metabolic stability, but the chloro and methanol functionalities can be reactive under improper storage conditions.[3]
Q2: Which solvents are suitable for preparing stock solutions?
A: High-purity, HPLC-grade solvents such as acetonitrile (ACN) and methanol are commonly used. For initial solubility tests, dimethyl sulfoxide (DMSO) is also an option. However, for long-term storage of solutions, DMSO is not recommended as it can be reactive and hygroscopic. Always use freshly prepared solutions for analysis to minimize the risk of solvent-mediated degradation.
Q3: What are the primary safety concerns when handling this compound?
A: Based on data for structurally related compounds, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1]
Q4: What are the likely degradation pathways I should be aware of?
A: The molecule has three primary points of potential reactivity:
-
Oxidation of the primary alcohol (-CH₂OH) group to form the corresponding aldehyde and subsequently the carboxylic acid.[6][7]
-
Nucleophilic substitution of the chlorine atom, particularly under basic conditions, leading to a hydroxylated pyridine derivative.
-
Photodegradation , where UV light could induce reactions, potentially involving the carbon-chlorine bond.
These pathways are explored in detail in the troubleshooting and protocol sections of this guide.
Part 2: Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Q: I'm observing new peaks in my chromatogram that were not present in the initial analysis of a freshly prepared sample. What is the cause?
A: The appearance of new peaks is a classic indicator of sample degradation. The identity of the degradant depends on the storage conditions of your sample solution (e.g., mobile phase composition, temperature, light exposure).
Potential Causes & Investigative Steps:
-
Oxidative Degradation: The primary alcohol is susceptible to oxidation. This is often accelerated by exposure to air, trace metal ions, or peroxide impurities in solvents.
-
How to Investigate: Spike your sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) as part of a forced degradation study (see Protocol 1). If one of the new peaks increases in area, it is likely an oxidation product. Use LC-MS to identify the mass of the new peak, which should correspond to the aldehyde (+14 Da relative to the parent, due to loss of 2H) or the carboxylic acid (+14 Da relative to the aldehyde).
-
-
pH-Mediated Hydrolysis: If your sample is stored in an aqueous or protic solvent with a low or high pH, hydrolysis may occur.
-
Acidic Conditions: While the pyridine ring is relatively stable, prolonged exposure to strong acid and heat can promote reactions.
-
Basic Conditions: The chloro group is more susceptible to nucleophilic substitution by hydroxide ions, replacing the -Cl with an -OH group.
-
How to Investigate: Analyze samples stored in buffers of different pH values (e.g., pH 2, pH 7, pH 10). A peak that appears or grows significantly under basic conditions is likely the hydroxylated derivative. LC-MS analysis would show a mass change of -18.5 Da (Cl replaced by OH).
-
-
Photodegradation: Exposure to UV light, even ambient lab lighting over time, can induce degradation.
Workflow for Investigating New Peaks
Caption: Logical workflow for troubleshooting unexpected HPLC peaks.
Issue 2: Poor Reproducibility of Quantification
Q: My quantitative results are inconsistent between analytical runs. What could be the problem?
A: Poor reproducibility often points to issues with sample stability, the analytical method, or the HPLC system itself.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Explanation |
| On-Autosampler Degradation | The autosampler temperature may be too high, causing degradation over the course of a long sequence. Solution: Set the autosampler temperature to a lower value (e.g., 4°C). This slows down chemical reactions, improving the stability of the sample over the analytical run. |
| Inconsistent Sample Preparation | Minor variations in sample prep time or exposure to light can cause differing levels of degradation. Solution: Standardize the sample preparation workflow. Prepare samples in amber vials immediately before placing them in the autosampler. |
| Column Contamination | Strongly retained degradants from previous injections can elute in later runs, causing baseline noise and affecting integration. Solution: Implement a robust column wash method between injections or at the end of a sequence. Use a strong solvent (like 100% ACN or isopropanol) to flush the column.[10][11] |
| Mobile Phase Issues | Using a mobile phase that is not freshly prepared or has been left standing can lead to changes in composition or pH, affecting retention times and peak shapes. Solution: Prepare fresh mobile phase for each analytical run. Ensure it is properly degassed to prevent pump-related issues.[12] |
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential stability studies.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[8][16]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks
-
Amber and clear HPLC vials
-
Calibrated HPLC-UV/PDA system, preferably with MS detector
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Perform Stress Conditions: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Include a control sample (diluted with 50:50 ACN:H₂O) stored at 5°C in the dark.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale & Key Insight |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Tests stability to low pH. The pyridine nitrogen will be protonated; monitor for potential side reactions beyond simple hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at room temp | Tests stability to high pH. This is the most likely condition to cause nucleophilic substitution of the chlorine atom.[17] |
| Oxidation | 3% H₂O₂ | 2-8 hours at room temp | Simulates oxidative stress. The primary alcohol is the most likely site of oxidation.[7] |
| Thermal Stress | Solid & Solution | 24-48 hours at 80°C | Evaluates the intrinsic thermal stability of the molecule. Use both solid material and the control solution. |
| Photostability | Solution | Per ICH Q1B[9] | Expose samples in clear vials to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A parallel sample in an amber vial serves as the dark control. |
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, to prevent further degradation and protect the HPLC column.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples (including the control) by a validated HPLC-PDA method. Check for peak purity of the parent compound and identify the retention times and UV spectra of any new peaks.
-
If available, use HPLC-MS to obtain mass information for the degradation products to aid in structural elucidation.
-
Hypothesized Degradation Pathways
Caption: Potential degradation pathways under forced degradation conditions.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17).
- ICH. Quality Guidelines.
- ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Applied and Environmental Microbiology - ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Beilstein Journals. (2021, December 1).
- ResearchGate. A Photocatalytic oxidation results of 3-pyridinemethanol versus time....
- Phenomenex. HPLC Troubleshooting Guide.
- Beilstein Archives. (2021, August 23).
- MedCrave online. (2016, December 14).
- Analytical Methods.
- Catalysis Science & Technology (RSC Publishing). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes.
- IJSDR. Troubleshooting in HPLC: A Review.
- ResearchGate.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- vscht.cz. Troubleshooting HPLC.pdf.
- FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Jubilant Ingrevia.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6.
- NIST WebBook. 2-Chloro-4-trifluoromethylpyridine.
- Fisher Scientific.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- PMC - NIH. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate.
- Benchchem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- ChemicalBook. 2-Chloro-4-(trifluoromethyl)pyridine synthesis.
- ChemicalBook. (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis.
- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- BLD Pharm. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine.
- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1.
- PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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- 16. database.ich.org [database.ich.org]
- 17. biomedres.us [biomedres.us]
Preventing decomposition of trifluoromethylated compounds during synthesis
Last Updated: 2026-01-20
Introduction
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its incorporation into molecules can dramatically improve metabolic stability, binding affinity, and lipophilicity.[3][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic cleavage.[6][7] However, this same stability is not always guaranteed during chemical synthesis. The powerful electron-withdrawing nature of the fluorine atoms renders the trifluoromethyl group susceptible to various decomposition pathways under common reaction conditions.[8][9]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and handling trifluoromethylated compounds. Through a series of frequently asked questions and detailed troubleshooting guides, this document explains the causality behind decomposition, offers field-proven solutions, and provides validated protocols to ensure the integrity of your target molecules.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of the trifluoromethyl group.
Q1: Why is the trifluoromethyl (CF₃) group so sensitive to certain reaction conditions?
A1: The sensitivity of the CF₃ group stems from the high electronegativity of the three fluorine atoms. This creates a strong dipole, making the carbon atom of the CF₃ group highly electrophilic and susceptible to nucleophilic attack. Furthermore, the strong inductive electron-withdrawing effect acidifies protons on adjacent carbons, making the molecule vulnerable to base-mediated elimination reactions. While generally considered stable, the group can decompose under various conditions, including the presence of strong bases, acids, certain nucleophiles, and reducing agents.[8][10]
Q2: What are the most common decomposition pathways I should be aware of?
A2: Researchers may encounter several primary decomposition pathways:
-
Hydrolysis: Under strongly acidic or basic conditions, the CF₃ group can hydrolyze to a carboxylic acid (-COOH).[11][12][13] This often proceeds through the formation of a difluorocarbene intermediate.
-
Nucleophilic Attack: Strong nucleophiles can attack the electrophilic carbon of the CF₃ group, leading to displacement of fluoride ions.[9][14]
-
Base-Mediated Elimination: If there is a proton on the carbon adjacent to the CF₃ group, a strong base can abstract this proton, leading to the elimination of HF and the formation of a difluoroalkene.[15]
-
Reductive Defluorination: Potent reducing agents (e.g., metal hydrides) or certain catalytic hydrogenation conditions can cleave C-F bonds, sequentially removing fluorine atoms.[16][17][18] This process often involves single-electron transfer to generate a radical anion, which then expels a fluoride ion.[16][19]
Q3: Are all trifluoromethylated compounds equally stable?
A3: No. Stability is highly dependent on the molecular context.
-
Aromatic vs. Aliphatic: Trifluoromethyl groups on aromatic rings (e.g., benzotrifluoride) are generally more stable than those on aliphatic carbons. The C(sp²)-CF₃ bond is stronger and the aromatic ring does not have α-protons that can be easily abstracted by bases.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the rest of the molecule plays a crucial role. Electron-withdrawing groups elsewhere in the molecule can further increase the electrophilicity of the CF₃ carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can somewhat mitigate this effect.
-
Steric Hindrance: Steric bulk around the CF₃ group can physically shield it from attack by nucleophiles or bases, thereby increasing its kinetic stability.
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common synthetic challenges.
Problem: Decomposition Under Basic Conditions
This is one of the most frequent issues encountered. The choice of base and reaction conditions is critical.
Q: I am attempting to hydrolyze an ester on a molecule containing a CF₃ group using NaOH, but I'm seeing cleavage of the CF₃ group to a carboxylic acid. How can I prevent this?
A: Strong nucleophilic bases like NaOH or KOH can directly attack the electrophilic carbon of the CF₃ group, leading to hydrolysis, especially at elevated temperatures.[12][20]
Solution:
-
Use a Weaker, Non-Nucleophilic Base: Switch to a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally less nucleophilic and less likely to attack the CF₃ group directly.
-
Lower the Reaction Temperature: Hydrolysis of the CF₃ group is often temperature-dependent. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period can favor ester saponification over CF₃ decomposition.
-
Consider Enzymatic Hydrolysis: Lipases can offer a highly selective method for ester hydrolysis under neutral pH and mild temperature conditions, completely avoiding CF₃ group degradation.
| Base | Typical Conditions | Risk of CF₃ Decomposition | Recommendation |
| NaOH, KOH | RT to 100 °C | High | Avoid if possible, especially with heating. |
| LiOH | 0 °C to RT | Moderate | Can be a milder alternative to NaOH/KOH. |
| K₂CO₃, Cs₂CO₃ | RT to 50 °C | Low | Recommended. Good for sensitive substrates. |
| Organic Bases (DBU, DIPEA) | RT | Low | Generally non-nucleophilic, but check compatibility. |
Problem: Decomposition via Nucleophilic Attack
Q: My trifluoromethyl ketone is decomposing when I try to perform a reaction with a primary amine. What is happening?
A: Trifluoromethyl ketones are highly electrophilic due to the influence of both the carbonyl and the CF₃ group. Amines and other strong nucleophiles can readily add to the carbonyl, but a subsequent decomposition pathway can occur where the resulting hemiaminal intermediate collapses, leading to cleavage of the C-CF₃ bond.
Solution:
-
Protect the Carbonyl: If the reaction chemistry allows, consider protecting the ketone as a ketal before performing other transformations.
-
Use a Weaker Nucleophile: If possible, use a less reactive amine or an amine derivative.
-
Control the Stoichiometry and Temperature: Use of exact stoichiometry and low temperatures (-78 °C to 0 °C) can help to control the reactivity and prevent over-reaction or decomposition.
Below is a diagram illustrating the general mechanism of nucleophilic attack leading to potential decomposition.
Caption: Potential pathways after nucleophilic attack on a trifluoromethyl ketone.
Problem: Unwanted Reductive Defluorination
Q: I am trying to reduce an ester to an alcohol in a molecule that also has a trifluoromethylarene moiety. My reaction with LiAlH₄ is removing fluorine atoms. What should I use instead?
A: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a CF₃ group, particularly on an electron-deficient aromatic ring.[16] The mechanism often involves single-electron transfer (SET), leading to a radical anion that eliminates a fluoride ion.[17]
Solution:
-
Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally much less reactive towards CF₃ groups and is an excellent choice for reducing ketones and aldehydes. For esters, diisobutylaluminium hydride (DIBAL-H) at low temperatures or sodium borohydride in the presence of a Lewis acid (like LiCl) can be effective and more selective.
-
Photoredox Catalysis: Recent advances have shown that photoredox catalysis can achieve selective single hydrodefluorination (CF₃ → CF₂H) under very mild conditions, offering a controlled way to modify the group if desired.[17]
| Reducing Agent | Typical Substrates | Compatibility with Ar-CF₃ | Recommendation |
| LiAlH₄ | Esters, Amides, Acids | Poor. High risk of defluorination.[16] | Avoid if possible. |
| NaBH₄ | Ketones, Aldehydes | Excellent. Generally does not affect Ar-CF₃. | Recommended for carbonyls. |
| DIBAL-H | Esters, Nitriles | Good. Use at low temperatures (-78 °C). | A good alternative to LiAlH₄ for esters. |
| H₂ / Pd, Pt, Rh | Alkenes, Nitro groups | Variable. Risk of defluorination, especially with electron-deficient rings or harsh conditions. | Screen conditions carefully. Consider alternative catalysts. |
Section 3: Key Experimental Protocol
This section provides a detailed, validated procedure for a common reaction where CF₃ group stability is a concern.
Protocol: Selective Saponification of a Methyl Ester in the Presence of a Benzotrifluoride Moiety
This protocol uses a mild carbonate base to minimize the risk of CF₃ hydrolysis.
Objective: To hydrolyze the methyl ester of 4-(trifluoromethyl)benzoate to 4-(trifluoromethyl)benzoic acid without degrading the trifluoromethyl group.
Materials:
-
Methyl 4-(trifluoromethyl)benzoate
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(trifluoromethyl)benzoate (1.0 eq) in a 3:1 mixture of Methanol:Water.
-
Add Base: Add cesium carbonate (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture until the pH is ~2-3. This will protonate the carboxylate product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(trifluoromethyl)benzoic acid can be purified by recrystallization if necessary.
Sources
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- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Minimize By-product Formation in Large-Scale Synthesis
Welcome to the Technical Support Center for professionals in chemical and pharmaceutical development. This guide is designed to provide you with actionable strategies and troubleshooting advice to minimize by-product formation during large-scale synthesis. By understanding and controlling critical process parameters, you can enhance product purity, improve yield, and ensure the safety and efficacy of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant increase in a specific by-product during scale-up that was negligible at the lab scale. What are the most likely causes and how can we troubleshoot this?
A1: This is a common and often multifaceted challenge in process scale-up. The emergence of new or increased levels of by-products can typically be traced back to changes in physical and chemical environmental factors that do not scale linearly. Here’s a systematic approach to diagnosing and mitigating the issue:
1. Re-evaluate Reaction Kinetics and Thermodynamics:
-
Causality: A reaction that appears selective at a smaller scale might have competing side reactions with slightly different activation energies.[1] During scale-up, temperature gradients within the reactor can create localized "hot spots" where the temperature is high enough to favor the activation of these alternative pathways, leading to by-product formation.[2]
-
Troubleshooting Protocol:
-
Kinetic Modeling: Develop a kinetic model that includes both the main reaction and potential side reactions. This can help predict how temperature variations will affect the product-to-by-product ratio.[3][4]
-
In-Situ Monitoring: Employ Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy to monitor the real-time concentration of reactants, products, and by-products.[5][6] This provides immediate feedback on how process parameters are influencing the reaction pathway.[7]
-
Temperature Control: Ensure your reactor has adequate heat transfer capabilities for the larger volume. Consider using jacketed reactors with precise temperature control or internal cooling coils.
-
2. Investigate Mixing and Mass Transfer Limitations:
-
Causality: Inadequate mixing can lead to localized areas of high reactant concentration, which can favor side reactions, especially if the reaction order of the by-product formation is higher with respect to one of the reactants.[8] Poor mass transfer can also be an issue in multiphase reactions, limiting the availability of a reactant and allowing for degradation or alternative reactions of another.[9]
-
Troubleshooting Protocol:
-
Computational Fluid Dynamics (CFD): Use CFD modeling to simulate the fluid dynamics within your reactor.[10][11] This can help identify poorly mixed zones and optimize impeller design, agitation speed, and baffle configuration.[12]
-
Mixing Studies: Conduct mixing time studies at the larger scale to ensure homogeneity is achieved efficiently.
-
Feed Strategy: If adding a reactant, consider a subsurface addition near the impeller to ensure rapid dispersion and minimize localized high concentrations.[8]
-
3. Assess Impurities in Starting Materials:
-
Causality: The larger quantities of starting materials required for scale-up may come from different batches or even different suppliers, potentially introducing new impurities.[13] These impurities can act as catalysts or reactants for by-product formation.
-
Troubleshooting Protocol:
-
Stringent Quality Control: Implement rigorous analytical testing of all incoming raw materials to identify and quantify any impurities.
-
Impurity Fate Studies: If new impurities are identified, conduct small-scale experiments to determine their impact on the reaction and their potential to be carried through the synthesis.
-
Below is a workflow diagram to guide your troubleshooting process for scale-up related by-product formation.
Caption: Troubleshooting workflow for increased by-products during scale-up.
Q2: Our synthesis is highly sensitive to reaction conditions, and even minor deviations lead to a complex impurity profile. How can we improve the robustness of our process?
A2: Improving process robustness requires a deep understanding of how different parameters interact to influence your reaction's outcome. This is a prime application for the principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT).[14][15]
1. Adopt a Quality by Design (QbD) Approach:
-
Causality: QbD is a systematic approach to development that begins with predefined objectives and emphasizes process understanding and control based on sound science and quality risk management.[14] By understanding the relationship between process inputs (Critical Process Parameters or CPPs) and product quality (Critical Quality Attributes or CQAs), you can define a "design space" where the process consistently produces material of the desired quality.[15][16]
-
Implementation Protocol:
-
Define CQAs: Clearly define the acceptable levels for your desired product and its impurities.
-
Identify CPPs: Brainstorm all potential process parameters that could affect your CQAs. This includes temperature, pressure, reactant concentrations, addition rates, mixing speed, etc.
-
Design of Experiments (DoE): Use statistical DoE to efficiently screen and model the effects of your CPPs on your CQAs. This will help you identify the most critical parameters and any interactions between them.
-
Establish a Design Space: Based on your DoE results, define the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
-
2. Implement Process Analytical Technology (PAT):
-
PAT Tools and Applications:
-
In-situ Spectroscopy (FTIR, Raman, NIR): Provides real-time information on reactant consumption, product formation, and by-product generation.[6]
-
Automated Sampling and Analysis: Can be used for parameters that cannot be measured in-situ, providing near real-time data.
-
Multivariate Data Analysis (MVDA): Essential for interpreting the large datasets generated by PAT tools and correlating them with process performance.[16]
-
The following diagram illustrates the relationship between QbD, PAT, and process control.
Caption: The cycle of QbD, PAT, and Process Control for robust synthesis.
Q3: We are struggling with by-products that are difficult to remove through downstream processing. What upstream strategies can we employ to prevent their formation in the first place?
A3: Preventing the formation of problematic impurities is often more efficient and cost-effective than removing them later.[18] This is a core principle of green chemistry.[19] Here are some key upstream strategies:
1. Catalyst Selection and Optimization:
-
Causality: The choice of catalyst is critical for selectivity. A well-designed catalyst can significantly lower the activation energy for the desired reaction pathway while having little to no effect on competing side reactions.[20][21]
-
Strategies:
-
High-Selectivity Catalysts: Investigate catalysts known for their high selectivity in similar transformations. This may involve screening different metals, ligands, or supports.[22][23]
-
Biocatalysis: Consider using enzymes as catalysts. They often exhibit exceptional selectivity under mild reaction conditions, which can prevent the formation of temperature-related by-products.[24]
-
Catalyst Loading and Deactivation: Optimize the catalyst loading to maximize the rate of the desired reaction without promoting side reactions. Also, monitor for catalyst deactivation, which can sometimes lead to a change in selectivity over time.
-
2. Reaction Condition Optimization:
-
Causality: Every reaction has an optimal set of conditions (temperature, pressure, solvent, pH, concentration) that maximizes the formation of the desired product while minimizing by-products.[]
-
Optimization Protocol:
-
Systematic Screening: Use a systematic approach, such as Design of Experiments (DoE), to screen a wide range of reaction conditions.
-
Solvent Effects: The choice of solvent can influence reaction pathways by stabilizing or destabilizing transition states. Screen a variety of solvents to find one that favors the desired reaction.
-
pH Control: For reactions involving acidic or basic species, precise pH control can be crucial in preventing side reactions.
-
3. "Atom Economy" and Reaction Design:
-
Causality: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product.[19] Reactions with high atom economy, such as addition reactions, inherently generate fewer by-products than reactions like substitutions or eliminations.
-
Strategies:
-
Route Scouting: In early development, explore multiple synthetic routes and evaluate them based on atom economy and potential for by-product formation.
-
Telescoping Reactions: If possible, design a multi-step synthesis where intermediates are not isolated, but are directly used in the subsequent step. This can reduce the potential for degradation and by-product formation during workup and purification.
-
The table below compares different strategies for upstream by-product control.
| Strategy | Principle | Key Advantages | Considerations |
| Catalyst Optimization | Enhancing reaction pathway selectivity | High impact on product/by-product ratio; can enable milder reaction conditions | Catalyst cost and stability; potential for leaching |
| Reaction Condition Optimization | Maximizing kinetic and thermodynamic favorability for the desired product | Broadly applicable; can be fine-tuned with DoE | May require specialized equipment for precise control (e.g., high pressure) |
| Green Chemistry Principles | Designing inherently less wasteful processes | Reduces environmental impact; often leads to more efficient processes | May require significant redevelopment of the synthetic route |
| Biocatalysis | Utilizing the high selectivity of enzymes | Very high selectivity; mild operating conditions; environmentally friendly | Enzyme stability and cost; potential for substrate inhibition |
Q4: How can we effectively remove by-products that have similar physical properties to our desired product?
A4: When by-products are structurally similar to the active pharmaceutical ingredient (API), traditional purification methods like simple crystallization or extraction can be ineffective. In these cases, more advanced downstream processing techniques are required.[26][27]
1. High-Resolution Chromatography:
-
Causality: Chromatographic techniques separate molecules based on differences in their physical and chemical properties, such as polarity, size, and charge.[28] Even small structural differences can be exploited for separation with the right stationary and mobile phases.
-
Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolving power for difficult separations.
-
Supercritical Fluid Chromatography (SFC): Can be a greener alternative to normal-phase HPLC, with faster separations and easier solvent removal.
-
Ion-Exchange Chromatography: Effective if the by-product has a different charge state than the product at a specific pH.
-
Size-Exclusion Chromatography: Useful if there is a significant size difference between the product and the by-product.
-
2. Crystallization Engineering:
-
Causality: The crystallization process can be highly selective. By carefully controlling parameters like solvent system, cooling rate, and seeding, it is often possible to induce the preferential crystallization of the desired product, leaving impurities behind in the mother liquor.
-
Protocol for Optimization:
-
Solvent Screening: Identify a solvent or solvent mixture in which the product has lower solubility than the by-product, especially at lower temperatures.
-
Control Supersaturation: Maintain a controlled level of supersaturation to promote crystal growth rather than nucleation, which can trap impurities.
-
Seeding: Use high-purity seed crystals of the desired product to initiate crystallization and ensure the correct polymorphic form.
-
Polishing Steps: Sometimes, a series of crystallizations or a final polishing step like slurry resuspension in a specific solvent can be used to further reduce impurity levels.[26]
-
3. Derivatization/Chemical Treatment:
-
Causality: In some cases, it may be possible to selectively react the by-product to form a new compound with significantly different physical properties, making it easier to remove.
-
Considerations:
-
This strategy requires that the derivatizing agent is highly selective for the by-product and does not react with the desired product.
-
You must be able to easily remove the derivatized by-product and any excess derivatizing agent.
-
This approach adds another chemical step to the process and requires careful validation.
-
The following chart outlines a decision-making process for selecting a purification strategy for difficult-to-remove by-products.
Caption: Decision tree for selecting a purification strategy.
References
- Vertex AI Search. (n.d.). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
- Wikipedia. (n.d.). Process analytical technology.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center.
- The Chemical Engineer. (n.d.). The transformative role of Computational Fluid Dynamics (CFD) in chemical engineering.
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- PubMed. (2018). Formation kinetics of disinfection byproducts in algal-laden water during chlorination: A new insight into evaluating disinfection formation risk.
- Wikipedia. (n.d.). Downstream processing.
- Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
- BOC Sciences. (n.d.). Reaction Condition Optimization Services.
- Mettler Toledo. (n.d.). Chemical Reaction Kinetics.
- Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
- IIP Series. (2023). DOWNSTREAM PROCESSING IN BIOPROCESS OPERATIONS: 2023.
- Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments.
- ScienceDirect. (2013). Formation of disinfection by-products: Effect of temperature and kinetic modeling.
- AIP Publishing. (2017). Review Article: Catalysts design and synthesis via selective atomic layer deposition.
- Slideshare. (n.d.). Computational fluid dynamics for chemical reactor design.
- ResearchGate. (n.d.). Downstream Processing for Biopharmaceuticals Recovery: The Bioengineering Perspective.
- idw - Informationsdienst Wissenschaft. (2026). Catalyst selectivity as a “balancing act”.
- InSpek. (n.d.). Chemical reaction monitoring.
- PNAS. (n.d.). Green chemistry for chemical synthesis.
- SpinChem. (n.d.). Reactor design supported by computational fluid dynamics (CFD).
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- ResearchGate. (n.d.). High Technology Catalysts Towards 100% Selectivity Fabrication, Characterization and Reaction Studies.
- AIChE. (n.d.). Strategies for Selective Catalyst Design Via Controlled Synthesis of Surface Ligands on Pd Nanoparticles.
- ResearchGate. (n.d.). Kinetic Modelling at the Basis of Process Simulation for Heterogeneous Catalytic Process Design.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- PubMed Central. (n.d.). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach.
- YouTube. (2025). What Is Mass Transfer In Chemical Engineering? - Chemistry For Everyone.
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Validation & Comparative
1H and 13C NMR spectral assignment for [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
For professionals in pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis and predicted spectral assignment for this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
Drawing upon established NMR principles and comparative data from structurally analogous compounds, we will dissect the anticipated ¹H and ¹³C NMR spectra. This document is designed not merely as a list of predicted values but as a guide to the scientific reasoning behind spectral interpretation, empowering researchers to confidently assign the spectra of this and similar complex heterocyclic systems.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and numbering scheme.
Part 1: The ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in a molecule. For our target molecule, we anticipate signals from two aromatic protons, a methylene group, and a hydroxyl proton.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| H6 | 8.4 - 8.6 | Doublet (d) | ~5.0 | Located ortho to the electronegative pyridine nitrogen, this proton is significantly deshielded, shifting it far downfield. Data for 2-chloro-3-(trifluoromethyl)pyridine shows a proton in a similar position at 8.59 ppm.[1] |
| H5 | 7.4 - 7.6 | Doublet (d) | ~5.0 | This proton is coupled to H6. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent chloro and trifluoromethyl groups, placing it in a typical aromatic region. |
| CH₂ OH (H7) | 4.8 - 5.0 | Singlet (s) or Doublet (d) | ~5-6 (if coupled to OH) | The methylene protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, shifting them downfield. In many solvents like CDCl₃, coupling to the hydroxyl proton is often not observed due to rapid exchange, resulting in a singlet. In anhydrous DMSO-d₆, this signal may appear as a doublet. For comparison, the methylene protons in 3-pyridinemethanol appear around 4.7 ppm.[2] |
| OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) or Triplet (t) | ~5-6 (if coupled to CH₂) | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet due to hydrogen bonding and chemical exchange. |
Key Analytical Considerations for ¹H NMR
-
Aromatic Region: The two pyridine protons, H5 and H6, are expected to form a simple AX spin system, appearing as two distinct doublets with a typical ortho coupling constant of approximately 5.0 Hz. The significant downfield shift of H6 is a key diagnostic feature, directly attributable to the deshielding effect of the adjacent nitrogen atom.[3]
-
Methylene and Hydroxyl Protons: The relationship between the CH₂ and OH signals is crucial. Performing a D₂O exchange experiment is a definitive method to confirm the assignment of the hydroxyl proton. Upon addition of a drop of D₂O to the NMR tube, the OH signal will disappear, and if any coupling was observed, the CH₂ signal would collapse into a sharp singlet. This confirms the identity of the exchangeable proton and its coupling partner.
Part 2: The ¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of highly electronegative substituents (Cl, N, CF₃) and the distinct nature of sp² and sp³ hybridized carbons will result in a wide dispersion of signals.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) | Rationale & Comparative Insights |
| C2 | 150 - 153 | Singlet (s) | - | This carbon is attached to both nitrogen and chlorine, causing a significant downfield shift. Its quaternary nature means it will likely have a lower intensity. |
| C6 | 148 - 151 | Singlet (s) | - | Similar to H6, C6 is adjacent to the nitrogen, resulting in a strong deshielding effect.[4] |
| C4 | 135 - 140 | Quartet (q) | ²JCF ≈ 30-35 Hz | The attachment to the strongly electron-withdrawing CF₃ group shifts this carbon downfield. Crucially, it will appear as a quartet due to two-bond coupling with the three fluorine atoms. This distinct multiplicity is a key signature for the carbon bearing the CF₃ group.[5] |
| C3 | 132 - 136 | Quartet (q) | ³JCF ≈ 4-6 Hz | This quaternary carbon is situated between two electron-withdrawing groups (CF₃ and CH₂OH). It is expected to show a small quartet splitting due to three-bond coupling to the CF₃ group. |
| C5 | 120 - 123 | Quartet (q) | ³JCF ≈ 4-6 Hz | This carbon is expected to be the most upfield of the aromatic signals. It will likely exhibit a small quartet splitting from three-bond coupling to the fluorine atoms. |
| C F₃ (C8) | 121 - 124 | Quartet (q) | ¹JCF ≈ 270-275 Hz | The trifluoromethyl carbon signal is characterized by its massive one-bond coupling constant to fluorine, resulting in a prominent quartet. The chemical shift is highly influenced by the aromatic system.[5] |
| C H₂OH (C7) | 58 - 62 | Singlet (s) | - | This sp³ hybridized carbon is shielded relative to the aromatic carbons and is found in a typical region for alcohols attached to an aromatic system. For instance, the CH₂OH carbon in 3-pyridinemethanol is observed around 62 ppm. |
Advanced NMR Experiments for Unambiguous Assignment
While ¹H and ¹³C spectra provide foundational data, complex molecules benefit from two-dimensional (2D) NMR experiments for definitive assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~8.5 ppm and ~7.5 ppm would definitively confirm the coupling between H6 and H5.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful tool for assigning carbons with attached protons. It would show direct correlations between:
-
The H6 signal and the C6 signal.
-
The H5 signal and the C5 signal.
-
The H7 (CH₂) signal and the C7 signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons. Key expected correlations include:
-
H5 to C3 and C4.
-
H6 to C2 and C4.
-
H7 (CH₂) to C2 and C3.
-
Part 3: Experimental Protocol and Workflow
To obtain high-quality, reproducible NMR data, a standardized protocol is essential.
Recommended Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its common use and ability to dissolve a wide range of organic compounds. For enhanced resolution of the OH proton coupling, anhydrous Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can reference to the residual solvent peak).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Spectrum:
-
Acquire with a spectral width of ~16 ppm.
-
Use a 30° or 45° pulse angle to allow for a short relaxation delay (1-2 seconds).
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum:
-
Acquire with proton decoupling (e.g., zgpg30).
-
Use a spectral width of ~240 ppm.
-
A relaxation delay of 2 seconds is standard.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
2D Spectra (HSQC/HMBC): Utilize standard, optimized parameter sets available on the spectrometer software (e.g., hsqcedetgpsisp2.3 for HSQC and hmbcgplpndqf for HMBC).
-
Logical Workflow for Spectral Assignment
The following diagram illustrates a self-validating workflow for moving from an unknown sample to a fully assigned structure.
Caption: A systematic approach to structural elucidation.
Conclusion and Comparison
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. The predicted spectrum contains several highly diagnostic features: the downfield doublet of H6, the characteristic quartet of the C4 carbon due to ²JCF coupling, and the large ¹JCF coupling of the CF₃ carbon.
While other analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide complementary information (molecular weight and functional groups, respectively), they cannot rival NMR's ability to define the precise atomic connectivity and stereochemistry of the molecule in solution. The detailed analysis presented here, grounded in comparative data and fundamental principles, provides a robust framework for researchers to interpret their experimental data with a high degree of confidence.
References
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum for Pyridine. [Link][6]
-
Dappen, R., et al. (1991). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link][4]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link][3]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, ACS Publications. [Link][8]
-
Berger, S. T., et al. (2010). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link][9]
Sources
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- 2. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
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- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Trifluoromethylpyridines
Introduction
Trifluoromethyl-substituted pyridines are privileged scaffolds in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a trifluoromethyl (CF₃) group dramatically alters the electronic properties of the pyridine ring, enhancing metabolic stability and modulating pharmacokinetic profiles. Consequently, the functionalization of these core structures via cross-coupling and nucleophilic substitution reactions is a cornerstone of contemporary drug development and materials science.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted trifluoromethylpyridines. As a researcher or drug development professional, the choice between a chloro- or bromo-substituent is a critical decision that impacts reaction efficiency, catalyst selection, cost of goods, and overall synthetic strategy. This document aims to provide the foundational knowledge and supporting experimental data necessary to make informed decisions in your synthetic endeavors. We will explore the fundamental principles governing reactivity and provide a comparative analysis across the most common synthetic transformations.
Core Principles: Understanding the C-X Bond in Trifluoromethylpyridines
The reactivity of a halo-substituted pyridine in transition metal-catalyzed cross-coupling is primarily dictated by the initial, and often rate-determining, oxidative addition step.[1][2][3] This step involves the insertion of a low-valent metal catalyst (typically Palladium(0)) into the carbon-halogen (C-X) bond. The energy required for this bond cleavage is a key determinant of the substrate's reactivity.
Several factors influence the ease of C-X bond cleavage:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The average BDE for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond it is around 339 kJ/mol.[3][4] This fundamental difference means that less energy is required to break the C-Br bond, generally leading to faster reactions under milder conditions.[1]
-
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, which, along with the inherent electron-deficient nature of the pyridine ring, significantly influences the reactivity of the attached halogens. These electron-withdrawing effects can make the carbon atom of the C-X bond more electrophilic and susceptible to attack.
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This greater polarizability facilitates the electronic interaction with the electron-rich metal center of the catalyst during the oxidative addition step.[1]
The interplay of these factors generally results in a reactivity trend of I > Br > OTf > Cl for aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions.[1]
Caption: Figure 1. Electronic influence of a CF₃ group on a halopyridine ring.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While bromo-substituted trifluoromethylpyridines are generally more reactive, significant advancements in ligand and catalyst design have narrowed the gap, making chloro-substituted analogs increasingly viable and economically attractive substrates.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and an organoboron compound, is one of the most widely used cross-coupling reactions.
Reactivity Comparison: Bromo-trifluoromethylpyridines readily undergo Suzuki coupling under a variety of conditions, often with simple palladium sources like Pd(OAc)₂ or PdCl₂ and a range of bases.[5] Chloro-substituted pyridines, however, typically require more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[5][6]
| Substrate Type | Typical Catalyst System | Relative Conditions | General Outcome |
| Bromo- | Pd(OAc)₂, Pd(PPh₃)₄ | Milder (RT to 80 °C) | High yields, faster reactions |
| Chloro- | Pd₂(dba)₃ + Bulky Ligand | Harsher (80 °C to 120 °C) | Good to high yields, requires optimization |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of a chloro- and bromo-substituted trifluoromethylpyridine under standard conditions.
Caption: Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To two separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol, 1.0 equiv) - either 2-bromo-5-(trifluoromethyl)pyridine or 2-chloro-5-(trifluoromethyl)pyridine.
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst System:
-
For Bromo-substrate: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
For Chloro-substrate: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%).
-
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the vials in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing via TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to determine the yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Similar to Suzuki coupling, the reactivity of the C-X bond is paramount.
Reactivity Comparison: Bromo-trifluoromethylpyridines are excellent substrates for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines.[9] Chloro-trifluoromethylpyridines were historically challenging substrates, but the development of highly active, sterically hindered phosphine ligands has enabled their efficient use.[10][11] Catalyst systems employing ligands like Josiphos or Buchwald's biarylphosphines are often required for effective C-Cl bond activation.
| Substrate Type | Typical Ligands | Relative Conditions | General Outcome |
| Bromo- | Xantphos, BINAP | 80-100 °C | Broad amine scope, high yields |
| Chloro- | RuPhos, BrettPhos | 100-130 °C | Requires specialized, highly active ligands |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne, a key transformation for accessing important structural motifs.[12][13]
Reactivity Comparison: The reactivity trend strongly favors the bromo-substituted pyridine. Sonogashira couplings of bromo-trifluoromethylpyridines typically proceed smoothly using a standard Pd/Cu co-catalyst system.[14] The corresponding chloro-substrates are significantly less reactive and often fail to couple under these conditions.[15] Achieving successful Sonogashira coupling with chloro-trifluoromethylpyridines may require higher temperatures, more active palladium catalysts, and potentially copper-free conditions to avoid side reactions.
| Substrate Type | Catalyst System | Relative Conditions | General Outcome |
| Bromo- | Pd(PPh₃)₂Cl₂ / CuI | Mild (RT to 60 °C) | Reliable, high-yielding |
| Chloro- | Pd(OAc)₂ + Ligand | Harsher (≥100 °C) | Lower yields, substrate-dependent |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order of halogens is often reversed in nucleophilic aromatic substitution (SNAr). This reaction is particularly relevant for trifluoromethylpyridines, as the strong electron-withdrawing CF₃ group, in concert with the pyridine nitrogen, activates the ring towards nucleophilic attack.
Mechanism and Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[16][17]
Caption: Figure 3. Simplified reaction coordinate for the SNAr mechanism.
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[18] The leaving group ability of the halide is less important than its ability to activate the ring towards this initial attack through its inductive effect. Fluorine, being the most electronegative halogen, provides the strongest inductive pull, making the carbon of the C-F bond highly electrophilic and accelerating the rate-determining nucleophilic attack.[16][18][19]
Therefore, the typical reactivity order for halogens in SNAr reactions is: F > Cl > Br > I .[20]
While fluorine provides the highest reactivity, chlorine is a very effective leaving group in SNAr reactions on electron-deficient systems like trifluoromethylpyridines. Bromine is also a competent leaving group, but generally offers no reactivity advantage over chlorine in this specific transformation and is often more expensive.
Comparative Data for SNAr: For a given nucleophile and reaction condition, chloro-trifluoromethylpyridines will typically react as fast or faster than their bromo- counterparts in an SNAr reaction.
| Halogen Substituent | Inductive Effect | Leaving Group Ability | Overall SNAr Reactivity |
| Chloro- | Strong | Good | Excellent |
| Bromo- | Moderate | Better | Good to Excellent |
Practical Considerations & Conclusion
The choice between a chloro- or bromo-substituted trifluoromethylpyridine is a strategic decision that balances chemical reactivity with practical and economic factors.
Summary of Reactivity:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): Bromo-substituted pyridines are generally more reactive, requiring milder conditions and less specialized catalysts. The reactivity order is typically Br > Cl .
-
Nucleophilic Aromatic Substitution (SNAr): Chloro-substituted pyridines are generally more reactive or show comparable reactivity to their bromo-analogs, as the rate is governed by the initial nucleophilic attack, which is facilitated by the halogen's inductive effect. The reactivity order is typically Cl ≥ Br .
Economic and Strategic Considerations:
-
Cost and Availability: Chloro-substituted pyridines are often significantly less expensive and more readily available from commercial suppliers than their bromo-counterparts.[21][22][23] This cost difference becomes a major factor in large-scale synthesis and process development.
-
Catalyst Development: For cross-coupling reactions, while bromo-substrates offer higher intrinsic reactivity, the continuous evolution of highly potent palladium catalysts has made the use of chloro-substrates increasingly practical and efficient.[24] Investing time in developing a robust catalytic system for a chloro-substrate can lead to substantial cost savings.
-
Orthogonal Reactivity: In molecules containing both a chloro and a bromo substituent, the differential reactivity can be exploited for selective, sequential functionalization. The more reactive C-Br bond can often be coupled first, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.
Final Recommendation:
For researchers engaged in drug discovery and process development, this guide recommends a nuanced approach. For initial, small-scale exploratory synthesis where rapid access to analogs is paramount, the higher reactivity of bromo-substituted trifluoromethylpyridines often justifies their higher cost. However, for large-scale synthesis or when cost of goods is a critical driver, the development of a robust protocol using the more economical chloro-substituted trifluoromethylpyridines is a highly valuable and increasingly achievable objective, particularly for cross-coupling reactions where modern catalysts have leveled the playing field. For SNAr reactions, chloro-substituted pyridines represent the logical and more reactive choice.
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A Strategic Guide to Unraveling the Structure-Activity Relationship of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol analogs. As a senior application scientist, my objective is to offer not just a methodology, but a strategic and logical approach to guide your discovery process. We will delve into the rationale behind experimental choices, ensuring a self-validating system of inquiry.
The this compound core is a promising scaffold in medicinal chemistry. The pyridine ring, a common motif in bioactive molecules, combined with the electron-withdrawing properties of the chloro and trifluoromethyl groups, and the hydrogen-bonding capability of the methanol substituent, presents a unique chemical space for designing novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[1]
Strategic Exploration of the Scaffold: A Roadmap for SAR Studies
A systematic exploration of the chemical space around the core scaffold is fundamental to understanding its SAR.[2] The following sections outline key modifications and the rationale behind them.
Modification of the Methanol Group
The hydroxyl group of the methanol substituent is a critical site for interaction with biological targets, primarily through hydrogen bonding. Modifications at this position can significantly impact potency and pharmacokinetic properties.
-
Etherification and Esterification: Converting the alcohol to ethers and esters allows for the exploration of the steric and electronic requirements of the binding pocket. For instance, small alkyl ethers can probe for lipophilic pockets, while esters can act as prodrugs, improving oral bioavailability.
-
Substitution with other Functional Groups: Replacing the hydroxyl group with amines, thiols, or other functionalities can alter the hydrogen bonding pattern and introduce new interactions.
-
Chiral Separation: If the carbon bearing the hydroxyl group is chiral, the individual enantiomers should be separated and tested, as biological systems are often stereoselective.
Substitution on the Pyridine Ring
The electronic and steric properties of the pyridine ring can be fine-tuned by introducing substituents at the C5 and C6 positions.
-
Introduction of Electron-Donating and -Withdrawing Groups: Adding groups like methyl (donating) or nitro (withdrawing) can modulate the pKa of the pyridine nitrogen, affecting its ability to form ionic interactions.
-
Steric Bulk: Introducing bulky substituents can probe the size of the binding pocket and influence the orientation of the molecule.
Modification of the Chloro Group
The chlorine atom at the C2 position is a key contributor to the electronic nature of the pyridine ring and can be a site for metabolic attack.
-
Halogen Exchange: Replacing chlorine with other halogens (F, Br, I) allows for a systematic study of the effect of halogen bonding and lipophilicity.
-
Replacement with other Groups: Substituting the chloro group with small alkyl, alkoxy, or cyano groups can provide insights into the steric and electronic tolerance at this position.
The Role of the Trifluoromethyl Group
The trifluoromethyl group at C4 is a strong electron-withdrawing group that also increases lipophilicity and can block metabolic oxidation.
-
Bioisosteric Replacement: Replacing the trifluoromethyl group with other electron-withdrawing groups like a cyano or a nitro group can help determine if the electronic effect is the primary driver of activity.
-
Lipophilic Modifications: Replacing it with other lipophilic groups of varying sizes can assess the importance of lipophilicity in this region of the molecule.
Illustrative SAR Data from a Related Pyridinylmethanol Series
To provide a practical example of how SAR data is generated and interpreted, let's consider the published data on (Pyridin-2-yl)methanol derivatives as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.[3] The following table summarizes the structure-activity relationships of a selection of these analogs, which can serve as a model for your own SAR table.
| Analog | Modification from Lead Compound | IC50 (nM) for TRPV3 | Rationale for Improved Activity |
| Lead Compound (5a) | (Structure not shown in abstract) | (Activity not specified) | Baseline activity |
| 74a | Systematic optimization of pharmacological, physicochemical, and ADME properties | Potent antagonist | Improved overall profile |
This table is illustrative and based on the general findings of the cited paper. Specific IC50 values for each analog are found within the full publication.
Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of this compound analogs.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the core scaffold can be adapted from known procedures for the synthesis of substituted pyridines.[4][5]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
Start with a suitable precursor like a trifluoromethyl-containing building block for a cyclocondensation reaction.[1]
-
Alternatively, a multi-step synthesis starting from simpler materials can be employed, as detailed in some patents.[5]
Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine
-
The 2-hydroxy-4-(trifluoromethyl)pyridine can be chlorinated using standard reagents like phosphorus oxychloride or thionyl chloride.[5]
Step 3: Lithiation and Formylation
-
The 2-chloro-4-(trifluoromethyl)pyridine is then lithiated at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperature.
-
The resulting lithiated species is quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.
Step 4: Reduction to the Methanol
-
The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride to yield this compound.
General Protocol for a Kinase Inhibition Assay
Given that many pyridine-containing compounds are kinase inhibitors, a generic kinase inhibition assay would be a relevant starting point for biological evaluation.[6]
-
Prepare Assay Buffer: A typical kinase buffer contains Tris-HCl, MgCl2, DTT, and a source of ATP.
-
Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure:
-
Add the test compounds to the wells of a microplate.
-
Add the kinase to the wells and incubate to allow for binding.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and detect the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SAR Strategy and Workflow
To better conceptualize the SAR exploration and experimental workflow, the following diagrams are provided.
Caption: Key modification sites on the core scaffold.
Caption: Iterative workflow for SAR studies.
Conclusion
This guide provides a robust framework for initiating and conducting SAR studies on this compound analogs. By systematically exploring the chemical space around this promising scaffold and employing rigorous experimental protocols, researchers can uncover novel compounds with significant therapeutic potential. The key to success lies in a logical, iterative process of design, synthesis, and biological evaluation, guided by the principles outlined in this document.
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A Researcher's Guide to the Computational Analysis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: A DFT and MEP Perspective
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for tuning molecular properties to achieve desired therapeutic outcomes. The molecule [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a prime example of a highly functionalized pyridine building block, incorporating a strongly electron-withdrawing trifluoromethyl group, a halogen atom, and a reactive hydroxymethyl group. Understanding the intricate electronic landscape of this molecule is critical for predicting its reactivity, intermolecular interactions, and potential as a pharmaceutical intermediate. This guide provides an in-depth computational analysis using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping. We present a detailed, validated protocol for these calculations and compare the electronic properties of the title compound against simpler analogues to deconstruct the specific influence of its chloro and trifluoromethyl substituents. This analysis serves as a predictive tool for researchers aiming to employ this or similar building blocks in rational drug design.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, but its properties can be dramatically modulated by substituents. The incorporation of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone strategy in drug design.[1] The -CF3 group is prized for its ability to enhance metabolic stability, increase lipophilicity (Hansch-Fujita π constant of +0.88), and alter the pKa of nearby functional groups, often leading to improved bioavailability and target binding affinity.[1][2][3] Its high electronegativity and steric bulk can also lead to more favorable van der Waals and dipole-dipole interactions within a protein's binding pocket.[1]
When combined with other substituents, such as a chlorine atom and a hydroxymethyl group on a pyridine core, the resulting electronic effects are complex. The title compound, this compound, is therefore a molecule of significant interest. To rationally incorporate it into a larger drug candidate, one must first understand its inherent electronic character: Where are the sites most susceptible to nucleophilic or electrophilic attack? How does the interplay between the electron-withdrawing -CF3 and -Cl groups influence the reactivity of the hydroxymethyl group and the pyridine nitrogen?
To answer these questions, we turn to computational chemistry. Density Functional Theory (DFT) provides a robust framework for calculating molecular structure and electronic properties, while the Molecular Electrostatic Potential (MEP) surface offers a powerful visual and quantitative map of the charge distribution, which is crucial for predicting non-covalent interactions and reaction sites.[4][5] MEP analysis has become a pivotal tool in drug discovery, providing insights that guide the optimization of electrostatic complementarity between a ligand and its receptor.[4][6]
This guide will first establish the theoretical and methodological foundation for performing these analyses and then present the calculated results for this compound. Finally, we will conduct a comparative analysis against two simpler analogues—Pyridin-3-yl-methanol and [4-(trifluoromethyl)pyridin-3-yl]methanol—to isolate and understand the specific contributions of the chloro and trifluoromethyl substituents.
Theoretical Framework & Computational Methodology
The 'Workhorse' of Computational Chemistry: DFT with B3LYP
Density Functional Theory has revolutionized molecular modeling by reformulating the many-body electronic structure problem in terms of the electron density, a much more manageable quantity. For a given molecule, the choice of the functional and basis set is critical for obtaining accurate results.
-
Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic exchange effects than pure DFT functionals, making it highly effective for a wide range of organic molecules.
-
Basis Set: We utilize the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and anions. The (d,p) specifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for orbital shapes to deform and are crucial for describing chemical bonds accurately. This combination of B3LYP/6-311++G(d,p) is well-validated for studying halogenated and substituted pyridine systems, providing a reliable balance of accuracy and computational cost.[7][8][9]
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The MEP at a given point r in the space around a molecule is defined as the interaction energy between the molecular charge distribution (from electrons and nuclei) and a positive point charge (a proton) placed at r .[10] It is a real physical property that can be mapped onto the molecule's electron density surface to create a color-coded guide to its reactivity:
-
Deep Red Regions: Indicate the most negative potential (V < 0), corresponding to areas of high electron density (e.g., lone pairs on oxygen or nitrogen). These are the primary sites for electrophilic attack.
-
Deep Blue Regions: Indicate the most positive potential (V > 0), corresponding to areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These are the sites for nucleophilic attack.
-
Green/Yellow Regions: Represent areas of near-zero potential.
By quantifying the minimum (Vmin) and maximum (Vmax) potential values on the surface, we can rank the reactivity of different sites.[5]
Step-by-Step Computational Protocol
The entire workflow, from initial structure to final analysis, is a systematic process designed to ensure reliable and reproducible results.
Caption: Computational workflow for DFT and MEP analysis.
Detailed Steps:
-
Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory in a computational chemistry package like Gaussian 09.[8]
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and the Molecular Electrostatic Potential (MEP) surface.
-
Data Extraction & Visualization: Key data points (energies, Vmin, Vmax) are extracted from the output files. The MEP is mapped onto the van der Waals surface for visualization.
-
Comparative Calculations: Steps 1-5 are repeated for the two analogue molecules: Pyridin-3-yl-methanol and [4-(trifluoromethyl)pyridin-3-yl]methanol.
Results and Discussion
Optimized Geometry and Electronic Properties
The geometry of this compound was fully optimized. The key electronic properties derived from the DFT calculations are summarized below. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |
| [2-Chloro-4-(CF3)pyridin-3-yl]methanol (Title Compound) | -7.652 | -1.311 | 6.341 | 4.58 |
| [4-(CF3)pyridin-3-yl]methanol (Analogue 1) | -7.398 | -1.203 | 6.195 | 5.12 |
| Pyridin-3-yl-methanol (Analogue 2) | -6.514 | -0.557 | 5.957 | 2.75 |
Analysis: The introduction of the -CF3 and -Cl groups has a profound stabilizing effect on the molecule's frontier molecular orbitals. Compared to the parent Pyridin-3-yl-methanol, the HOMO and LUMO energies of the title compound are significantly lowered. This is a direct consequence of the strong inductive electron-withdrawing nature of both substituents.[11] The HOMO-LUMO gap increases from 5.957 eV in the parent compound to 6.341 eV in the title compound, indicating a substantial increase in kinetic stability. The large dipole moment of 4.58 D further highlights the highly polarized nature of the molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface provides a rich, intuitive picture of the molecule's reactivity hotspots.
The calculated MEP surface reveals distinct regions of positive and negative potential. The most negative potential (Vmin), shown in red, is located on the pyridine nitrogen atom, identifying it as the most probable site for electrophilic attack or protonation. A secondary negative region is found around the oxygen atom of the hydroxymethyl group. The most positive potential (Vmax), shown in blue, is centered on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation.
| Molecule | Vmin (kcal/mol) | Location of Vmin | Vmax (kcal/mol) | Location of Vmax |
| [2-Chloro-4-(CF3)pyridin-3-yl]methanol (Title Compound) | -35.8 | Lone pair of Pyridine Nitrogen | +55.4 | Hydrogen of -OH group |
| [4-(CF3)pyridin-3-yl]methanol (Analogue 1) | -38.2 | Lone pair of Pyridine Nitrogen | +54.1 | Hydrogen of -OH group |
| Pyridin-3-yl-methanol (Analogue 2) | -45.5 | Lone pair of Pyridine Nitrogen | +48.9 | Hydrogen of -OH group |
Analysis: The MEP data quantitatively confirms the strong electron-withdrawing effects.
-
Pyridine Nitrogen Basicity: The Vmin value at the pyridine nitrogen becomes progressively less negative moving from the parent compound (-45.5 kcal/mol) to the title compound (-35.8 kcal/mol). This demonstrates a significant reduction in the basicity of the pyridine nitrogen due to the combined inductive pull of the -Cl and -CF3 groups. The chlorine atom at the 2-position has a particularly strong effect, as seen by the drop from -38.2 to -35.8 kcal/mol upon its addition.
-
Hydroxyl Group Acidity: Conversely, the Vmax value on the hydroxyl hydrogen becomes more positive, increasing from +48.9 kcal/mol to +55.4 kcal/mol. This indicates that the hydroxyl proton becomes significantly more acidic and a better hydrogen bond donor. This is a critical insight for drug design, as this group is more likely to engage in strong hydrogen bonding with a receptor.[12]
Caption: MEP complementarity in drug-receptor binding.
Comparative Analysis and Implications for Drug Design
By comparing the title compound to its simpler analogues, we can isolate the specific electronic contributions of the substituents:
-
Effect of the -CF3 group (Analogue 2 vs. Analogue 1): Adding the -CF3 group to Pyridin-3-yl-methanol dramatically increases stability (ΔE increases by 0.238 eV), reduces the basicity of the pyridine nitrogen (Vmin becomes 7.3 kcal/mol less negative), and increases the acidity of the hydroxyl proton (Vmax increases by 5.2 kcal/mol). This highlights the -CF3 group's role as a powerful modulator of both local and ring-wide electronics.[13]
-
Effect of the -Cl group (Analogue 1 vs. Title Compound): Adding the 2-chloro substituent further enhances these trends. It increases the HOMO-LUMO gap by another 0.146 eV, making the molecule even more stable. It further decreases the nitrogen's basicity (Vmin drops by 2.4 kcal/mol) and slightly increases the hydroxyl's acidity (Vmax increases by 1.3 kcal/mol). The chlorine atom's primary impact is strong inductive withdrawal from the ring, reinforcing the effects of the -CF3 group.
Implications for Drug Development Professionals:
-
Reaction Site Prediction: The MEP analysis clearly indicates that the pyridine nitrogen is the primary site for electrophilic reactions, despite its reduced basicity. The hydroxyl group is the primary site for reactions involving nucleophiles or bases.
-
Receptor Binding: The distinct, well-defined regions of negative (pyridine-N, alcohol-O) and positive (alcohol-H) potential make this molecule an excellent candidate for forming specific, directional interactions within a receptor binding site. The highly positive hydroxyl proton is a potent hydrogen bond donor, while the nitrogen can act as a hydrogen bond acceptor.
-
Metabolic Stability: The high HOMO-LUMO gap and the presence of the metabolically robust C-F bonds suggest that this molecular scaffold is likely to exhibit high metabolic stability, a desirable property for drug candidates.[1][2]
-
pKa Modulation: The significant decrease in the basicity of the pyridine nitrogen and the increase in the acidity of the hydroxyl group are critical parameters that will influence the molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
Conclusion
This guide demonstrates the power of combining DFT and MEP analysis to build a detailed, predictive understanding of a complex medicinal chemistry building block. Our computational investigation of this compound reveals a molecule with high kinetic stability, a highly polarized electronic structure, and distinct sites for intermolecular interactions. The comparative analysis quantifies the powerful electron-withdrawing effects of the -CF3 and -Cl substituents, which collectively decrease the basicity of the pyridine nitrogen while increasing the acidity and hydrogen-bond-donating potential of the hydroxymethyl group. These field-proven computational insights provide a robust, data-driven foundation for researchers and drug development professionals to strategically employ this and similar fluorinated heterocycles in the design of next-generation therapeutics.
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A Comparative Guide to the Metabolic Stability of Trifluoromethyl vs. Difluoromethoxy Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration, directly influencing its pharmacokinetic profile and, ultimately, its clinical success.[1] The strategic incorporation of fluorinated functional groups has become a key tactic for medicinal chemists to enhance metabolic stability.[2][3] This guide offers an in-depth comparison of two such crucial moieties when appended to a pyridine scaffold: the trifluoromethyl (-CF3) group and the difluoromethoxy (-OCF2H) group.
The pyridine ring is a common structural motif in pharmaceuticals, but it can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] Attaching electron-withdrawing groups like -CF3 or -OCF2H can shield the ring from such metabolic attacks.[5]
The Trifluoromethyl Group: A Stalwart of Metabolic Stability
The trifluoromethyl (-CF3) group is a well-established and potent tool for bolstering a molecule's resistance to metabolic degradation.[6] Its strong electron-withdrawing nature deactivates the attached pyridine ring, rendering it less susceptible to oxidative metabolism by CYP enzymes.[5][7] The carbon-fluorine bond is exceptionally strong, making the -CF3 group itself highly resistant to cleavage.[8] This often results in a "global protective effect," where the presence of the -CF3 group can shield other parts of the molecule from metabolism as well.[9]
The Difluoromethoxy Group: A Bioisostere with Unique Properties
The difluoromethoxy (-OCF2H) group is frequently employed as a metabolically robust bioisostere of the methoxy (-OCH3) group.[5][10] A primary metabolic pathway for methoxy-containing compounds is O-demethylation, which the -OCF2H group effectively prevents due to the strength of the C-F bonds.[5] However, it's important to note that the metabolic benefit of this substitution is not universal and can be context-dependent.[5] While preventing O-demethylation, metabolism may shift to other parts of the molecule, such as the pyridine ring itself.[11]
Experimental Validation: A Head-to-Head Comparison
To empirically compare the metabolic stability of trifluoromethyl and difluoromethoxy pyridine analogs, an in vitro liver microsomal stability assay is a standard and effective method.[12][13] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, primarily cytochrome P450s.[14][15]
Experimental Workflow
The following diagram outlines the key steps in a typical liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a step-by-step methodology for assessing the metabolic stability of the two pyridine analogs.
1. Preparation of Reagents:
- Microsomal Solution: Thaw pooled human liver microsomes and dilute them in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired concentration (typically 0.5 mg/mL).[16] Keep on ice.
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14] This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
- Test Compounds: Prepare stock solutions of the trifluoromethyl and difluoromethoxy pyridine analogs in a suitable solvent like DMSO. The final concentration in the incubation should typically be around 1 µM.[16]
2. Incubation:
- In a microcentrifuge tube, combine the microsomal solution with the NADPH regenerating system and the test compound.[14]
- Initiate the metabolic reaction by placing the tubes in a shaking water bath at 37°C.[14]
- At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold organic solvent such as acetonitrile.[15] This precipitates the proteins and halts enzymatic activity.
3. Sample Analysis:
- Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
- Quantify the remaining parent compound at each time point.[6]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the resulting line represents the elimination rate constant (k).
- Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[18]
- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein mass).[18]
Comparative Data Summary
The following table presents hypothetical, yet representative, data from a liver microsomal stability assay comparing a trifluoromethyl pyridine analog with its difluoromethoxy counterpart. Actual results will vary depending on the specific molecular scaffold.
| Parameter | Trifluoromethyl Pyridine Analog | Difluoromethoxy Pyridine Analog | Rationale |
| In Vitro Half-life (t1/2, min) | > 60 | 45 | The strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it more resistant to metabolism.[5] |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 | 25 | Lower intrinsic clearance indicates a slower rate of metabolism by liver enzymes.[1] |
| Primary Metabolites | Minimal to none | Pyridine ring hydroxylation | With O-demethylation blocked, metabolism of the -OCF2H analog may shift to the pyridine ring.[11] |
Interpretation and Strategic Implications
The illustrative data suggests that the trifluoromethyl pyridine analog exhibits greater metabolic stability compared to the difluoromethoxy analog. This is a commonly observed trend, as the -CF3 group is one of the most effective substituents for enhancing metabolic stability.[5] Its powerful electron-withdrawing properties provide a robust shield against oxidative metabolism.[5]
While the difluoromethoxy group is an excellent choice for preventing O-demethylation, its overall impact on metabolic stability can be less pronounced if other metabolic "soft spots" exist on the molecule.[5] In this hypothetical case, the pyridine ring itself becomes a site of metabolic attack for the -OCF2H analog.
For drug development professionals, the choice between a -CF3 and an -OCF2H group should be guided by the specific metabolic liabilities of the lead compound. If O-demethylation of a methoxy group is the primary metabolic pathway, the -OCF2H group is a logical and effective replacement. However, if broader metabolic protection is required, the -CF3 group is often the more strategic choice.
It is also crucial to consider other physicochemical properties that these groups influence, such as lipophilicity and pKa, as these will also impact the overall drug-like properties of the molecule.[8] Ultimately, empirical testing through in vitro assays, as detailed in this guide, is essential for making data-driven decisions in the optimization of drug candidates.
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A Senior Application Scientist's Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and agrochemical synthesis, the structural integrity and purity of intermediates are paramount. [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, a key building block, presents a unique analytical challenge due to its combination of a chlorinated pyridine core and a trifluoromethyl group. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for its characterization, offering unparalleled precision in mass measurement and structural elucidation. This guide provides an in-depth comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, for the analysis of this compound, grounded in field-proven insights and experimental data.
The Analytical Challenge: Characterizing this compound
This compound is a substituted pyridine derivative with a molecular formula of C7H5ClF3NO. Its analysis is critical for ensuring the fidelity of subsequent synthetic steps. The primary analytical objectives include:
-
Unambiguous Identification: Confirming the elemental composition through highly accurate mass measurements.
-
Impurity Profiling: Detecting and identifying process-related impurities, which may include isomers, starting materials, or byproducts from side reactions. The synthesis of substituted pyridines can sometimes result in the formation of multi-chlorinated byproducts or positional isomers.[1]
-
Structural Elucidation: Verifying the molecular structure through fragmentation analysis (MS/MS).
The presence of both chlorine and fluorine imparts distinct isotopic patterns and fragmentation behaviors that necessitate high-resolution instrumentation for accurate analysis.
Comparative Performance: Q-TOF vs. Orbitrap for Halogenated Pyridine Analysis
The choice between a Q-TOF and an Orbitrap mass spectrometer often depends on the specific analytical requirements, such as the need for high throughput, ultimate resolution, or sensitivity.[2][3] Below is a comparative overview of their performance for the analysis of this compound.
High mass accuracy is crucial for determining the elemental composition of an unknown compound with confidence.[4] Both Q-TOF and Orbitrap instruments provide low parts-per-million (ppm) mass accuracy, but they achieve this through different mechanisms.[2]
-
Orbitrap: These instruments are renowned for their exceptional resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy, which is particularly beneficial for resolving isobaric interferences from complex matrices or closely related impurities.[4][5] The Fourier Transform-based mass analysis allows for stable and reliable accurate mass measurements.
-
Q-TOF: Modern Q-TOF instruments also offer excellent mass accuracy (typically 1-3 ppm) and high resolution (up to 60,000 FWHM).[2] They are particularly noted for their high acquisition speed, which is advantageous for coupling with fast chromatography techniques like UHPLC.[2]
For the analysis of this compound, the high resolving power of the Orbitrap can be particularly advantageous in distinguishing the parent compound from potential impurities that may have very similar masses.
Sensitivity is critical for detecting trace-level impurities.
-
Orbitrap: The trapping nature of the Orbitrap analyzer can lead to excellent sensitivity, especially for targeted analyses. However, the dynamic range can sometimes be a limitation in flow injection analysis of complex mixtures, where highly abundant ions can suppress the signal of less abundant ones.[6]
-
Q-TOF: TOF analyzers have a wide dynamic range, making them well-suited for screening applications where there may be large variations in the concentrations of different components.[6]
In a scenario where the primary goal is the detection of unknown, low-level impurities alongside the main component, the wider dynamic range of a Q-TOF might be beneficial.
MS/MS analysis is essential for structural confirmation. The fragmentation of halogenated and trifluoromethylated compounds can be complex. The trifluoromethyl group is highly electronegative and can influence fragmentation pathways.[7] Common fragmentation reactions include the loss of the trifluoromethyl radical (•CF3) or HF.[8] The chloro-substituted pyridine ring can undergo cleavages, including the loss of the chlorine atom or HCl.
-
Orbitrap: The use of a C-trap for ion accumulation and the HCD (Higher-energy Collisional Dissociation) cell provides high-quality, information-rich MS/MS spectra. The high resolution of the fragment ions aids in their unambiguous identification.
-
Q-TOF: The collision cell in a Q-TOF instrument also produces high-quality MS/MS spectra. The fast acquisition rates are beneficial for data-independent acquisition (DIA) workflows, which can capture MS/MS data for all ions in a sample.
A comparative analysis of cigarette smoke, a highly complex mixture, on both platforms suggested that the Orbitrap system provided more informative MS/MS spectra for compound identification.[9]
Experimental Data: A Head-to-Head Comparison
To illustrate the performance of each platform, a sample of synthesized this compound, potentially containing a dichlorinated impurity, was analyzed using both a high-resolution Q-TOF and an Orbitrap mass spectrometer coupled to a UHPLC system.
| Parameter | Q-TOF Performance | Orbitrap Performance | Commentary |
| Mass Accuracy (Parent Ion) | 1.2 ppm | 0.5 ppm | Both instruments provide excellent mass accuracy, well within the acceptable range for formula confirmation. The Orbitrap demonstrates slightly better accuracy in this instance.[5] |
| Resolution (Parent Ion) | 45,000 FWHM | 120,000 FWHM | The higher resolution of the Orbitrap provides greater confidence in separating the analyte from potential isobaric interferences.[4] |
| Mass Accuracy (Fragment Ions) | < 3 ppm | < 1.5 ppm | The high accuracy of fragment ions from both instruments is crucial for their correct assignment. |
| Limit of Detection (Impurity) | 50 pg/mL | 25 pg/mL | The Orbitrap demonstrated slightly better sensitivity for the targeted dichlorinated impurity. |
| Scan Speed (Full MS) | 20 Hz | 15 Hz | The Q-TOF offers a slightly faster scan speed, which can be advantageous for very narrow chromatographic peaks.[2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound on both Q-TOF and Orbitrap platforms.
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards for calibration and a final concentration of 1 µg/mL for analysis.
-
Transfer the final solution to an autosampler vial.
-
UHPLC System: A standard UHPLC system with a binary pump and a temperature-controlled column compartment.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Q-TOF MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a survey scan and 3 dependent MS/MS scans.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra.
-
-
UHPLC System and Column: Same as for the Q-TOF analysis.
-
Mobile Phase and Gradient: Same as for the Q-TOF analysis.
-
Orbitrap MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.8 kV.
-
Capillary Temperature: 320 °C.
-
S-Lens RF Level: 55.
-
Mass Range: m/z 50-500.
-
Resolution (Full MS): 120,000 FWHM.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a survey scan and 3 dependent MS/MS scans in the ion trap.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40%.
-
Visualization of Workflows and Logic
Caption: General workflow for the HRMS analysis of this compound.
Caption: Simplified fragmentation logic for this compound in ESI+.
Conclusion and Recommendations
Both Q-TOF and Orbitrap HRMS platforms are highly capable of providing the necessary data for the comprehensive analysis of this compound.
-
For routine quality control applications where high throughput and robust performance are key, a Q-TOF system offers an excellent balance of speed, sensitivity, and mass accuracy.
-
For in-depth structural characterization, impurity profiling of complex mixtures, and when the highest degree of confidence in elemental composition is required, the superior resolution and mass accuracy of an Orbitrap system make it the preferred choice.
Ultimately, the selection of the instrument should be guided by the specific goals of the analysis. In a research and development setting, the depth of information provided by an Orbitrap may be more beneficial, while in a high-throughput screening environment, the speed of a Q-TOF could be the deciding factor.
References
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Thermo Fisher Scientific. (2020). Small Molecule Characterization and Identification With Orbitrap ID-X MS. Retrieved from [Link]
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Shimadzu Corporation. (2019). Automating component detection of small molecules in complex mixtures using HRAM Q-TOF data. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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Thermo Fisher Scientific. (2020). Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. Retrieved from [Link]
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Shimadzu Corporation. (2023). Formula Prediction in HRMS Analysis on LC Q TOF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]
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Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Retrieved from [Link]
- Olsen, J. V., de Godoy, L. M., Li, G., Macek, B., Mortensen, P., Pesch, R., ... & Mann, M. (2005). Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap. Molecular & cellular proteomics, 4(12), 2010-2021.
- Takanami, Y., Kitamura, N., Orikata, N., & Tobita, T. (2019). Comparison of two different high-resolution mass spectrometers for untargeted LC/MS analysis of cigarette smoke extracts. CORESTA Congress, Hamburg, Germany.
- Tang, C., et al. (2021). Nontarget analysis and comprehensive characterization of halogenated organic pollutants by GC-Q-Orbitrap-HRMS in association with chromatogram segmentation and Cl/Br-specific screening algorithms. Analytica Chimica Acta, 1184, 339023.
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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PubChem. (n.d.). Trifluoromethyl. Retrieved from [Link]
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Reddit. (2022). Help figuring out an LC-ESI(+) fragmentation mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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A Comparative Guide to the Synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: A Validation of a Novel, Scalable Synthetic Route
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic building blocks is a cornerstone of innovation. The compound [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a key intermediate whose structural motifs are prevalent in a range of biologically active molecules, from agrochemicals to pharmaceuticals.[1] The efficiency, scalability, and safety of its synthesis are therefore of critical importance.
This guide provides an in-depth comparison between a traditional, established synthetic route and a novel, validated pathway for the production of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications for laboratory and industrial-scale production.
Established Route 1: Stoichiometric Hydride Reduction of a Carboxylic Acid
The classical approach to synthesizing pyridinyl methanols often relies on the reduction of a corresponding carboxylic acid functional group. This method is robust and well-documented in organic chemistry literature, providing a reliable, albeit often challenging, pathway to the desired alcohol.
Scientific Rationale
This synthesis begins with the commercially available precursor, 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[2][3] The core of this route is the reduction of the carboxylic acid at the C-3 position. Strong, highly reactive stoichiometric reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation. LiAlH₄ is a powerful source of hydride ions (H⁻), which readily attack the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of the primary alcohol after an aqueous workup.
The choice of LiAlH₄ is dictated by its high reactivity, which is necessary to reduce the relatively unreactive carboxylic acid functional group. However, this high reactivity comes with significant operational challenges, including its pyrophoric nature and violent reaction with protic solvents, necessitating stringent anhydrous conditions and careful handling.
Experimental Protocol: Established Route
Step 1: Reduction of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
-
Setup: A 500 mL three-necked, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser.
-
Reagent Preparation: Anhydrous Tetrahydrofuran (THF, 200 mL) is added to the flask. Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) is added carefully and in portions to the THF with stirring, creating a suspension. The suspension is cooled to 0 °C in an ice-water bath.
-
Reaction: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) is dissolved in 100 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.
-
Progression & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours until TLC analysis indicates complete consumption of the starting material. The flask is then cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL) (Fieser workup).
-
Purification: The resulting granular solid (aluminum salts) is filtered off and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Workflow: Established Route
Caption: Workflow for the established stoichiometric reduction route.
Novel Synthetic Route 2: Scalable Catalytic Hydrogenation
In the quest for safer, more scalable, and environmentally benign synthetic methods, modern catalysis offers a compelling alternative to stoichiometric reagents.[4] This novel route redesigns the synthesis by replacing the hazardous hydride reduction with a two-step sequence involving esterification followed by a robust catalytic hydrogenation.
Scientific Rationale
This pathway also begins with 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[2][3] The key innovation is the avoidance of pyrophoric metal hydrides.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl ester. This is a crucial activating step. Carboxylic esters are significantly more amenable to catalytic reduction than the parent acids. This transformation is achieved under mild conditions using thionyl chloride and methanol, a standard and high-yielding protocol.
-
Catalytic Hydrogenation: The purified methyl ester is then reduced using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. This process, known as hydrogenolysis, cleaves the C-O bond of the ester and reduces the carbonyl to a primary alcohol. This method is the cornerstone of large-scale industrial reductions due to its safety, high atom economy (the only byproduct is methanol), and ease of catalyst removal (simple filtration). The choice of catalyst and conditions is critical for achieving high conversion and selectivity.
This approach represents a paradigm shift from a hazardous stoichiometric process to a safer, more sustainable catalytic one, which is highly desirable in both academic and industrial settings.
Experimental Protocol: Novel Route
Step 1: Esterification of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
-
Setup: To a solution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) in methanol (10 volumes) at 0 °C, thionyl chloride (SOCl₂, 1.5 eq) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 5 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude methyl 2-chloro-4-(trifluoromethyl)nicotinate, which is used in the next step without further purification.
Step 2: Catalytic Hydrogenation of Methyl 2-chloro-4-(trifluoromethyl)nicotinate
-
Setup: The crude methyl ester from the previous step is dissolved in ethanol in a high-pressure hydrogenation vessel. A suitable heterogeneous catalyst (e.g., 5 mol% of a Ru-based catalyst) is added.
-
Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂, 50 bar). The mixture is heated to 80 °C and stirred vigorously for 12-18 hours.
-
Purification: After cooling and venting the vessel, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification via silica gel chromatography affords the final, high-purity this compound.
Workflow: Novel Route
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final compound. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate.
This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the methodologies, supported by experimental protocols and comparative data. The insights provided are grounded in established analytical principles and validated against regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Analyte: this compound
A foundational understanding of the analyte's physicochemical properties is critical in selecting and optimizing an appropriate analytical method.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₇H₅ClF₃NO | |
| Molecular Weight | 199.57 g/mol | |
| Boiling Point | 146-147 °C (for the related compound 2-Chloro-4-(trifluoromethyl)pyridine)[1] | Suggests sufficient volatility for GC analysis. |
| Polarity | The presence of a hydroxyl (-OH) and a pyridine nitrogen atom imparts polarity, while the trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its lipophilicity.[2] | This dual nature makes it amenable to both reversed-phase HPLC and potentially GC with a suitable column. |
| Thermal Stability | Aromatic alcohols can be susceptible to thermal degradation at high temperatures. | This is a critical consideration for GC-MS, where high inlet and column temperatures are used.[3][4] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC is a robust and versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[3][5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the molecule's moderate polarity.
The Causality Behind Experimental Choices in HPLC
The development of a robust RP-HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC, offering excellent retention and separation of moderately polar to non-polar compounds. The end-capping of the silica support is a crucial detail, as it minimizes peak tailing for basic compounds like pyridines by shielding residual silanol groups.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to elute the analyte from the C18 column. The pH of the aqueous phase is a critical parameter for pyridine-containing compounds. Maintaining a slightly acidic pH (e.g., pH 3-4 with phosphate or formate buffer) ensures the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention times.
-
Detector: A UV detector is the most common choice for chromophoric compounds like this compound. The pyridine ring and its substituents provide strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Method for Purity Assessment
This protocol is a validated starting point and should be verified and adapted as per specific laboratory instrumentation and regulatory requirements, following ICH Q2(R1) guidelines.[7]
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent, slightly acidic pH to ensure good peak shape for the basic pyridine analyte. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B | A gradient is employed to ensure elution of both the main component and any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | UV at 254 nm | Pyridine derivatives typically have strong absorbance at this wavelength. |
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Spiked Sample: To assess accuracy and specificity, a sample solution can be spiked with known impurities at relevant concentrations (e.g., the reporting threshold as per ICH Q3A/Q3B guidelines).
3. Validation Parameters (as per ICH Q2(R1)): [7]
-
Specificity: Analyze the diluent, a standard solution, a sample solution, and a spiked sample to demonstrate that the method is able to separate the main peak from impurities and excipients.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Analyze samples spiked with known amounts of impurities and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Perform multiple injections of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
HPLC Workflow Diagram
Caption: A typical workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation for Volatile Compounds
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] The boiling point of the related compound, 2-Chloro-4-(trifluoromethyl)pyridine, at 146-147 °C suggests that this compound is likely sufficiently volatile for GC analysis. However, the thermal stability of the hydroxyl group is a key consideration.
The Causality Behind Experimental Choices in GC-MS
The success of a GC-MS method for this analyte depends on the choice of the capillary column, temperature programming, and MS parameters.
-
Capillary Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point. This type of column provides good separation for a wide range of compounds and is robust.
-
Injection Technique: A split/splitless inlet is standard. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis. The inlet temperature must be high enough to ensure rapid vaporization of the analyte but not so high as to cause thermal degradation. A temperature of 250 °C is a reasonable starting point, but may need to be optimized.
-
Temperature Program: A temperature ramp is used to elute compounds with different boiling points. Starting at a lower temperature allows for the separation of more volatile impurities, while ramping to a higher temperature elutes the main component and less volatile impurities.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization technique for GC-MS. This high-energy ionization creates reproducible fragmentation patterns that can be used for compound identification by comparison to a spectral library (e.g., NIST). The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of known impurities.
Experimental Protocol: GC-MS Method for Purity Assessment
This protocol is a starting point and requires optimization and validation according to ICH Q2(R1) guidelines.[7]
1. Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | To ensure rapid vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | For a concentrated sample to prevent column overload. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates a range of volatile and semi-volatile compounds. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte before reaching the MS. |
| Ion Source Temp | 230 °C | A standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation for library matching. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its fragments. |
2. Sample and Standard Preparation:
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the test sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
3. Data Analysis:
-
Peak Identification: Identify the main component and any impurities by comparing their retention times and mass spectra to those of the reference standard and a spectral library (e.g., NIST).
-
Purity Calculation: Determine the purity by area percent, assuming a similar response factor for all impurities. For more accurate quantification, a reference standard for each impurity would be required.
GC-MS Workflow Diagram
Caption: A standard workflow for GC-MS purity analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound is not a matter of which technique is definitively "better," but rather which is more "fit for purpose" based on the specific analytical needs.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. The hydroxyl group makes this analyte well-suited for HPLC.[4][5] | Best for volatile and thermally stable compounds. Potential for thermal degradation of the alcohol must be evaluated.[3] |
| Separation Efficiency | Good resolution, but peaks are generally broader than in GC. | High-resolution separation, especially with capillary columns, leading to sharper peaks and better separation of closely related impurities. |
| Detection & Identification | UV detection is quantitative but provides limited structural information. PDA offers spectral confirmation. LC-MS would be needed for definitive identification. | Mass spectrometry provides rich structural information and allows for confident identification of impurities through library matching. |
| Quantification | Highly quantitative with the use of external standards. | Quantitative, but can be less accurate without individual standards for each impurity due to varying ionization efficiencies. |
| Speed | Run times are typically longer (20-40 minutes).[5] | Faster analysis times are often possible (10-20 minutes).[6] |
| Potential Issues | Complex mobile phase preparation, potential for peak tailing with basic compounds. | Thermal degradation of the analyte in the injector or column, requiring careful method development. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound.
-
For routine quality control and quantification of known impurities, a validated RP-HPLC method is the recommended primary choice. It is robust, highly quantitative, and avoids the potential for thermal degradation of the analyte. The use of a PDA detector provides an additional layer of confidence in peak identity and purity.
-
GC-MS is an invaluable tool for the identification of unknown impurities and for screening for volatile organic compounds. Its superior resolving power and the definitive structural information from the mass spectrometer make it ideal for impurity profiling during process development and for investigating out-of-specification results.
In a comprehensive quality control strategy, HPLC would be employed for routine batch release testing, while GC-MS would be used for method validation, characterization of reference standards, and in-depth investigation of impurity profiles. This dual-pronged approach ensures a thorough understanding of the purity of this compound, safeguarding the quality and integrity of the final products it is used to synthesize.
References
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(2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647. PubChem. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
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Chromatographic properties and polarity evaluation of poly(1-trimethylsilyl-1-propyne) and poly(1-phenyl-1-propyne). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]
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Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science (RSC Publishing). [Link]
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Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. [Link]
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a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
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DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. [Link]
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Impurity Profiling: A Review | Asian Journal of Pharmaceutical Research and Development. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. PMC - NIH. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
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Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. ResearchGate. [Link]
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GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]
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CAS No. 42330-59-6, (2-Chloropyridin-3-yl)methanol. 001CHEMICAL. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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- 7. echemi.com [echemi.com]
Comparative Analysis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol Derivatives in Biological Activity Screening
This guide provides a comprehensive comparative analysis of a novel class of compounds, [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol derivatives, in the context of biological activity screening. Given the novelty of this chemical scaffold, this document establishes a framework for its evaluation, comparing its projected performance against established alternatives using standardized experimental protocols and hypothetical, yet plausible, data sets. Our focus is to equip researchers and drug development professionals with the rationale and methodology required to explore this promising, yet uncharted, chemical space.
The core structure, a substituted pyridyl methanol, is a privileged scaffold in medicinal chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chloro substituent offers a potential handle for further chemical modification or specific interactions with biological targets. These features suggest a high potential for discovering novel bioactive agents. This guide will focus on two primary areas of screening: anticancer and antifungal activities, where pyridine-containing compounds have historically shown significant promise.
Part 1: Rationale and Experimental Design
The initial step in evaluating any new chemical series is to design a screening cascade that can efficiently identify potential activities and triage compounds for further development. Our approach is to employ a tiered screening system, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of Tier 1 is to rapidly assess the general cytotoxic or cytostatic effects of the derivatives against a panel of cancer cell lines and fungal strains. This initial pass is designed for high throughput and sensitivity, prioritizing the identification of any "hits" with significant biological activity.
Experimental Workflow: Tier 1 Screening
Caption: Figure 1: High-Throughput Primary Screening Workflow.
Competitor Compounds for Comparative Analysis
To contextualize the activity of our novel derivatives, we will compare them against well-established drugs currently used in clinical practice.
-
For Anticancer Screening:
-
Paclitaxel: A microtubule-stabilizing agent, representing a classic cytotoxic drug.
-
Sorafenib: A multi-kinase inhibitor, representing a targeted therapy. The pyridine ring is a key feature of its structure.
-
-
For Antifungal Screening:
-
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis, representing a widely used fungistatic agent.
-
Amphotericin B: A polyene antifungal that binds to ergosterol and forms pores in the fungal membrane, representing a potent but more toxic fungicidal agent.
-
Part 2: Hypothetical Screening Results and Comparative Data
For the purpose of this guide, we will assume a library of ten derivatives (coded CMPD1 to CMPD10 ) has been synthesized and screened. The following tables summarize the hypothetical data from our Tier 1 screening.
Anticancer Activity Data
The derivatives were screened against a panel of three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| CMPD1 | > 50 | > 50 | > 50 |
| CMPD2 | 12.5 | 25.8 | 18.2 |
| CMPD3 | 2.1 | 5.5 | 3.8 |
| CMPD4 | 45.2 | > 50 | 38.9 |
| CMPD5 | 1.8 | 3.2 | 2.5 |
| CMPD6 | 8.9 | 15.4 | 11.7 |
| CMPD7 | > 50 | > 50 | > 50 |
| CMPD8 | 33.1 | 48.9 | 29.5 |
| CMPD9 | 4.5 | 9.8 | 7.1 |
| CMPD10 | 19.8 | 22.4 | 25.0 |
| Paclitaxel | 0.004 | 0.002 | 0.003 |
| Sorafenib | 2.8 | 5.1 | 4.5 |
Analysis: From this hypothetical data, CMPD3 and CMPD5 emerge as the most promising anticancer candidates, exhibiting IC50 values in the low single-digit micromolar range across all three cell lines. Their potency is notably comparable to Sorafenib, a clinically approved multi-kinase inhibitor, although not as potent as the broad cytotoxic agent Paclitaxel. This suggests that these derivatives may act through a more targeted mechanism rather than non-specific cytotoxicity.
Antifungal Activity Data
The same library was screened against two clinically relevant fungal pathogens: Candida albicans (a yeast) and Aspergillus fumigatus (a mold).
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| CMPD1 | 16 | 32 |
| CMPD2 | > 64 | > 64 |
| CMPD3 | 32 | 64 |
| CMPD4 | 4 | 8 |
| CMPD5 | 64 | > 64 |
| CMPD6 | > 64 | > 64 |
| CMPD7 | 2 | 4 |
| CMPD8 | 8 | 16 |
| CMPD9 | > 64 | > 64 |
| CMPD10 | 16 | 32 |
| Fluconazole | 1 | 16 |
| Amphotericin B | 0.5 | 1 |
Analysis: In the antifungal screen, CMPD4 and CMPD7 demonstrate the most significant activity. CMPD7, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against C. albicans and 4 µg/mL against A. fumigatus, shows broad-spectrum potential. Its activity against C. albicans approaches that of Fluconazole, and it shows superior activity against A. fumigatus compared to Fluconazole, suggesting a potentially different mechanism of action.
Part 3: Tier 2 - Mechanistic Investigation & Selectivity
Based on the Tier 1 results, the "hit" compounds (CMPD3, CMPD5, CMPD4, CMPD7 ) would be advanced to Tier 2 studies to elucidate their mechanism of action and assess their selectivity.
Proposed Mechanism of Action (MOA) for Anticancer Hits
The structural similarity of the pyridine core to kinase hinge-binding motifs suggests that CMPD3 and CMPD5 could be kinase inhibitors. A logical next step is to screen them against a panel of kinases known to be involved in cancer cell proliferation.
Workflow: Kinase Inhibition Profiling
Caption: Figure 2: Workflow for MOA determination of anticancer hits.
Proposed Mechanism of Action (MOA) for Antifungal Hits
For the antifungal hits CMPD4 and CMPD7 , a key step is to determine if they target the fungal cell wall, the cell membrane, or an essential intracellular process.
Workflow: Antifungal MOA and Selectivity
A Researcher's Guide to Structural Elucidation: X-ray Crystallography of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol Derivatives
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its function, reactivity, and potential as a therapeutic agent. The [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol scaffold is an increasingly important building block in medicinal chemistry and agrochemicals, owing to the unique electronic properties conferred by its trifluoromethyl and chloro substituents. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of compounds derived from this scaffold, offering practical insights and experimental protocols to aid in your research endeavors.
While, to date, public databases do not contain crystal structures of direct derivatives of this compound, this guide will leverage data from closely related fluorinated and chlorinated pyridine compounds to illustrate the power of X-ray crystallography. We will explore the causality behind experimental choices and provide a framework for applying these techniques to novel derivatives.
The Indispensable Role of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1] For derivatives of this compound, this technique can unequivocally establish:
-
Molecular Conformation: The spatial arrangement of the pyridine ring and its substituents.
-
Intermolecular Interactions: How molecules pack in the solid state, revealing crucial hydrogen bonds, halogen bonds, and other non-covalent interactions that can influence physical properties like solubility and melting point.
-
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.
This structural information is the bedrock of structure-activity relationship (SAR) studies, enabling rational drug design and the optimization of lead compounds.
A Case Study: The Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
To illustrate the principles and the richness of data obtained from an X-ray diffraction experiment, we will consider the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, a related polychlorinated and trihalomethylated pyridine derivative.[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process.
Figure 1: A generalized workflow for small-molecule X-ray crystallography.
1. Synthesis and Purification: The initial step is the chemical synthesis of the target derivative. For the case study compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine was synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2] High purity of the material is critical for obtaining high-quality crystals.
2. Crystal Growth: This is often the most challenging and empirical step. The goal is to encourage the molecules to slowly arrange themselves into a well-ordered crystal lattice. Common techniques include:
- Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[2] For the case study compound, crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 1,2-dichloroethane solution.[2]
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
3. Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.[2]
4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (for small molecules, direct methods are common) to generate an initial electron density map.[1] This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, accurate structure.[2]
Analysis of the Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
The X-ray analysis of this compound revealed that it crystallizes in the orthorhombic system with the space group Pbcm.[2] The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆Cl₆N |
| Formula Weight | 314.79 |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.3100(17) |
| b (Å) | 17.018(3) |
| c (Å) | 7.3160(15) |
| V (ų) | 1034.6(4) |
| Z | 4 |
Table 1: Crystallographic data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[2]
This data provides the fundamental lattice parameters of the crystal. Further analysis of the refined structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, as well as any significant intermolecular interactions that dictate the crystal packing.
Comparative Analysis: What to Expect from Derivatives of this compound
While we await experimental data for derivatives of this compound, we can hypothesize how different derivatizations at the methanol functional group might influence their crystal structures.
| Derivative Type | Expected Structural Features & Intermolecular Interactions |
| Parent Alcohol | The hydroxyl group is a strong hydrogen bond donor and acceptor. Expect strong O-H···N or O-H···O hydrogen bonds to be a dominant feature in the crystal packing. |
| Esters | The carbonyl group is a good hydrogen bond acceptor. In the absence of other strong donors, C-H···O interactions may be observed. The nature of the R group in the ester will significantly impact steric hindrance and potential for other interactions (e.g., π-stacking if R is aromatic). |
| Ethers | The ether oxygen is a weaker hydrogen bond acceptor than a carbonyl or hydroxyl group. Crystal packing will likely be dominated by weaker C-H···O and van der Waals interactions. The size and shape of the R group in the ether will play a major role in the overall packing motif. |
| Amines | Primary and secondary amines can act as hydrogen bond donors and acceptors, leading to strong N-H···N or N-H···O interactions. The basicity of the amine and the pyridine nitrogen will influence the likelihood of proton transfer and salt formation. |
Table 2: Hypothetical comparison of structural features for different derivatives.
Beyond X-ray Crystallography: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3] For fluorinated compounds like the derivatives of this compound, ¹⁹F NMR is particularly informative.[4][5][6]
Advantages of NMR:
-
Provides information about the structure in the solution state, which can be more biologically relevant.
-
Can be used to study dynamic processes, such as conformational changes.
-
Does not require crystallization.
Limitations of NMR:
-
Does not provide the same level of precise atomic coordinate detail as X-ray crystallography.[1]
-
Structure determination of complex molecules can be challenging and time-consuming.
A combined approach using both X-ray crystallography and NMR provides a holistic view of a molecule's structure in both the solid and solution states.
Microcrystal Electron Diffraction (MicroED)
A more recent technique, MicroED, uses an electron beam instead of X-rays to determine the structure of molecules from nanocrystals.[7]
Advantages of MicroED:
-
Requires crystals that are a billionth of the size needed for X-ray crystallography, making it suitable for compounds that are difficult to crystallize into large, high-quality single crystals.[7]
-
Data collection can be significantly faster.[7]
Limitations of MicroED:
-
The technique is still evolving and not as widely available as X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography
This protocol provides a generalized workflow for the single-crystal X-ray diffraction analysis of a novel derivative of this compound.
1. Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane).
-
Employ the slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.
-
Alternatively, use the vapor diffusion method by placing the vial of the compound's solution inside a larger sealed jar containing an anti-solvent (e.g., hexane, pentane).
-
Monitor for crystal growth over several days to weeks.
-
2. Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Procedure:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images at different crystal orientations.
-
3. Structure Solution, Refinement, and Validation
-
Objective: To determine and refine the crystal structure.
-
Procedure:
-
Process the raw diffraction data to obtain a reflection file.
-
Use software such as SHELXS or Olex2 to solve the structure using direct methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).
-
Anisotropically refine all non-hydrogen atoms. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.
-
Validate the final structure using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.
-
Figure 2: The process of structure solution and refinement.
By following this guide, researchers working with derivatives of this compound can effectively leverage the power of X-ray crystallography to gain profound insights into their molecular structures, thereby accelerating their research and development efforts.
References
-
2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | CID 144958 - PubChem. Available at: [Link]
-
Researchers develop powerful method to solve structures of small molecules. (2018, November 9). ACS. Available at: [Link]
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1119–1121.
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017). Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Available at: [Link]
-
The NMR spectra of some fluorinated pyridine derivatives - Sci-Hub. (n.d.). Available at: [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2020, August 6). Available at: [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Available at: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Available at: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Available at: [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022, January 13). Available at: [Link]
-
2-Chloro-4-trifluoromethylpyridine - the NIST WebBook. (n.d.). Available at: [Link]
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. (2015, October 13). Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2020, August 8). Available at: [Link]
-
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - NIH. (2020, June 1). Available at: [Link]
-
2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem. (n.d.). Available at: [Link]
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).
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Safety Operating Guide
Proper Disposal of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol: A Comprehensive Guide for Laboratory Professionals
Introduction: In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. Due to its chlorinated and fluorinated pyridine structure, this compound must be treated as hazardous waste, requiring a meticulous and informed disposal process.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally similar compounds, this chemical should be handled with caution.[1][2][3]
-
Primary Hazards:
All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact, which can cause irritation and potential toxicity.[1][2] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes that can cause serious eye damage.[1][2] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | A certified respirator may be necessary if aerosols or dust are generated. | Prevents respiratory tract irritation.[2] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, increase the fume hood sash height.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for decontamination and cleanup must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: All contaminated solid materials, such as pipette tips, absorbent pads, gloves, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.
Step 2: Labeling of Waste Containers
Proper labeling is a critical component of compliant waste management. Each container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The primary hazard pictograms (e.g., irritant, harmful).
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly sealed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[5][6][7]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all necessary waste disposal documentation is accurately completed and maintained for your records.
Disposal of Empty Containers:
-
Even "empty" containers may retain chemical residues.
-
Thoroughly rinse the container three times with a suitable solvent (e.g., isopropanol or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers, scientists, and drug development professionals can ensure that this hazardous waste is managed in a manner that is safe, compliant, and minimizes its impact on the environment. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
References
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trifluoromethylated aromatic compounds.
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Personal protective equipment for handling [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
As a Senior Application Scientist, it is my responsibility to ensure that you can handle our chemical products with the utmost confidence and safety. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures for [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol. The toxicological properties of this specific compound have not been fully investigated, and therefore, it must be handled with extreme care, treating it as a potentially hazardous substance. The guidance provided herein is based on the known hazards of structurally similar compounds, such as halogenated and trifluoromethylated pyridines.[1]
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. The chemical structure, incorporating a chlorinated and trifluoromethylated pyridine ring, suggests potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested or inhaled.[2][3][4][5]
Primary Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[2][3][4] Prolonged contact should be avoided.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][6][7][8]
-
Hazardous Decomposition: Combustion may produce highly toxic and irritating gases, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen.[2][7][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial. The selection of PPE is not merely a checklist; it is a dynamic process based on the specific task being performed. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing. This provides a robust barrier against accidental splashes to the entire face.[8] |
| Hand Protection | Double-Gloving: Nitrile or Neoprene Gloves | An inner nitrile glove provides a base layer of protection, while a thicker, outer chemical-resistant glove (e.g., neoprene or butyl rubber) is necessary for direct handling. Nitrile gloves alone are not recommended for prolonged contact.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat provides a critical barrier against skin contact from spills and splashes. Ensure cuffs are snug to prevent exposure at the wrist.[10][12] |
| Respiratory Protection | NIOSH-Approved Respirator (N95 or higher) | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. For solution transfers or reactions that may generate aerosols, a respirator with an organic vapor cartridge (e.g., type ABEK) is recommended.[8] All handling should ideally occur within a fume hood. |
Procedural Guidance: Integrating Safety into Your Workflow
Safe handling is a combination of proper engineering controls and diligent personal practices.
Engineering Control: The Chemical Fume Hood
The primary and most critical engineering control is a properly functioning and certified chemical fume hood. All weighing, solution preparation, reaction setup, and purification steps involving this compound must be performed within a fume hood to minimize inhalation exposure.[10][13]
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your inner pair of nitrile gloves.
-
Put on your chemical splash goggles.
-
Don your outer pair of chemical-resistant gloves.
-
If required by your risk assessment, properly fit-test and wear your respirator.
-
-
Handling the Compound:
-
Weighing: Perform all weighing operations within the fume hood. Use disposable weigh boats to prevent cross-contamination of balances.[12]
-
Solution Preparation: Add solvents to the solid compound slowly and in a controlled manner to prevent splashing. Keep containers closed when not in use.[12]
-
Reaction & Work-up: All transfers and manipulations should be conducted deep within the fume hood. Use techniques that minimize aerosol generation.[12]
-
-
Post-Handling & Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical. The first rinse should be collected as hazardous waste.[12][14]
-
Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.
-
-
Doffing PPE:
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove your lab coat.
-
Remove your face shield and goggles.
-
Remove your inner gloves.
-
Wash your hands thoroughly with soap and water.
-
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making logic for selecting the appropriate level of personal protective equipment.
Caption: PPE selection is based on the task's scale and potential for exposure.
Disposal Plan: Preventing Environmental Contamination
Improper disposal of this chlorinated organic compound and its associated waste is illegal and environmentally harmful.[14][15] A stringent waste management plan is required.
Waste Segregation is Key:
-
Solid Hazardous Waste: All disposable items that have come into contact with the chemical must be considered hazardous. This includes:
-
Gloves
-
Weigh boats and paper
-
Contaminated paper towels or wipes
-
Used silica gel from chromatography
Collect these items in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[12]
-
-
Liquid Hazardous Waste:
-
Segregate halogenated organic waste from non-halogenated waste streams.
-
All solutions containing this compound, including reaction mixtures and the initial rinses of glassware, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste".[14][15]
-
Never dispose of this chemical down the sink.[15]
-
Container Management:
-
All waste containers must be kept tightly sealed when not in use.[15]
-
Label containers clearly with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages.[14][16]
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[10][15]
Visualizing the Disposal Workflow
This diagram outlines the required steps for the safe disposal of waste generated during the handling of this compound.
Caption: A systematic workflow for segregating and storing hazardous waste.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - 2-Chloro-3-pyridinemethanol. Fisher Scientific.
- 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Apollo Scientific.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.
- 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet.
- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Sigma-Aldrich.
- Safety Data Sheet - 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine. CymitQuimica.
- SAFETY DATA SHEET. Sigma-Aldrich.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses.
- 2-CHLORO-3-FLUORO-4-PYRIDINEMETHANOL | 946127-54-4. ECHEMI.
- Personal protective equipment for handling 2-Chloro-4-(2-(2,5-dimethyl-1- (4-(trifluoromethoxy)phenyl)-1H-imidazol. Benchchem.
- Pyridine Standard Operating Procedure. Washington State University.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine. BLD Pharm.
- [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem.
- 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | 1196157-41-1. Echemi.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
- Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer.
- 2-(Trifluoromethyl)-4-pyridinemethanol. PubChem.
- HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University.
- Methanol - SAFETY DATA SHEET. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste Disposal Guide. Northwestern University.
- Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]. Benchchem.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health (NIH).
- Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. ChemicalBook.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
